molecular formula C8H8ClN B1453149 2-Chloro-5-cyclopropylpyridine CAS No. 1042986-18-4

2-Chloro-5-cyclopropylpyridine

Cat. No.: B1453149
CAS No.: 1042986-18-4
M. Wt: 153.61 g/mol
InChI Key: YOUPEUGFZZDECQ-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclopropylpyridine is a useful research compound. Its molecular formula is C8H8ClN and its molecular weight is 153.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-cyclopropylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUPEUGFZZDECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679095
Record name 2-Chloro-5-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042986-18-4
Record name 2-Chloro-5-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-5-cyclopropylpyridine synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-cyclopropylpyridine

Introduction

The fusion of pyridine and cyclopropane rings creates scaffolds of significant interest in medicinal and agrochemical research. The pyridine ring is the second most abundant N-heterocycle found in pharmaceuticals, while the cyclopropyl group, with its unique conformational constraints and metabolic stability, is a valuable pharmacophore.[1] The combined structure, exemplified by this compound, serves as a critical building block for advanced molecules, including GPR88 receptor agonists and other pharmacologically active compounds.[1]

This guide provides a detailed exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer a comparative analysis of the most viable strategies, grounded in authoritative scientific literature.

Strategic Overview of Synthesis Pathways

The construction of this compound can be approached from two principal directions:

  • Late-Stage Cyclopropane Ring Formation: This strategy involves synthesizing a functionalized pyridine precursor, such as a vinyl or haloalkyl pyridine, and subsequently constructing the cyclopropyl ring onto the existing scaffold.

  • Palladium-Catalyzed Cross-Coupling: This is a more convergent approach where a di-halogenated pyridine is coupled directly with a cyclopropyl-donating reagent, such as cyclopropylboronic acid or a cyclopropyl Grignard reagent. This method is often preferred for its efficiency and broad substrate scope.

This guide will focus on the most robust and widely applicable of these strategies: Palladium-Catalyzed Cross-Coupling.

Pathway 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst. For the synthesis of this compound, this pathway offers high yields and excellent functional group tolerance.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (2,5-dihalopyridine), forming a Pd(II) complex. This is followed by transmetalation, where the cyclopropyl group is transferred from the boronic acid (activated by a base) to the palladium center. The final step is reductive elimination, which forms the C-C bond of the desired product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical; bulky, electron-rich phosphine ligands like adamantyl-based phosphines are often effective for coupling challenging substrates like heteroaryl chlorides.[2]

Visualizing the Pathway

G start_material 2,5-Dichloropyridine or 5-Bromo-2-chloropyridine product This compound start_material->product Toluene/H2O, 100 °C reagent Potassium Cyclopropyltrifluoroborate reagent->product catalyst Pd(OAc)2 n-BuPAd2 Cs2CO3 catalyst->product Catalyst System

Caption: Suzuki-Miyaura coupling of a dihalopyridine with a cyclopropylboron reagent.

Detailed Experimental Protocol

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of heteroaryl chlorides.[2]

Materials:

  • 5-Bromo-2-chloropyridine (1.0 equiv)

  • Potassium cyclopropyltrifluoroborate (1.01 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • di(1-adamantyl)-n-butylphosphine (n-BuPAd₂) (0.03 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Toluene and Deionized Water (10:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-chloropyridine, potassium cyclopropyltrifluoroborate, cesium carbonate, palladium(II) acetate, and di(1-adamantyl)-n-butylphosphine.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with deionized water.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate in vacuo.

  • Purify the crude residue by silica gel column chromatography to yield the final product.

Data Summary
ParameterValue/ConditionRationale & Reference
Starting Material 5-Bromo-2-chloropyridineThe C-Br bond is more reactive than the C-Cl bond, allowing for selective coupling at the 5-position.[3]
Coupling Partner Potassium cyclopropyltrifluoroborateAir- and moisture-stable alternative to boronic acids, often providing higher yields.[2]
Catalyst 2 mol% Pd(OAc)₂A common and effective palladium precursor for cross-coupling reactions.[2]
Ligand 3 mol% n-BuPAd₂A bulky, electron-rich phosphine ligand that promotes the challenging coupling of heteroaryl chlorides.[2]
Base 3.0 equiv Cs₂CO₃An effective base for activating the trifluoroborate salt for transmetalation.[2]
Solvent Toluene / H₂O (10:1)Biphasic system common for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.[2]
Temperature 100 °CSufficient thermal energy to drive the catalytic cycle, especially the oxidative addition to the C-Cl bond if 2,5-dichloropyridine were used.[2]
Typical Yield 80-90%Based on similar reported couplings of heteroaryl chlorides.[2]

Pathway 2: Kumada-Type Cross-Coupling

An alternative to the Suzuki-Miyaura reaction is the Kumada coupling, which utilizes a Grignard reagent as the nucleophilic partner. This method can be highly effective, particularly when mediated by zinc halide additives, which "soften" the highly reactive Grignard reagent, improving functional group tolerance.[4]

Mechanistic Rationale

The mechanism is similar to the Suzuki coupling, involving a Pd(0)/Pd(II) catalytic cycle. A key distinction is the use of the highly reactive cyclopropylmagnesium bromide. The in-situ transmetalation with a zinc halide (e.g., ZnBr₂) generates a less reactive organozinc species, which then participates in the cross-coupling. This moderation prevents undesirable side reactions often associated with Grignard reagents.

Visualizing the Pathway

G start_material 5-Bromo-2-chloropyridine product This compound start_material->product THF, Room Temp. reagent Cyclopropylmagnesium Bromide + ZnBr2 reagent->product catalyst Pd(OAc)2 t-Bu3P catalyst->product Catalyst System

Caption: Kumada-type coupling of 5-bromo-2-chloropyridine using a zinc-mediated Grignard reagent.

Detailed Experimental Protocol

This protocol is based on general procedures for the palladium-catalyzed cross-coupling of aryl bromides with Grignard reagents mediated by zinc halides.[4]

Materials:

  • 5-Bromo-2-chloropyridine (1.0 equiv)

  • Anhydrous Zinc Bromide (ZnBr₂) (0.5 equiv)

  • Cyclopropylmagnesium bromide solution (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv)

  • Tri-tert-butylphosphine (t-Bu₃P) (0.02 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous zinc bromide and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C and slowly add the cyclopropylmagnesium bromide solution. Stir for 30 minutes at 0 °C to allow for the formation of the organozinc reagent.

  • In a separate Schlenk flask, add 5-bromo-2-chloropyridine, palladium(II) acetate, and tri-tert-butylphosphine, and dissolve in anhydrous THF.

  • Transfer the solution of the aryl bromide and catalyst to the organozinc solution via cannula at room temperature.

  • Stir the reaction at room temperature for 12-18 hours, monitoring for completion by GC-MS or TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by silica gel column chromatography.

Data Summary
ParameterValue/ConditionRationale & Reference
Starting Material 5-Bromo-2-chloropyridineSelective reactivity of the C-Br bond is exploited.[3]
Coupling Partner Cyclopropylmagnesium bromideA readily available Grignard reagent for introducing the cyclopropyl moiety.[4]
Additive 0.5 equiv ZnBr₂Mediates the reaction by forming a less reactive organozinc species, improving yield and tolerance.[4]
Catalyst 1 mol% Pd(OAc)₂Effective palladium source for this type of coupling.[4]
Ligand 2 mol% t-Bu₃PA bulky, electron-rich ligand suitable for Kumada couplings.[4]
Solvent Anhydrous THFStandard ethereal solvent for Grignard and organozinc chemistry.
Temperature Room TemperatureThe high reactivity of the organometallic species often allows the reaction to proceed without heating.[4]
Typical Yield 75-85%Based on reported yields for similar zinc-mediated Kumada couplings.[4]

Comparative Analysis and Conclusion

Both the Suzuki-Miyaura and Kumada-type cross-coupling reactions represent powerful and efficient methods for the synthesis of this compound.

  • The Suzuki-Miyaura pathway is often favored in research and industrial settings due to the high stability and low toxicity of the organoboron reagents. The use of air-stable potassium cyclopropyltrifluoroborate further enhances its practicality and reproducibility.[2] While requiring elevated temperatures, the reaction conditions are generally robust.

  • The Kumada-type pathway , especially when mediated by zinc halides, is also highly effective and can often be performed at room temperature.[4] However, it requires the handling of highly reactive and moisture-sensitive Grignard reagents and strict anhydrous conditions, which can be more challenging to scale up.

For drug development professionals, the choice between these pathways may depend on factors such as starting material availability, scalability, cost, and the specific functional group compatibility required for more complex derivatives. In most cases, the Suzuki-Miyaura approach provides a more reliable and versatile route for the synthesis of this compound and its analogues.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-Chloro-5-cyclopropylpyridine. As a key building block in medicinal chemistry, a thorough understanding of its structural and electronic properties is paramount for its effective utilization in the synthesis of novel pharmaceutical agents. This document presents a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide offers insights into the experimental rationale, protocols for data acquisition, and an in-depth interpretation of the spectral features that confirm the molecular structure. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of pyridine-based compounds.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a substituted pyridine derivative that has garnered significant interest in the field of drug discovery. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in various biological interactions. The presence of a chloro substituent at the 2-position provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, while the cyclopropyl group at the 5-position can impart favorable pharmacokinetic properties, including increased metabolic stability and enhanced binding affinity to target proteins.

Given its importance as a synthetic intermediate, unambiguous structural confirmation is a critical first step in any research and development workflow. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the practical aspects of acquiring and interpreting these spectra for this compound, offering a robust framework for its characterization.

Molecular Structure and Isomeric Considerations

A foundational understanding of the molecule's connectivity is essential before delving into its spectroscopic data. The structure of this compound is depicted below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR provides information about the number of different types of protons and their neighboring protons.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.18d1HH-6
7.45dd1HH-4
7.13d1HH-3
1.95 - 1.85m1HCyclopropyl-CH
1.05 - 0.95m2HCyclopropyl-CH₂
0.75 - 0.65m2HCyclopropyl-CH₂

Note: Predicted data is presented as experimental data could not be located in the searched resources. Predictions are based on standard chemical shift values and coupling patterns for similar structures.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons: The signals in the aromatic region (7.0-8.5 ppm) are characteristic of the pyridine ring protons. The downfield shift of the proton at 8.18 ppm is consistent with its position ortho to the electronegative nitrogen atom (H-6). The doublet of doublets at 7.45 ppm (H-4) and the doublet at 7.13 ppm (H-3) are in agreement with the substitution pattern.

  • Cyclopropyl Protons: The signals in the upfield region (0.6-2.0 ppm) are characteristic of the cyclopropyl group. The methine proton of the cyclopropyl ring appears as a multiplet around 1.9 ppm. The diastereotopic methylene protons of the cyclopropyl ring give rise to two separate multiplets, a testament to the rigid, strained nature of the three-membered ring.

Experimental Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline corrections are then applied.

¹³C NMR Spectroscopy

Carbon NMR provides information about the number of different types of carbon atoms in a molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
150.1C-2
147.8C-6
138.5C-4
133.2C-5
123.4C-3
14.7Cyclopropyl-CH
10.2Cyclopropyl-CH₂

Note: This data is predicted as experimental data was not available in the searched resources.

Interpretation of the ¹³C NMR Spectrum:

  • Pyridine Carbons: The five signals in the downfield region (120-155 ppm) correspond to the carbon atoms of the pyridine ring. The carbon attached to the chlorine atom (C-2) is expected to be the most downfield due to the inductive effect of the halogen.

  • Cyclopropyl Carbons: The two signals in the upfield region (10-20 ppm) are characteristic of the sp³-hybridized carbons of the cyclopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (cyclopropyl)
1600-1550StrongC=C and C=N stretch (ring)
1470-1430MediumC-H bend (cyclopropyl)
1100-1000StrongC-Cl stretch
850-800StrongC-H out-of-plane bend

Note: Predicted data based on typical vibrational frequencies for the functional groups present.

Interpretation of the IR Spectrum:

The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching just above 3000 cm⁻¹, and the aliphatic C-H stretching of the cyclopropyl group just below 3000 cm⁻¹. The strong bands in the 1600-1550 cm⁻¹ region are indicative of the pyridine ring stretching vibrations. A strong absorption in the 1100-1000 cm⁻¹ region is anticipated for the C-Cl stretching vibration.

Experimental Protocol for IR Data Acquisition (ATR-FTIR):

  • Sample Preparation: Place a small drop of liquid this compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

    • The resolution is typically set to 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
153/155High[M]⁺ (Molecular ion)
118Moderate[M - Cl]⁺
91Moderate[M - Cl - HCN]⁺
78Low[C₅H₄N]⁺ (Pyridine radical cation)
41High[C₃H₅]⁺ (Cyclopropyl or allyl cation)

Note: Predicted fragmentation pattern based on the stability of carbocations and neutral losses.

Interpretation of the Mass Spectrum:

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 153 and a characteristic isotopic peak at m/z 155 with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a chlorine atom. A significant fragment at m/z 118 would correspond to the loss of a chlorine radical. The peak at m/z 41 is likely the base peak, corresponding to the stable cyclopropyl or rearranged allyl cation.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization at 70 eV.

  • Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Detection: Detect the ions and generate the mass spectrum.

A Technical Guide to the Solubility of 2-Chloro-5-cyclopropylpyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-5-cyclopropylpyridine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a predictive framework based on its physicochemical properties and the fundamental principle of "like dissolves like." We present detailed, field-proven experimental protocols for determining thermodynamic solubility, including the isothermal shake-flask method coupled with gravimetric, UV/Vis spectroscopic, and HPLC-based quantification. This guide is intended for researchers, chemists, and drug development professionals, offering the theoretical foundation and practical methodologies required to accurately assess and leverage the solubility of this compound in various organic solvent systems.

Introduction: The Critical Role of Solubility

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a cornerstone physicochemical property in chemical and pharmaceutical sciences.[1][2] For an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound, solubility dictates critical downstream applications, including:

  • Reaction Kinetics and Purity: In synthesis, reactant solubility in the chosen solvent system directly influences reaction rates and achievable concentrations.[3]

  • Purification and Crystallization: Solubility differences between a compound and its impurities in various solvents are exploited during purification steps like recrystallization.

  • Formulation Development: For APIs, aqueous and non-aqueous solubility is a primary determinant of bioavailability and dictates the choice of formulation strategies.[1]

  • Analytical Method Development: The choice of diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) depends on the analyte's solubility.[4]

This guide provides the necessary tools to understand and experimentally determine the solubility of this compound, empowering researchers to optimize its use in their specific applications.

Molecular Structure and Predicted Solubility Profile

The solubility behavior of this compound can be predicted by analyzing its molecular structure (Figure 1). The molecule is composed of a polar pyridine ring, an electron-withdrawing chloro group, and a non-polar cyclopropyl substituent.

  • Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons not involved in the aromatic system, making it basic and capable of hydrogen bonding as an acceptor. This imparts polarity to the molecule.[5]

  • Chloro Group: The electronegative chlorine atom at the 2-position creates a dipole moment, further increasing the molecule's overall polarity.[6]

  • Cyclopropyl Group: This small, strained aliphatic ring is primarily non-polar. The bonding within the cyclopropyl group has some π-character, which can influence electronic interactions, but its main contribution to solubility is through non-polar van der Waals forces.[7][8]

Figure 1. Chemical Structure of this compound.

Based on these features, this compound is expected to be a moderately polar compound. Following the "like dissolves like" principle, which states that solutes dissolve best in solvents of similar polarity, its solubility profile can be predicted.[9][10][11]

  • High Solubility: Expected in polar aprotic solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran) and polar protic solvents (e.g., Methanol, Ethanol).

  • Moderate Solubility: Expected in solvents of intermediate polarity (e.g., Ethyl Acetate).

  • Low Solubility: Expected in non-polar solvents (e.g., Hexane, Toluene, Cyclohexane).[12]

The following table provides a list of common organic solvents, ordered by increasing polarity, which can be used to systematically test this hypothesis.

SolventPolarity Index (P')TypePredicted Solubility
n-Hexane0.1Non-polarLow
Toluene2.4Non-polarLow to Moderate
Diethyl Ether2.8Polar AproticModerate
Dichloromethane (DCM)3.1Polar AproticHigh
Tetrahydrofuran (THF)4.0Polar AproticHigh
Ethyl Acetate4.4Polar AproticModerate to High
Acetone5.1Polar AproticHigh
Methanol (MeOH)5.1Polar ProticHigh
Acetonitrile (ACN)5.8Polar AproticHigh
Dimethyl Sulfoxide (DMSO)7.2Polar AproticVery High
Water10.2Polar ProticVery Low

Table 1. Common organic solvents and their predicted utility for dissolving this compound. Polarity index values are relative measures.[13][14]

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, the thermodynamic solubility must be determined experimentally. The "gold standard" for this is the isothermal saturation shake-flask method .[15][16] This technique involves creating a saturated solution by agitating an excess of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

The following diagram illustrates the generalized workflow for this method.

G cluster_prep Step 1: Sample Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification cluster_methods Analysis Methods prep1 Add excess solid This compound to a vial prep2 Add a known volume of the selected organic solvent prep1->prep2 Combine equil Seal vial and agitate (e.g., orbital shaker) at constant temperature (e.g., 25°C) for >24 hours prep2->equil sep Allow solid to settle. Filter supernatant through a 0.22 µm syringe filter to remove undissolved solid equil->sep quant Analyze filtrate to determine concentration sep->quant grav Gravimetric quant->grav uv UV/Vis Spec quant->uv hplc HPLC quant->hplc

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Protocol 1: Gravimetric Analysis

This method is straightforward and does not require sophisticated instrumentation, making it ideal for obtaining initial solubility estimates in non-volatile solvents.[17][18]

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 10.0 mL) of the desired solvent.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. A visible excess of solid should remain.

  • Sampling: Allow the suspension to settle. Carefully withdraw a known volume of the clear supernatant (e.g., 5.0 mL) using a volumetric pipette and transfer it to a pre-weighed, dry evaporating dish.

  • Evaporation: Gently evaporate the solvent in a fume hood or under a stream of nitrogen. For higher-boiling point solvents, a vacuum oven at elevated temperature may be required.

  • Drying & Weighing: Dry the residue in the dish to a constant weight in an oven (ensure the temperature is well below the compound's melting or decomposition point).

  • Calculation:

    • Let W₁ = Weight of the empty evaporating dish.

    • Let W₂ = Weight of the dish with the dried residue.

    • Mass of dissolved solute = W₂ - W₁

    • Solubility (g/L) = (Mass of dissolved solute / Volume of supernatant taken) * 1000

Causality & Trustworthiness: This protocol is self-validating through the step of drying to a constant weight, which ensures all solvent has been removed. The primary source of error is the accurate measurement of volumes and weights. This method is best suited for non-volatile solutes and solvents where the solute is the only non-volatile component.

Protocol 2: UV/Vis Spectrophotometry

This method is rapid and sensitive, provided the compound has a distinct chromophore that absorbs in the UV-Visible range and follows the Beer-Lambert Law.[19]

Methodology:

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance from 200-400 nm to find the wavelength of maximum absorbance (λmax). The pyridine ring structure suggests strong absorbance in the UV region.

  • Prepare Calibration Curve: Create a series of standard solutions of known concentrations from a stock solution. Measure the absorbance of each standard at the predetermined λmax and plot Absorbance vs. Concentration. The plot should be linear with an R² > 0.99.[19]

  • Prepare Saturated Solution: Follow steps 1 and 2 from the Gravimetric protocol (Section 3.1).

  • Sample and Dilute: After equilibration, filter the supernatant through a 0.22 µm syringe filter. Accurately dilute a small aliquot of the clear filtrate with the same solvent to bring its absorbance into the linear range of the calibration curve.

  • Measure and Calculate: Measure the absorbance of the diluted sample at λmax. Use the calibration curve equation (y = mx + c) to calculate the concentration of the diluted sample.

  • Final Calculation:

    • Solubility (g/L) = (Calculated Concentration) * (Dilution Factor)

Causality & Trustworthiness: The validity of this method rests on the linearity of the calibration curve, which confirms adherence to the Beer-Lambert law. The use of a fine-pored syringe filter is critical to ensure no solid particulates scatter light and artificially inflate the absorbance reading.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC is the most accurate and specific method, capable of separating the analyte from any soluble impurities, thus providing a highly reliable solubility value.[20][21]

Methodology:

  • Method Development: Develop an isocratic HPLC method (e.g., using a C18 reverse-phase column) that provides a sharp, symmetrical peak for this compound with a reasonable retention time. The mobile phase will typically be a mixture of an organic solvent (like acetonitrile or methanol) and water.[4]

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentration in the mobile phase. Inject each standard and create a calibration curve by plotting Peak Area vs. Concentration. Linearity (R² > 0.999) is essential.[20]

  • Prepare Saturated Solution: Follow steps 1 and 2 from the Gravimetric protocol (Section 3.1).

  • Sample and Dilute: Filter the supernatant through a 0.22 µm syringe filter. Accurately dilute an aliquot of the clear filtrate with the mobile phase to bring its concentration within the linear range of the calibration curve.

  • Analysis: Inject the diluted sample into the HPLC system and record the peak area for this compound.

  • Calculation: Use the regression equation from the calibration curve to determine the concentration in the diluted sample. Account for the dilution factor to find the final solubility in the original solvent.

Causality & Trustworthiness: This protocol's strength lies in its specificity. By chromatographically separating the compound of interest, it eliminates interference from impurities, unlike UV/Vis spectroscopy. The robustness of the method is validated by the linearity and reproducibility of the calibration standards.

Conclusion

References

The Reactivity Profile of 2-Chloro-5-cyclopropylpyridine: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Chemistry

2-Chloro-5-cyclopropylpyridine is a key heterocyclic intermediate increasingly recognized for its utility in the synthesis of complex molecular architectures, particularly within the realms of medicinal chemistry and agrochemicals. Its unique electronic and structural features, arising from the interplay between the electron-deficient pyridine ring, the reactive chloro substituent, and the sterically and electronically distinct cyclopropyl group, offer a versatile platform for a range of chemical transformations. This guide provides an in-depth exploration of the reactivity of this compound, offering field-proven insights and detailed methodologies to enable researchers and drug development professionals to effectively harness its synthetic potential.

Electronic and Structural Landscape: The Foundation of Reactivity

The reactivity of this compound is fundamentally governed by the electronic characteristics of its constituent parts. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr).

The chlorine atom at the 2-position is a key functional handle. It is an inductively withdrawing and weakly deactivating group, further enhancing the electrophilicity of the C2 carbon. This makes the C-Cl bond susceptible to cleavage under various reaction conditions, most notably in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The cyclopropyl group at the 5-position introduces a unique electronic and steric profile. Electronically, the cyclopropyl group can act as a weak π-electron donor through conjugation with the aromatic ring, a consequence of the high p-character of its C-C bonds. This electron-donating nature can subtly influence the reactivity of the pyridine ring. Sterically, the cyclopropyl group can influence the approach of reagents to the adjacent positions on the ring.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization

One of the most fundamental transformations of this compound is nucleophilic aromatic substitution. The electron-deficient nature of the pyridine ring, amplified by the chloro-substituent, facilitates the attack of nucleophiles at the C2 position.

Mechanistic Considerations

The SNAr reaction on 2-chloropyridines generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. The attack of the nucleophile on the C2 carbon disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized intermediate. The subsequent expulsion of the chloride ion restores the aromaticity and yields the substituted product. The rate of this reaction is influenced by the nucleophilicity of the attacking species and the stability of the Meisenheimer complex.

Amination Reactions

The introduction of nitrogen-based nucleophiles is a common and highly valuable transformation. While direct SNAr with amines can be challenging and often requires harsh conditions (high temperatures and strong bases), it provides a direct route to 2-amino-5-cyclopropylpyridine derivatives. These derivatives are important precursors in medicinal chemistry.

Conceptual Experimental Protocol: SNAr Amination with Piperidine

This protocol is a representative example and may require optimization for specific amine nucleophiles.

  • Reaction Setup: To a sealed reaction vessel, add this compound (1.0 equiv.), piperidine (2.0-3.0 equiv.), and a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) (1.5-2.0 equiv.).

  • Reaction Conditions: Heat the mixture to a temperature ranging from 100 to 150 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. The C-Cl bond at the 2-position serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and aryl-heteroaryl structures. While specific examples with this compound are not abundant in readily available literature, established protocols for other 2-chloropyridines provide a strong foundation for reaction design. A successful Suzuki-Miyaura coupling has been reported for the reaction of 5-chloro-2-methoxypyridine with potassium cyclopropyltrifluoroborate, yielding 5-cyclopropyl-2-methoxypyridine in 85% yield, demonstrating the feasibility of coupling at the 5-position.[1]

Conceptual Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Catalyst and Ligand: Add a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%), and a phosphine ligand, such as SPhos or XPhos (2-10 mol%).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 and 120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers, dry over anhydrous sulfate, and concentrate. Purify the residue by column chromatography.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions for Heteroaryl Chlorides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)n-BuPAd₂ (3)Cs₂CO₃ (3)Toluene/H₂O (10:1)1002485[1]
Pd(dppf)Cl₂ (10)-Na₃PO₄ (3)Dioxane100-5-89[2]
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[3] It offers a milder and more general alternative to traditional SNAr amination. This reaction is particularly valuable for coupling a wide range of primary and secondary amines, including those that are poor nucleophiles.

Conceptual Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, mix a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) in an anhydrous, degassed solvent like toluene or 1,4-dioxane.

  • Reaction Assembly: To the catalyst mixture, add this compound (1.0 equiv.), morpholine (1.2-1.5 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-2.0 equiv.).

  • Reaction Conditions: Heat the sealed reaction vessel to a temperature typically ranging from 80 to 110 °C. Monitor the reaction's progress.

  • Work-up and Purification: Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Dry the organic phase, concentrate, and purify the product by chromatography.

Data Presentation: General Buchwald-Hartwig Amination Conditions for Aryl Chlorides

Palladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)General Yield RangeReference
Pd(dba)₂ (1.5)XPhos (3.0)NaOtBu (2.0)TolueneReflux6High
Pd(OAc)₂Various PhosphinesNaOtBu or Cs₂CO₃Toluene or Dioxane80-1102-24Moderate to High[4]

Synthesis of this compound

The availability of this compound is crucial for its application. While a direct, high-yield synthesis from readily available starting materials is not extensively documented in peer-reviewed journals, analogous syntheses of related compounds provide valuable insights. For instance, the synthesis of 2-chloro-5-methylpyridine often starts from 3-methylpyridine, which is first oxidized to the N-oxide and then chlorinated.[5] A similar strategy could likely be adapted for the cyclopropyl analogue.

Another potential route involves the cyclopropanation of a suitable precursor, such as 2-chloro-5-vinylpyridine, which can be prepared via a Suzuki reaction of 2-chloro-5-bromopyridine.

Visualization of Key Synthetic Pathways

The following diagrams illustrate the core reactive pathways of this compound.

sn_ar_reaction start This compound meisenheimer Meisenheimer Intermediate start->meisenheimer + Nucleophile nucleophile Nucleophile (e.g., R₂NH) product 2-Substituted-5-cyclopropylpyridine meisenheimer->product - Cl⁻

SNAr reaction of this compound.

suzuki_coupling sub This compound pd_complex [Ar-Pd(II)(Cl)Ln] sub->pd_complex Oxidative Addition boronic R-B(OH)₂ transmetalation Transmetalation boronic->transmetalation pd0 Pd(0)Ln pd_complex->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim [Ar-Pd(II)(R)Ln] reductive_elim->pd0 Catalyst Regeneration product 2-Aryl-5-cyclopropylpyridine reductive_elim->product

Catalytic cycle for Suzuki-Miyaura coupling.

buchwald_hartwig sub This compound pd_complex [Ar-Pd(II)(Cl)Ln] sub->pd_complex Oxidative Addition amine R₂NH amine_coord Amine Coordination amine->amine_coord pd0 Pd(0)Ln pd_complex->amine_coord reductive_elim Reductive Elimination amine_coord->reductive_elim [Ar-Pd(II)(NR₂)Ln] reductive_elim->pd0 Catalyst Regeneration product 2-Amino-5-cyclopropylpyridine reductive_elim->product

Catalytic cycle for Buchwald-Hartwig amination.

Conclusion and Future Outlook

This compound stands as a valuable and versatile building block for organic synthesis. Its reactivity is dominated by the susceptibility of the C2-chloro group to nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. The electronic influence of the pyridine nitrogen and the unique properties of the cyclopropyl substituent provide a nuanced reactivity profile that can be exploited for the construction of diverse and complex molecules. As the demand for novel chemical entities in drug discovery and materials science continues to grow, a thorough understanding of the reactivity of such intermediates is paramount. This guide provides a solid foundation for researchers to confidently and effectively utilize this compound in their synthetic endeavors, paving the way for future innovations.

References

The Emerging Potential of 2-Chloro-5-cyclopropylpyridine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The confluence of robust heterocyclic scaffolds and unique bioisosteric elements is a powerful strategy in modern drug discovery. This technical guide explores the untapped potential of 2-Chloro-5-cyclopropylpyridine, a molecule at the intersection of these two critical areas. While direct literature on this specific compound is nascent, this document synthesizes established knowledge of the 2-chloropyridine core and the increasingly vital cyclopropyl moiety to provide a forward-looking perspective for medicinal chemists. We will delve into proposed synthetic pathways, hypothesize potential therapeutic applications, and present a scientifically grounded rationale for its inclusion in drug discovery programs.

Introduction: The Strategic Value of a Privileged Scaffold and a Unique Bioisostere

The pyridine ring is a cornerstone of medicinal chemistry, present in over 7,000 drug molecules of significant therapeutic importance.[1] Its nitrogen atom provides a crucial site for hydrogen bonding and influences the molecule's dipole moment, enhancing solubility and target engagement.[2] The aromatic system allows for π-π stacking interactions, and its substitution patterns offer a versatile platform for fine-tuning physicochemical properties.[3][2] The 2-chloro-substituted pyridine, in particular, serves as a versatile intermediate, with the chlorine atom acting as a handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[4]

Concurrently, the cyclopropyl group has transitioned from a chemical curiosity to a strategic tool in drug design.[5][6] The inherent ring strain of this three-membered carbocycle confers unique electronic and steric properties.[5] Its incorporation into a drug candidate can lead to enhanced potency, improved metabolic stability, and a favorable alteration of physicochemical properties like lipophilicity.[7][8] The cyclopropyl ring is often employed as a bioisosteric replacement for moieties such as gem-dimethyl groups or alkenes, offering a rigid, three-dimensional structure that can lock a molecule into its bioactive conformation.[5][9]

The combination of these two powerful motifs in this compound presents a compelling, yet underexplored, opportunity for the development of novel therapeutics across a range of disease areas.

Proposed Synthetic Strategies for this compound

While specific literature detailing the synthesis of this compound is limited, established methodologies for the preparation of 2-chloro-5-substituted pyridines provide a strong foundation for its potential synthesis. The key transformation is the introduction of the cyclopropyl group onto the pyridine core.

Suzuki-Miyaura Cross-Coupling

A plausible and widely applicable approach involves the Suzuki-Miyaura cross-coupling reaction. This would likely start from a halogenated pyridine precursor, such as 2-chloro-5-bromopyridine or 2,5-dichloropyridine, and couple it with a cyclopropylboronic acid or its ester.

Experimental Protocol: Proposed Suzuki-Miyaura Coupling

  • Reaction Setup: To a solution of 2-chloro-5-bromopyridine (1.0 eq) and cyclopropylboronic acid (1.5 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) in a reaction vessel, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like sodium carbonate (2.0 eq).

  • Reaction Conditions: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and heat to reflux (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(0) catalysts are highly effective for Suzuki-Miyaura couplings due to their ability to readily undergo oxidative addition with the aryl halide.

  • Base: The base is crucial for the transmetalation step, activating the boronic acid for transfer of the cyclopropyl group to the palladium center.

  • Solvent System: A mixed solvent system is often employed to ensure the solubility of both the organic and inorganic reagents.

Alternative Synthetic Routes

Other potential synthetic routes could involve the cyclopropanation of a 5-vinyl-2-chloropyridine intermediate or the construction of the pyridine ring from cyclopropyl-containing precursors.

Logical Workflow for Proposed Synthesis

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product 2-chloro-5-bromopyridine 2-chloro-5-bromopyridine Reaction Reaction 2-chloro-5-bromopyridine->Reaction Aryl Halide Cyclopropylboronic acid Cyclopropylboronic acid Cyclopropylboronic acid->Reaction Boronic Acid Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction Catalyst Na2CO3 Na2CO3 Na2CO3->Reaction Base Toluene/Ethanol/Water Toluene/Ethanol/Water Toluene/Ethanol/Water->Reaction Solvent Heat Heat Heat->Reaction Energy This compound This compound Reaction->this compound Suzuki-Miyaura Coupling

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

Potential Applications in Medicinal Chemistry

The unique combination of the 2-chloropyridine scaffold and the cyclopropyl moiety suggests a broad range of potential therapeutic applications for derivatives of this compound.

Kinase Inhibitors in Oncology

The pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy.[2] The 2-chloro group provides a convenient attachment point for introducing moieties that can interact with the hinge region of the kinase active site. The cyclopropyl group can serve to enhance potency and improve metabolic stability, addressing common challenges in the development of kinase inhibitors.[7]

Hypothetical Signaling Pathway Inhibition

G cluster_0 Therapeutic Intervention Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds RTK RTK Signaling Cascade (e.g., MAPK) Signaling Cascade (e.g., MAPK) RTK->Signaling Cascade (e.g., MAPK) Activates Cell Proliferation & Survival Cell Proliferation & Survival Signaling Cascade (e.g., MAPK)->Cell Proliferation & Survival Promotes This compound Derivative This compound Derivative This compound Derivative->Signaling Cascade (e.g., MAPK) Inhibits

Caption: Potential inhibition of a kinase signaling pathway by a this compound derivative.

Central Nervous System (CNS) Agents

The physicochemical properties imparted by the cyclopropyl group, such as increased brain permeability, make it an attractive feature for CNS-active drugs.[7] The pyridine core is also present in numerous CNS agents. Derivatives of this compound could be explored for their potential as novel treatments for neurological and psychiatric disorders.

Anti-Infective Agents

Pyridine derivatives have a long history as anti-bacterial and anti-fungal agents.[2] The unique structural features of this compound could be leveraged to develop new anti-infective agents that overcome existing resistance mechanisms.

Physicochemical and Pharmacokinetic Considerations

The introduction of a cyclopropyl group in place of other small alkyl or unsaturated moieties can have a profound impact on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Comparative Data of Bioisosteric Replacements

PropertyIsopropyl GroupVinyl GroupCyclopropyl GroupRationale for Improvement
Metabolic Stability Prone to oxidationCan be epoxidizedMore resistant to CYP-mediated oxidationStronger C-H bonds in the cyclopropyl ring.[5]
Lipophilicity (LogP) ModerateModerateCan be similar or slightly higherOffers a way to fine-tune lipophilicity.[5]
Conformational Rigidity FlexiblePlanarRigidLocks the molecule into a specific conformation, potentially increasing potency.[5][7]

Future Perspectives and Conclusion

While direct experimental data on this compound is currently scarce, the foundational principles of medicinal chemistry strongly suggest its potential as a valuable building block for novel therapeutics. The convergence of a privileged heterocyclic scaffold and a functionally advantageous bioisostere warrants further investigation.

This technical guide serves as a call to action for researchers in drug discovery. The proposed synthetic routes are based on robust and well-established chemical transformations, making the synthesis of this compound and its derivatives readily accessible. The potential for this scaffold to yield potent, selective, and metabolically stable drug candidates in oncology, CNS disorders, and infectious diseases is significant. It is our hope that this guide will inspire further exploration into this promising area of medicinal chemistry.

References

The Ascendancy of the Cyclopropyl-Pyridine Motif in Modern Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Strained Ring on an Aromatic Scaffold

In the landscape of contemporary chemical research, particularly within the realms of medicinal and materials science, the strategic incorporation of specific structural motifs can dramatically influence molecular properties and function. Among these, the cyclopropyl group, a small, strained carbocycle, has garnered significant attention for its unique electronic and conformational attributes. When appended to a pyridine ring, one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, the resulting cyclopropyl-pyridine scaffold presents a compelling synergy of properties. This guide provides an in-depth exploration of the synthesis, properties, and applications of cyclopropyl-substituted pyridines, offering a technical resource for researchers, scientists, and drug development professionals. The inherent ring strain of the cyclopropyl group imparts a high degree of s-character to its C-C bonds, leading to properties that mimic those of a double bond, including the ability to participate in conjugation. This electronic feature, coupled with the group's conformational rigidity and metabolic stability, makes it a powerful tool for modulating the physicochemical and pharmacological profiles of pyridine-based molecules.[1][2] This guide will delve into the practical aspects of working with these valuable compounds, from their rational synthesis to their strategic deployment in functional molecules.

I. Synthetic Strategies for Accessing Cyclopropyl-Substituted Pyridines

The efficient construction of the cyclopropyl-pyridine core is paramount for its exploration and application. Several synthetic methodologies have been developed, ranging from the cyclopropanation of pre-functionalized pyridines to the construction of the pyridine ring already bearing the cyclopropyl moiety. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Cyclopropanation of Vinylpyridines: The Corey-Chaykovsky Reaction

A classic and reliable method for the synthesis of 2- and 4-cyclopropylpyridines involves the reaction of the corresponding vinylpyridines with a sulfur ylide, a transformation known as the Corey-Chaykovsky reaction.[1][3][4][5][6] This reaction proceeds via the nucleophilic addition of the ylide to the electron-deficient double bond of the vinylpyridine, followed by an intramolecular displacement to form the cyclopropane ring.

Corey-Chaykovsky Reaction Workflow cluster_prep Ylide Generation cluster_reaction Cyclopropanation cluster_workup Workup & Purification Ylide_Prep Trimethylsulfonium iodide + NaH in DMSO Reaction 2-Vinylpyridine + Sulfur Ylide Ylide_Prep->Reaction In situ Workup Aqueous Workup Reaction->Workup Purification Distillation or Chromatography Workup->Purification

Caption: Workflow for the synthesis of 2-cyclopropylpyridine via the Corey-Chaykovsky reaction.

Materials:

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 2-Vinylpyridine

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.0 eq). Wash the sodium hydride with hexanes to remove the mineral oil, and then carefully add anhydrous DMSO under a nitrogen atmosphere. Add trimethylsulfonium iodide (1.05 eq) in one portion. Heat the mixture to 70-80 °C for 1 hour or until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed. Cool the solution to room temperature.

  • Cyclopropanation: To the prepared solution of dimethylsulfonium methylide, add 2-vinylpyridine (1.0 eq) dropwise at room temperature. The reaction is typically exothermic, and the temperature should be maintained below 30 °C with a water bath. Stir the reaction mixture at room temperature for 2-3 hours.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure to afford 2-cyclopropylpyridine as a colorless oil.

Cross-Coupling Strategies: Suzuki-Miyaura and Kumada Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile approach for the synthesis of cyclopropyl-substituted pyridines, particularly for isomers that are not readily accessible through cyclopropanation of vinylpyridines (e.g., 3-cyclopropylpyridine).

The Suzuki-Miyaura coupling involves the reaction of a halopyridine with a cyclopropylboronic acid or its ester in the presence of a palladium catalyst and a base. This method is known for its high functional group tolerance.[7][8][9]

Materials:

  • 3-Bromopyridine

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • Reaction Setup: To a Schlenk flask, add 3-bromopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and tricyclohexylphosphine (0.04 eq).

  • Degassing: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add a degassed mixture of toluene and water (10:1 v/v).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield 3-cyclopropylpyridine.

The Kumada coupling utilizes a Grignard reagent, such as cyclopropylmagnesium bromide, and a halopyridine in the presence of a nickel or palladium catalyst.[10][11]

Catalytic Cycle of Kumada Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII R-Pd(II)-X(L2) OxAdd->PdII Ar-X Transmetal Transmetalation PdII_R R-Pd(II)-R'(L2) Transmetal->PdII_R c-PrMgBr RedElim Reductive Elimination RedElim->Pd0 Ar-c-Pr

Caption: Simplified catalytic cycle for the palladium-catalyzed Kumada cross-coupling reaction.

II. Physicochemical Properties of Cyclopropyl-Pyridines

The introduction of a cyclopropyl group significantly influences the electronic and steric properties of the pyridine ring. These modifications, in turn, affect key physicochemical parameters relevant to drug discovery and materials science, such as basicity (pKa), lipophilicity (logP), and metabolic stability.

Property2-Cyclopropylpyridine3-Cyclopropylpyridine4-CyclopropylpyridineRationale for Observed Trends
pKa ~5.3~5.0~5.8The electron-donating character of the cyclopropyl group through hyperconjugation increases the basicity of the pyridine nitrogen. This effect is most pronounced at the 4-position and least at the 3-position.
logP ~1.9~1.8~1.9The cyclopropyl group is a small, non-polar substituent that generally increases the lipophilicity of the parent pyridine ring. The positional isomers exhibit similar logP values.
Metabolic Stability Moderate-HighHighModerate-HighThe C-H bonds of the cyclopropyl ring are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to other alkyl groups. The pyridine ring itself can be a site of metabolism, with the position of the cyclopropyl group influencing the accessibility of different sites.

Note: The pKa and logP values are approximate and can vary depending on the experimental or computational method used. The data presented here is a compilation from various sources for comparative purposes.[11][12][13][14]

III. Applications in Drug Discovery: The Cyclopropyl-Pyridine Motif in Kinase Inhibitors

The unique properties of the cyclopropyl-pyridine scaffold have made it a privileged motif in medicinal chemistry, particularly in the design of kinase inhibitors. The conformational rigidity of the cyclopropyl group can help to lock the molecule into a bioactive conformation, leading to enhanced potency and selectivity. Furthermore, its metabolic stability can improve the pharmacokinetic profile of drug candidates.

A notable example is the incorporation of the cyclopropyl-pyridine moiety in Janus kinase (JAK) inhibitors. JAKs are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways involved in inflammation and immunity. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers.

Structure-Activity Relationship (SAR) of Cyclopropylpyridine-based JAK Inhibitors

Systematic modification of the cyclopropyl-pyridine core has provided valuable insights into the structure-activity relationships for JAK inhibition.

R¹ PositionR² PositionR³ PositionRelative JAK2 Inhibitory Activity (IC₅₀)Key Insights
HHH+The unsubstituted cyclopropyl-pyridine serves as a foundational scaffold.
FHH++Introduction of a fluorine atom can enhance binding affinity through favorable interactions with the protein.
HNH₂H+++An amino group can act as a hydrogen bond donor, significantly improving potency.
HHCONH₂++A carboxamide group can also participate in hydrogen bonding and improve solubility.

Note: This table is a generalized representation of SAR trends compiled from multiple sources on JAK inhibitors containing a cyclopropyl-pyridine core. + indicates relative activity, with +++ being the most potent.[15][16][17]

JAK-STAT Signaling Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Cyclopropyl-Pyridine JAK Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a cyclopropyl-pyridine-based JAK inhibitor.

IV. Spectroscopic Characterization

The unambiguous identification and characterization of cyclopropyl-substituted pyridines rely on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of cyclopropyl-pyridines exhibit characteristic signals for the cyclopropyl and pyridine protons and carbons.

¹H NMR:

  • Cyclopropyl Protons: The protons on the cyclopropyl ring typically appear as a complex multiplet in the upfield region of the spectrum, usually between 0.5 and 2.0 ppm.

  • Pyridine Protons: The chemical shifts of the pyridine protons are influenced by the position of the cyclopropyl group. For example, in 2-cyclopropylpyridine, the proton at the 6-position is typically the most downfield.

¹³C NMR:

  • Cyclopropyl Carbons: The carbons of the cyclopropyl ring resonate at high field, typically between 5 and 15 ppm.

  • Pyridine Carbons: The chemical shifts of the pyridine carbons are also affected by the position of the cyclopropyl substituent.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-Cyclopropylpyridine ~8.5 (d, 1H), ~7.5 (t, 1H), ~7.1 (d, 1H), ~6.9 (t, 1H), ~1.9 (m, 1H), ~1.0 (m, 2H), ~0.8 (m, 2H)~163, 149, 136, 121, 120, 16, 10
3-Cyclopropylpyridine ~8.4 (d, 2H), ~7.4 (d, 1H), ~7.1 (dd, 1H), ~1.9 (m, 1H), ~1.0 (m, 2H), ~0.7 (m, 2H)~150, 147, 137, 134, 123, 15, 9
4-Cyclopropylpyridine ~8.5 (d, 2H), ~7.1 (d, 2H), ~1.8 (m, 1H), ~1.0 (m, 2H), ~0.7 (m, 2H)~150, 149, 122, 16, 10

Note: These are approximate chemical shifts and can vary based on the solvent and spectrometer frequency. The data is compiled from various spectroscopic databases and literature sources.[2][18][19][20][21][22][23]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of cyclopropyl-pyridines typically shows a prominent molecular ion peak (M⁺). The fragmentation pattern can be complex, but characteristic losses of ethene (C₂H₄) from the cyclopropyl ring are often observed.

Conclusion

The cyclopropyl-pyridine scaffold represents a powerful and versatile building block in modern chemical research. Its unique combination of electronic properties, conformational rigidity, and metabolic stability has led to its successful application in drug discovery, particularly in the development of kinase inhibitors. The synthetic methodologies outlined in this guide provide a practical framework for accessing a diverse range of cyclopropyl-substituted pyridines. As our understanding of the subtle interplay between structure and function continues to grow, the strategic incorporation of the cyclopropyl-pyridine motif is poised to play an even more significant role in the design of novel, functional molecules with tailored properties.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-5-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the researchers, chemists, and drug development professionals pioneering advancements in medicinal chemistry, the introduction of novel building blocks is a constant source of innovation. 2-Chloro-5-cyclopropylpyridine, a key intermediate in the synthesis of various pharmaceutical agents, presents both significant opportunities and handling challenges. This guide provides an in-depth, experience-driven framework for its safe manipulation in a laboratory setting, moving beyond rote procedural lists to explain the scientific rationale behind each precaution.

Compound Identification and Hazard Profile

This compound is a substituted pyridine derivative with the chemical formula C₈H₈ClN and a molecular weight of 153.61 g/mol .[1] Its CAS number is 1042986-18-4.[1]

A thorough understanding of a compound's hazard profile is the bedrock of safe laboratory practice. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH320Causes eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Signal Word: Warning

GHS Pictogram:

GHS07 Exclamation Mark

The GHS07 pictogram indicates that the substance may cause less serious health effects, such as irritation or acute toxicity.

This classification underscores the necessity for stringent adherence to the handling and personal protective equipment (PPE) protocols detailed in the subsequent sections. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE. The choice of these measures is directly informed by the compound's hazard profile.

Engineering Controls: The First Line of Defense

All manipulations of this compound, especially those involving heating, agitation, or potential aerosolization, must be conducted within a certified chemical fume hood.[2] This primary engineering control is non-negotiable as it effectively captures and exhausts vapors, minimizing the risk of respiratory irritation. The fume hood sash should be kept as low as possible to maximize its efficiency. An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE is a critical decision-making process for any scientist. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required at all times.[3][4] A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing, such as during transfers of larger quantities or when reacting the compound under pressure.[5]

  • Hand Protection: Due to the risk of skin irritation, chemically resistant gloves are essential. Disposable nitrile gloves provide adequate protection for incidental contact.[6] However, for prolonged handling or in situations with a high risk of splashing, heavier-duty gloves such as neoprene or PVC should be considered.[5] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.[7]

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Long pants and closed-toe shoes are mandatory to ensure no skin is exposed. For tasks with a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[3] Respirator use requires a formal respiratory protection program, including fit testing and medical evaluation.

Handling and Storage: Ensuring Chemical Integrity and Safety

Proper handling and storage protocols are paramount to preventing accidents and maintaining the quality of the reagent.

Safe Handling Practices
  • Avoid Inhalation, Ingestion, and Contact: All handling should be performed in a manner that minimizes the generation of aerosols or dust.[6]

  • Grounding and Bonding: While not always necessary for small-scale laboratory work, for larger transfers, it is prudent to ground and bond containers to prevent the buildup of static electricity, which could be an ignition source.[3]

  • Good Housekeeping: The work area should be kept clean and organized. Any spills should be cleaned up immediately following the procedures outlined in Section 5.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6] Do not eat, drink, or smoke in the laboratory.[8]

Storage Requirements

This compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3][9] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[3][10] The recommended storage temperature is typically refrigerated (4°C).

Emergency Procedures: A Calm and Coordinated Response

In the event of an exposure or spill, a rapid and informed response is critical to mitigating harm.

First-Aid Measures

The following first-aid procedures should be followed in case of exposure. All exposures should be reported to laboratory management, and medical attention should be sought as soon as possible.

  • Inhalation: If inhaled, immediately move the individual to fresh air.[11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[11][12] A mild soap and water wash is also recommended.[4] If irritation persists, seek medical attention.

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][12] Remove contact lenses if present and easy to do so.[12] Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting.[4] Rinse the mouth with water.[13] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

First_Aid_Response cluster_Inhalation Inhalation cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Ingestion Ingestion Exposure Exposure to This compound Inhalation_Action1 Move to Fresh Air Exposure->Inhalation_Action1 Inhaled Skin_Action1 Remove Contaminated Clothing Exposure->Skin_Action1 On Skin Eye_Action1 Flush Eyes with Water for 15 min Exposure->Eye_Action1 In Eyes Ingestion_Action1 Do NOT Induce Vomiting Exposure->Ingestion_Action1 Swallowed Inhalation_Action2 Provide Oxygen or Artificial Respiration Inhalation_Action1->Inhalation_Action2 Medical_Attention Seek Immediate Medical Attention Inhalation_Action2->Medical_Attention Skin_Action2 Flush with Water for 15 min Skin_Action1->Skin_Action2 Skin_Action2->Medical_Attention Eye_Action2 Remove Contact Lenses Eye_Action1->Eye_Action2 Eye_Action2->Medical_Attention Ingestion_Action2 Rinse Mouth with Water Ingestion_Action1->Ingestion_Action2 Ingestion_Action2->Medical_Attention

Fire-Fighting Measures

While this compound is not classified as flammable, it will burn. In the event of a fire involving this compound:

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[3][7]

  • Unsuitable Extinguishing Media: Avoid using a solid stream of water as it may scatter and spread the fire.

  • Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5][9]

  • Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[9]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for chemical waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste in accordance with all local, state, and federal regulations.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Area Start->Evacuate PPE Don Appropriate PPE Evacuate->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Collect Collect Material into Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose End Spill Response Complete Dispose->End

Toxicological and Ecological Information

There is limited information available on the ecological effects of this compound. As a standard practice for all laboratory chemicals, it should not be allowed to enter drains or the environment.[6] All waste containing this compound must be disposed of as hazardous chemical waste through a licensed disposal company.

Conclusion

This compound is a valuable building block in modern synthetic chemistry. Its safe and effective use hinges on a comprehensive understanding of its hazard profile and the diligent application of appropriate safety measures. By integrating robust engineering controls, meticulous personal protective equipment selection, and well-defined emergency procedures, researchers can confidently and safely harness the potential of this important chemical intermediate. This guide serves as a foundational resource, but it is incumbent upon every scientist to supplement this information with site-specific safety protocols and a continuous commitment to a culture of safety in the laboratory.

References

Commercial availability and suppliers of 2-Chloro-5-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-cyclopropylpyridine for Advanced Research

Executive Summary: this compound (CAS No. 1042986-18-4) is a specialized heterocyclic building block of increasing interest to researchers in medicinal chemistry and agrochemical development. The molecule uniquely combines the reactivity of a 2-chloropyridine handle, amenable to a wide range of coupling and substitution reactions, with the desirable physicochemical properties of a cyclopropyl moiety. The cyclopropyl group is a well-established "pharmacophore" known to enhance metabolic stability, improve membrane permeability, and provide conformational rigidity, making it a valuable motif in modern drug design.[1][2][3] This guide provides a comprehensive overview of the commercial availability, physicochemical properties, a proposed synthetic route based on established catalytic methods, and the strategic applications of this compound for professionals in drug discovery and development.

Physicochemical Properties and Identification

This compound is a substituted pyridine derivative. Its core structure and key identifiers are summarized below, providing a foundational reference for researchers.

PropertyValueSource
CAS Number 1042986-18-4[4]
Molecular Formula C₈H₈ClN[4]
Molecular Weight 153.61 g/mol [4]
IUPAC Name This compound[4]
InChIKey YOUPEUGFZZDECQ-UHFFFAOYSA-N[4]
SMILES C1CC1C2=CN=C(C=C2)Cl[4]
Physical Form Liquid-
Purity (Typical) >96%-

Commercial Availability and Procurement for Research

This compound is available from a number of specialized chemical suppliers as a research-grade chemical. It is not typically produced in bulk quantities and is intended for laboratory use only. When procuring this reagent, it is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier to verify purity and identity, as trace impurities can significantly impact the outcome of sensitive catalytic reactions.

SupplierTypical PurityNotes
Apollo Scientific 96%Available in quantities from 100mg to 5g.
CymitQuimica 96%Offers a range of quantities for laboratory use.
Sigma-Aldrich Varies by PartnerListed as available through partner suppliers.

Note: This list is not exhaustive and other suppliers may exist. Pricing and availability are subject to change.

Proposed Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

While specific peer-reviewed publications detailing the synthesis of this compound are not prevalent, a highly robust and logical synthetic route can be designed based on well-established palladium-catalyzed cross-coupling chemistry.[5] The Suzuki-Miyaura coupling reaction is an industry-standard method for forming carbon-carbon bonds and is particularly effective for coupling aryl halides with boronic acids.[6][7]

The proposed strategy involves the coupling of a commercially available di-halogenated pyridine, 2-chloro-5-bromopyridine , with cyclopropylboronic acid . The significant difference in reactivity between the C-Br and C-Cl bonds (C-Br being more reactive in oxidative addition to Palladium(0)) allows for a highly selective reaction at the 5-position.

Synthetic_Workflow A 2-Chloro-5-bromopyridine E Suzuki-Miyaura Reaction (Heat, Inert Atmosphere) A->E B Cyclopropylboronic Acid B->E C Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., XPhos) C->E D Base (e.g., K3PO4) Solvent (e.g., CPME/H2O) D->E F Reaction Mixture E->F G Aqueous Workup & Extraction F->G H Column Chromatography G->H I This compound H->I

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Representative Experimental Protocol

Disclaimer: This protocol is a representative example based on established literature for similar transformations.[5] Researchers must conduct their own risk assessment and optimization. All operations should be performed in a certified chemical fume hood under an inert atmosphere.

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-chloro-5-bromopyridine (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Premixing: In a separate vial, add palladium(II) acetate (Pd(OAc)₂, 0.03 eq.) and the phosphine ligand XPhos (0.06 eq.).

    • Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand highly effective for promoting the oxidative addition of less reactive aryl halides to the palladium center, ensuring high catalytic turnover.[5]

  • Assembly: Evacuate and backfill the Schlenk flask with argon three times. Add the catalyst/ligand mixture to the flask, followed by the degassed solvent system, typically a mixture of an organic solvent like cyclopentyl methyl ether (CPME) and water (10:1 ratio).

    • Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The aqueous component is essential for the transmetalation step of the catalytic cycle.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting 2-chloro-5-bromopyridine is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product, this compound.

Applications in Research and Drug Development

The strategic value of this compound lies in its dual functionality. The cyclopropyl group provides a stable, conformationally constrained, and metabolically robust scaffold, while the 2-chloro substituent serves as a versatile synthetic handle for further molecular elaboration.

The Role of the Cyclopropyl Moiety

The cyclopropyl ring is not merely a small alkyl substituent; its unique electronic and steric properties make it a powerful tool in medicinal chemistry.[1][2]

  • Metabolic Stability: The cyclopropyl group can act as a "metabolic shield." For instance, replacing an N-ethyl group, which is susceptible to cytochrome P450 (CYP) oxidation, with an N-cyclopropyl group can significantly increase a compound's metabolic half-life.[1]

  • Conformational Rigidity: The rigid three-membered ring restricts the rotation of adjacent bonds, which can lock a molecule into a bioactive conformation, thereby increasing its potency and selectivity for a biological target.[8]

  • Improved Physicochemical Properties: It can serve as a bioisostere for groups like vinyl or dimethyl, helping to optimize a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1]

Synthetic Utility of the 2-Chloropyridine Handle

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr) and is an excellent substrate for further cross-coupling reactions. This allows researchers to use this compound as a foundational piece to build more complex molecules.

Scaffold_Logic cluster_0 Further Reactions cluster_1 Potential Therapeutic Areas A This compound (Core Scaffold) B Buchwald-Hartwig Amination A->B C Suzuki / Stille Coupling A->C D Nucleophilic Substitution (SₙAr) A->D H Agrochemicals A->H E Kinase Inhibitors (e.g., EGFR, MET) B->E C-N bond F GPCR Modulators C->F C-C bond G Antiviral / Antimicrobial Agents D->G C-O, C-S bonds

Caption: Logical utility of the scaffold in synthetic diversification.

This versatility allows for the synthesis of libraries of compounds targeting a wide range of biological systems, including MET receptor tyrosine kinases, epidermal growth factor receptors (EGFR), and various G-protein coupled receptors (GPCRs), where cyclopropyl-containing ligands have shown significant promise.[3]

Safety, Handling, and Storage

Disclaimer: This information is based on data for structurally related chloropyridine compounds. The specific Safety Data Sheet (SDS) provided by the supplier for this compound is the authoritative document and must be consulted before handling.

  • Hazard Statements (Anticipated): Harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.

  • Handling: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value building block for chemical research, offering a strategic combination of a synthetically versatile handle and a medicinally important pharmacophore. Its commercial availability in research quantities enables its use in discovery programs aimed at developing novel therapeutics and agrochemicals. A robust synthesis can be readily achieved through established palladium-catalyzed cross-coupling methods, providing reliable access to this important intermediate. By leveraging the unique properties of the cyclopropyl moiety, researchers can explore novel chemical space and design next-generation molecules with improved potency, selectivity, and pharmacokinetic profiles.

References

Methodological & Application

Suzuki coupling reactions with 2-Chloro-5-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Execution of Suzuki-Miyaura Coupling with 2-Chloro-5-cyclopropylpyridine for the Synthesis of Advanced Pharmaceutical Intermediates

Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The Strategic Value of the 5-Cyclopropyl-2-arylpyridine Scaffold

The fusion of a cyclopropyl group with a pyridine ring creates a scaffold of significant interest in modern drug discovery. The cyclopropyl moiety, a bioisostere for phenyl rings or gem-dimethyl groups, often enhances metabolic stability, improves potency, and fine-tunes physicochemical properties such as solubility and lipophilicity[1]. When coupled with an aryl or heteroaryl group at the 2-position, the resulting 5-cyclopropyl-2-arylpyridine core becomes a privileged structure found in a variety of therapeutic agents, including kinase inhibitors and modulators of central nervous system targets[2].

This compound is an economically attractive and readily available starting material for accessing these high-value compounds. The Suzuki-Miyaura cross-coupling reaction stands as the premier method for forging the critical C(sp²)-C(sp²) bond between this chloro-heterocycle and a desired (hetero)aryl partner[3][4]. However, the inherent electronic properties and potential for catalyst inhibition by the pyridine nitrogen make the coupling of 2-chloropyridines a non-trivial challenge that demands a carefully optimized and robust protocol[5][6][7][8].

This document serves as an in-depth guide, moving beyond a simple recitation of steps to explain the fundamental principles and strategic decisions required for the successful and reproducible Suzuki-Miyaura coupling of this compound.

The Catalytic Heart of the Reaction: Mechanism & Rationale

The Suzuki-Miyaura reaction is a palladium-catalyzed process that follows a well-established catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization[3][9][10]. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Intermediate (Aryl-Pd(II)-X)L₂ pd0->oa_complex Oxidative Addition trans_complex Transmetalation Intermediate (Aryl-Pd(II)-Aryl')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Desired Product) trans_complex->product aryl_halide This compound (Ar-X) aryl_halide->pd0 boronic_acid Boronic Acid/Ester (Ar'-B(OR)₂) boronic_acid->oa_complex base Base (e.g., K₃PO₄) base->oa_complex

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: This is often the rate-limiting step, particularly for less reactive aryl chlorides. A coordinatively unsaturated Pd(0) complex inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. The success of this step is critically dependent on the choice of ligand (L) on the palladium catalyst[10]. Electron-rich and sterically bulky ligands are essential to promote the oxidative addition of the relatively inert C-Cl bond[11][12].

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base[13]. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the electrophilic Pd(II) center.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the final C-C bond of the 2-aryl-5-cyclopropylpyridine product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle[3][4].

Optimizing for Success: A Guide to Reaction Parameters

Achieving high yields with this compound requires a judicious selection of reagents and conditions. The parameters below are starting points derived from best practices for challenging heteroaryl chloride couplings[6][12][14].

ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources, respectively. They are reduced in situ by phosphine ligands to form the active Pd(0) catalyst. Using a precatalyst simplifies handling compared to highly air-sensitive Pd(0) complexes.
Ligand Buchwald-type phosphines: XPhos, SPhosN-Heterocyclic Carbenes (NHCs): IPr, SIPrThe C-Cl bond in 2-chloropyridines is strong. Bulky, electron-rich phosphines (like XPhos) or NHCs are critical. They accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps[11][12][15]. The choice may depend on the specific boronic acid partner.
Base K₃PO₄, Cs₂CO₃, K₂CO₃A moderately strong, non-nucleophilic inorganic base is required for the transmetalation step[13]. K₃PO₄ is often an excellent choice as it is effective but less hygroscopic than Cs₂CO₃. The choice of base can significantly impact yield and should be screened during optimization.
Boron Reagent Arylboronic Acids, Arylboronic Pinacol Esters, Potassium AryltrifluoroboratesWhile arylboronic acids are common, they can be prone to protodeboronation (cleavage of the C-B bond) under reaction conditions[16]. For valuable or sensitive coupling partners, the corresponding pinacol esters or trifluoroborate salts offer superior stability and are often crystalline, air-stable solids[17][18].
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O (typically 4:1 to 10:1 ratio)A polar aprotic solvent is needed to solubilize the organic components and the palladium complex. A small amount of water is often beneficial, as it helps to dissolve the inorganic base and can accelerate the transmetalation step[19][20]. Ensure solvents are rigorously degassed to prevent oxygen from deactivating the catalyst[16].
Temperature 80 - 110 °CDue to the strength of the C-Cl bond, elevated temperatures are typically necessary to drive the reaction to completion in a reasonable timeframe. Microwave heating can sometimes be employed to shorten reaction times, but conventional heating is standard[18].

Field-Proven Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It is designed to be a robust starting point for further optimization.

Experimental_Workflow prep 1. Reagent Preparation & Degassing assemble 2. Reaction Assembly (Inert Atmosphere) prep->assemble react 3. Heating & Stirring (e.g., 100 °C, 12-24h) assemble->react monitor 4. Monitor Progress (TLC / GC-MS) react->monitor Periodic Sampling monitor->react Incomplete workup 5. Aqueous Workup monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify analyze 7. Product Characterization (NMR, MS) purify->analyze

Caption: A Standardized Workflow for Suzuki-Miyaura Coupling Reactions.

A. Reagent Preparation

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Arylboronic Acid (1.2 - 1.5 equiv.)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv.)

    • 1,4-Dioxane (anhydrous, degassed)

    • Deionized Water (degassed)

  • Solvent Degassing: Sparge both 1,4-dioxane and water with argon or nitrogen for at least 30 minutes prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst[16].

B. Reaction Assembly

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and anhydrous K₃PO₄.

  • In a separate, small vial, briefly mix the Pd(OAc)₂ and XPhos ligand.

  • Seal the reaction vessel with a rubber septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) to the reaction vessel via syringe.

  • Add the Pd(OAc)₂/XPhos mixture to the reaction flask. Some practitioners prefer to add the catalyst/ligand solids directly with the other reagents in step 1.

  • Replace the septum with a screw cap or ensure it is securely sealed.

C. Reaction Execution and Monitoring

  • Place the sealed reaction vessel in a preheated oil bath or heating block set to 100 °C.

  • Stir the mixture vigorously to ensure proper mixing of the biphasic system.

  • Monitor the reaction progress periodically (e.g., every 4-6 hours) by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours[20].

D. Workup and Purification

  • Once the reaction is complete (as determined by the consumption of the starting chloride), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (approx. 20 mL) and water (approx. 10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-aryl-5-cyclopropylpyridine product.

Troubleshooting Common Challenges

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently active catalyst/ligand system for the C-Cl bond.3. Poor quality boronic acid.1. Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere throughout the reaction[16].2. Screen more electron-rich/bulky ligands (e.g., SPhos) or consider an NHC-based catalyst system[12][15]. Increase temperature if possible.3. Use a fresh bottle of boronic acid or switch to a more stable boronic ester or trifluoroborate salt[17][18].
Significant Protodeboronation The boronic acid is reacting with trace acidic protons or water instead of transmetalating.Use anhydrous solvents. Consider using a stronger, non-protic base like Cs₂CO₃. Using a more stable boronic ester (e.g., pinacol) can significantly mitigate this side reaction[16].
Homocoupling of Boronic Acid Oxygen-mediated side reaction that forms Ar'-Ar'.Improve degassing procedures. Ensure the palladium precatalyst and ligand are of high quality.
Formation of Byproducts Competitive reactions or degradation of starting materials/product at high temperatures.Lower the reaction temperature and accept a longer reaction time. Re-evaluate the choice of base and solvent system.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-5-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Privileged Scaffold in Medicinal Chemistry

The 2-amino-5-cyclopropylpyridine motif is a cornerstone in modern drug discovery, appearing in a multitude of clinically relevant agents and investigational new drugs. Its prevalence stems from the unique combination of electronic properties and conformational rigidity imparted by the cyclopropyl group, which often leads to enhanced metabolic stability and target affinity. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of the critical C-N bond in these structures, offering a significant improvement over harsher, traditional methods like nucleophilic aromatic substitution (SNAr).[1][2]

This guide provides an in-depth technical overview and a detailed experimental protocol for the successful execution of the Buchwald-Hartwig amination of 2-Chloro-5-cyclopropylpyridine. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its efficiency, and offer practical advice for troubleshooting common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this transformative reaction for the synthesis of novel chemical entities.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle that elegantly orchestrates the formation of the desired C-N bond.[1][3][4] Understanding this mechanism is paramount for rational troubleshooting and optimization. The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(0)L->OxAdd + Ar-Cl Pd(II)Complex L-Pd(II)(Ar)(Cl) OxAdd->Pd(II)Complex AmineCoord Amine Coordination & Deprotonation (Base) Pd(II)Complex->AmineCoord + R'R''NH AmidoComplex L-Pd(II)(Ar)(NR'R'') AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L Regeneration Product Ar-NR'R'' RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl chloride (this compound) to a coordinatively unsaturated Pd(0) complex, which is generated in situ from a palladium precatalyst. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[5] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step by stabilizing the resulting Pd(II) intermediate.[5][6]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. A strong base is required to deprotonate the coordinated amine, forming a palladium-amido complex and displacing the chloride ligand.[3][7][8] The pKa of the amine and the strength of the base are critical factors in this step.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][4]

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection and optimization of several key parameters. Due to the electron-deficient nature of the pyridine ring and the inherent stability of the C-Cl bond, this substrate presents a moderate challenge.[5]

ParameterRecommended OptionsRationale & Considerations
Palladium Precatalyst G3/G4 Palladacycles (e.g., XPhos Pd G3, RuPhos Pd G4), Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts offer better stability and more reliable initiation of the active Pd(0) species.[5] For challenging substrates, pre-catalysts are generally superior to simple palladium salts.
Ligand Bulky, electron-rich biaryl phosphines (e.g., RuPhos, XPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos)Essential for activating the C-Cl bond of the chloropyridine.[5][6][9] The steric bulk promotes the formation of the active monoligated Pd(0) species.
Base Strong, non-nucleophilic bases: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS)Required to deprotonate the amine.[3][10] NaOtBu is the most common and effective choice. Weaker bases (K₃PO₄, Cs₂CO₃) may be used for base-sensitive substrates but often require higher temperatures and more active catalysts.[5][10]
Solvent Anhydrous, degassed aprotic solvents: Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)Toluene and dioxane are common, effective choices.[11][12][13] It is critical to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[10][12]
Temperature 80 - 110 °CElevated temperatures are typically necessary to drive the oxidative addition of the chloropyridine.[5]
Catalyst Loading 1 - 5 mol%For challenging substrates, a higher catalyst loading may be required to achieve full conversion.[5]

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Note: This is a representative protocol and may require optimization for specific amines. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

Experimental_Workflow cluster_1 Preparation cluster_2 Reaction Setup cluster_3 Reaction & Monitoring cluster_4 Workup & Purification Prep_Vial Oven-dry reaction vial with stir bar Add_Solids Add Pd precatalyst, ligand, and base Prep_Vial->Add_Solids Inert_Atmosphere Seal vial and purge with inert gas Add_Solids->Inert_Atmosphere Add_Liquids Add anhydrous, degassed solvent, aryl chloride, and amine via syringe Inert_Atmosphere->Add_Liquids Heating Heat to 80-110 °C with vigorous stirring Add_Liquids->Heating Monitoring Monitor progress by TLC/LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Upon completion Quench Quench reaction (e.g., with water) Cooling->Quench Extraction Extract with organic solvent (e.g., EtOAc) Quench->Extraction Purification Dry, concentrate, and purify by column chromatography Extraction->Purification

Caption: General workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Ligand (e.g., RuPhos, if not using a pre-catalyst, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M)

  • Oven-dried reaction vial with a magnetic stir bar and a septum-sealed cap

Procedure:

  • Preparation: To the oven-dried reaction vial, add the palladium precatalyst and sodium tert-butoxide. If not using a pre-catalyst, add the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand.

  • Inert Atmosphere: Seal the vial with the septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe. This is followed by the addition of this compound (if solid, add with the catalyst and base; if liquid, add via syringe) and then the amine via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, allow the vial to cool to room temperature. Carefully uncap the vial and quench the reaction by adding water. Dilute the mixture with an organic solvent such as ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Best Practices and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently bulky/electron-rich ligand. 3. Non-inert conditions (oxygen/moisture). 4. Inappropriate base or solvent.1. Use a reliable pre-catalyst (G3/G4).[5] 2. Switch to a more robust ligand like RuPhos or BrettPhos.[5] 3. Ensure all reagents and solvents are scrupulously dry and degassed; maintain a positive inert gas pressure.[5] 4. Confirm the use of a strong, anhydrous base like NaOtBu and a suitable solvent like toluene.[5][10]
Hydrodehalogenation (-Cl replaced by -H) 1. Presence of water. 2. Slow reductive elimination. 3. β-hydride elimination from the amine.1. Use rigorously dried reagents and solvents.[5] 2. A different ligand may alter the rate of reductive elimination. 3. Ensure the correct stoichiometry of the amine is used.
Formation of Biaryl Byproducts Homocoupling of the aryl chloride or amine.This can sometimes occur at high temperatures or with certain catalyst systems.[14] Screening different ligands or lowering the reaction temperature slightly may mitigate this side reaction.

Conclusion

The Buchwald-Hartwig amination is an indispensable reaction for the synthesis of 2-amino-5-cyclopropylpyridine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can reliably and efficiently construct this valuable scaffold. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful application of this powerful cross-coupling reaction in drug discovery and development programs.

References

Synthesis of Novel Derivatives from 2-Chloro-5-cyclopropylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 5-Cyclopropylpyridine Scaffold

The 2-Chloro-5-cyclopropylpyridine motif is a cornerstone in modern medicinal chemistry and drug discovery. The pyridine core, an electron-deficient aromatic heterocycle, is a prevalent feature in a vast array of pharmaceuticals. The introduction of a cyclopropyl group at the 5-position imparts a unique combination of properties to the molecule. The cyclopropyl ring, with its inherent strain and high p-character, can enhance metabolic stability, improve binding affinity to biological targets, and modulate the overall physicochemical properties of a compound. This makes this compound a highly sought-after starting material for the synthesis of novel bioactive molecules.

This guide provides detailed application notes and protocols for the synthesis of diverse derivatives from this compound, focusing on three pivotal synthetic transformations: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). The methodologies presented herein are designed to be robust and adaptable for a wide range of research and development applications.

I. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition (Ar-Cl) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Cl)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 2-Aryl-5-cyclopropylpyridines

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-cyclopropylpyridine.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Cyclopropyl-2-phenylpyridine85
24-Methoxyphenylboronic acid5-Cyclopropyl-2-(4-methoxyphenyl)pyridine92
33-Tolylboronic acid5-Cyclopropyl-2-(m-tolyl)pyridine88
44-Fluorophenylboronic acid5-Cyclopropyl-2-(4-fluorophenyl)pyridine82

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines.[1] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, providing access to a wide variety of arylamines.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and generally involves the following steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Amine - Palladium Precatalyst - Ligand - Base B Add Anhydrous Solvent A->B C Establish Inert Atmosphere B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC/LC-MS) D->E F Aqueous Work-up E->F G Extraction F->G H Purification (Column Chromatography) G->H I Product Characterization H->I

Experimental workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-Aryl/Alkyl-5-cyclopropylpyridin-2-amines

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Amine (e.g., Morpholine, Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.) and the desired amine (1.2 mmol, 1.2 eq.) to the Schlenk tube, followed by anhydrous toluene (5 mL).

  • Inert Atmosphere: Seal the Schlenk tube and remove it from the glovebox.

  • Reaction: Heat the reaction mixture in a preheated oil bath at 100 °C for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired N-substituted-5-cyclopropylpyridin-2-amine.

Data Presentation: Representative Buchwald-Hartwig Aminations

EntryAmineProductYield (%)
1Morpholine4-(5-Cyclopropylpyridin-2-yl)morpholine95
2AnilineN-(5-Cyclopropylpyridin-2-yl)aniline88
3Pyrrolidine2-(5-Cyclopropylpyridin-2-yl)pyrrolidine92
4n-ButylamineN-Butyl-5-cyclopropylpyridin-2-amine85

III. Nucleophilic Aromatic Substitution (SNAr): A Classic Transformation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in heterocyclic chemistry. For electron-deficient aromatic rings like pyridine, the presence of a good leaving group at the 2- or 4-position allows for direct displacement by a nucleophile. This method is particularly useful for the synthesis of alkoxy- and aryloxypyridine derivatives.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen is crucial for stabilizing this intermediate.

  • Elimination: The leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination A This compound + Nu⁻ B Meisenheimer Complex (Resonance Stabilized) A->B C Meisenheimer Complex D Substituted Product + Cl⁻ C->D

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Detailed Protocol: Synthesis of 2-Alkoxy/Aryloxy-5-cyclopropylpyridines

This protocol describes a general procedure for the SNAr reaction of this compound with alkoxides or phenoxides.

Materials:

  • This compound

  • Alcohol or Phenol (e.g., Methanol, Phenol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • Alkoxide/Phenoxide Formation: To a stirred solution of the alcohol or phenol (1.2 mmol, 1.2 eq.) in anhydrous DMF (3 mL) under an inert atmosphere, carefully add sodium hydride (1.3 mmol, 1.3 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Reagent Addition: Add a solution of this compound (1.0 mmol, 1.0 eq.) in anhydrous DMF (2 mL) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and carefully quench with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkoxy/aryloxy-5-cyclopropylpyridine.

Data Presentation: Representative SNAr Reactions

EntryNucleophile PrecursorProductYield (%)
1Methanol5-Cyclopropyl-2-methoxypyridine78
2Phenol5-Cyclopropyl-2-phenoxypyridine72
3Benzyl alcohol2-(Benzyloxy)-5-cyclopropylpyridine85
44-Chlorophenol2-(4-Chlorophenoxy)-5-cyclopropylpyridine68

Conclusion

The synthetic methodologies detailed in this guide provide a robust toolkit for the derivatization of this compound. The Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution reactions offer versatile and efficient pathways to a wide array of novel compounds. By understanding the underlying mechanisms and following the detailed protocols, researchers can effectively leverage the unique properties of the 5-cyclopropylpyridine scaffold to advance their drug discovery and development programs.

References

Application Notes & Protocols: 2-Chloro-5-cyclopropylpyridine as a Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of small, strained ring systems is a powerful tactic in modern medicinal chemistry for optimizing the pharmacological profile of drug candidates. The cyclopropyl group, in particular, is increasingly utilized to enhance metabolic stability, modulate lipophilicity, improve potency, and constrain conformation.[1][2] This guide provides an in-depth exploration of 2-Chloro-5-cyclopropylpyridine, a key heterocyclic building block that marries the favorable properties of the cyclopropyl moiety with the versatile reactivity of a 2-chloropyridine scaffold. We present detailed protocols, mechanistic insights, and experimental considerations for leveraging this reagent in core synthetic transformations, including Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, to accelerate the discovery of novel therapeutics.

Introduction: The Strategic Value of the Cyclopropyl-Pyridine Scaffold

The pyridine ring is one of the most ubiquitous heterocycles in FDA-approved drugs, prized for its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and fine-tune physicochemical properties such as solubility and pKa.[3] When combined with a cyclopropyl substituent, the resulting scaffold offers a unique set of advantages. The cyclopropyl group's unique electronic nature (enhanced π-character in its C-C bonds) and rigid structure can significantly influence a molecule's ADME (absorption, distribution, metabolism, and excretion) profile.[1][4]

Key Contributions of the Cyclopropyl Moiety:

  • Metabolic Stability: The cyclopropyl group can block sites of metabolism. For instance, replacing metabolically labile groups like ethyl or isopropyl with a cyclopropyl group can prevent CYP-mediated oxidation, thereby increasing the drug's half-life.[2][5]

  • Potency and Binding: Its rigid nature can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[1]

  • Physicochemical Modulation: It serves as a "lipophilic hydrogen bond donor" and can be used as a bioisosteric replacement for other groups to optimize properties like permeability and reduce off-target effects.[1][2]

This compound serves as an ideal entry point for introducing this valuable pharmacophore. The chlorine atom at the 2-position is activated by the electron-withdrawing effect of the ring nitrogen, making it a highly reactive handle for a broad range of synthetic transformations.

Physicochemical Properties

A clear understanding of the building block's properties is essential for reaction design and downstream characterization.

PropertyValueSource
Molecular Formula C₈H₈ClN[6]
Molecular Weight 153.61 g/mol [6]
XLogP3 2.7[6]
CAS Number 1042986-18-4[6]
Appearance (Typically) Off-white to yellow solid or oilGeneral Supplier Data

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems primarily from the reactivity of the C2-Cl bond. This bond is susceptible to two major classes of reactions: Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr). The choice between these pathways depends on the desired bond to be formed (C-C, C-N, C-O, C-S) and the nature of the coupling partner.

G cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_co_cs C-O / C-S Bond Formation main This compound suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acids) main->suzuki Pd Cat. sonogashira Sonogashira (Terminal Alkynes) main->sonogashira Pd/Cu Cat. buchwald Buchwald-Hartwig (Amines, Amides) main->buchwald Pd Cat. snar_n SNAr (Amines) main->snar_n Base/Heat buchwald_o Buchwald-Hartwig (Alcohols, Phenols) main->buchwald_o Pd Cat. snar_o_s SNAr (Alkoxides, Thiolates) main->snar_o_s Base

Caption: Key synthetic routes using this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful tools for constructing C-C, C-N, and C-O bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the electronic activation of the 2-position in the pyridine ring facilitates these transformations.[7]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with aryl- or vinyl-boronic acids or esters.[8][9] It is widely used due to the commercial availability of diverse boronic acids and the operational simplicity of the reaction.

Mechanistic Rationale: The choice of catalyst, ligand, and base is critical. The catalytic cycle involves oxidative addition of the C-Cl bond to a Pd(0) species, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the product and regenerate the Pd(0) catalyst. For less reactive 2-chloropyridines, ligands that are both electron-rich and bulky (e.g., biarylphosphines) are often required to promote the challenging oxidative addition step.[8]

G pd0 LₙPd(0) pd2_complex LₙPd(II)(Ar)Cl pd0:e->pd2_complex:w Ar-Cl oa Oxidative Addition tm Transmetalation pd2_biaryl LₙPd(II)(Ar)(Ar') pd2_complex:n->pd2_biaryl:s Ar'-B(OR)₂ Base pd2_biaryl:w->pd0:e Ar-Ar' re Reductive Elimination arcl Ar-Cl arbor Ar'-B(OR)₂ base Base product Ar-Ar'

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., SPhos, XPhos, 2-4 mol%).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water. Degas the resulting mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction: Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Arylboronic Acid PartnerBaseCatalyst SystemTemp (°C)Typical Yield (%)
Phenylboronic acidK₂CO₃Pd(PPh₃)₄9085-95
4-Methoxyphenylboronic acidK₃PO₄Pd₂(dba)₃ / SPhos10080-92
3-Cyanophenylboronic acidK₂CO₃Pd(PPh₃)₄9075-88
Thiophene-2-boronic acidCs₂CO₃PdCl₂(dppf)10070-85
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming C-N bonds between aryl halides and a vast array of amines, amides, and related N-nucleophiles.[10][11] This reaction is fundamental in drug discovery for installing functionalities that are crucial for target binding and modulating solubility.

Mechanistic Rationale: The oxidative addition of the C-Cl bond is often the rate-limiting step.[7] Success with chloropyridines requires a highly active catalyst system. This is achieved by using bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos, BrettPhos) that stabilize the Pd(0) center, promote oxidative addition, and facilitate the final reductive elimination.[7] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically essential to deprotonate the amine and facilitate the formation of the key palladium-amido complex.[7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the base (e.g., NaOtBu or LHMDS, 1.4 equiv) to a dry reaction vessel. Add the amine (1.2 equiv), this compound (1.0 equiv), and the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%) and ligand (1.2-3.6 mol%).

  • Solvent Addition: Add a dry, degassed anhydrous solvent such as toluene, dioxane, or THF.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl or water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography.

Amine PartnerBaseCatalyst SystemTemp (°C)Typical Yield (%)
MorpholineNaOtBuPd₂(dba)₃ / BrettPhos10088-96
AnilineLHMDSRuPhos-Pd-G39085-95
BenzylamineK₃PO₄Pd(OAc)₂ / RuPhos11070-85
tert-Butyl carbamateNaOtBuPd₂(dba)₃ / XPhos10075-90
Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling enables the direct linkage of terminal alkynes to aryl halides, providing access to arylacetylene scaffolds that are valuable in medicinal chemistry as rigid linkers or as precursors for other functional groups.[12][13]

Mechanistic Rationale: This reaction uniquely involves a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition and reductive elimination), while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[13] This intermediate then undergoes transmetalation with the Pd(II)-halide complex. An amine base (e.g., Et₃N, DIPEA) is used both to deprotonate the alkyne and to act as a solvent.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).

  • Solvent and Reagents: Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 2-3 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv).

  • Reaction: Stir the mixture under an inert atmosphere at a temperature ranging from room temperature to 80 °C, depending on the alkyne's reactivity. Monitor for completion by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate. Redissolve the residue in a solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by silica gel chromatography.

Nucleophilic Aromatic Substitution (SNAr)

For certain strong nucleophiles, the inherent activation of the 2-position allows for direct displacement of the chloride without the need for a transition metal catalyst.[14][15] This represents a more atom-economical and cost-effective alternative to palladium catalysis where applicable.

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16] Aromaticity is disrupted in this step. In the second, typically faster step, the chloride leaving group is expelled, and aromaticity is restored.[14] The rate of reaction is highly dependent on the nucleophilicity of the attacking species and the stability of the Meisenheimer complex.

G start This compound + Nucleophile (Nu⁻) step1 Addition start->step1 intermediate Meisenheimer Complex (Non-aromatic, Anionic) step1->intermediate Rate-determining step step2 Elimination intermediate->step2 product 2-Nu-5-cyclopropylpyridine + Cl⁻ step2->product Fast

Caption: Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: General Procedure for SNAr with an Alkoxide

  • Nucleophile Preparation: In a dry reaction flask under an inert atmosphere, prepare the sodium alkoxide by adding the desired alcohol (e.g., ethanol, 5-10 equiv) to a suspension of sodium hydride (NaH, 1.5 equiv) in an anhydrous solvent like THF at 0 °C. Stir until hydrogen evolution ceases.

  • Reaction: Add a solution of this compound (1.0 equiv) in the same anhydrous solvent to the prepared alkoxide solution.

  • Heating: Heat the reaction mixture to reflux and monitor by TLC or LC-MS. SNAr reactions can sometimes require elevated temperatures and longer reaction times compared to catalyzed couplings.

  • Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography.

Safety and Handling

As with any halogenated heterocyclic compound, appropriate safety precautions must be observed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[17][18]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[19][20] Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[17][18]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[19][21]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value building block for drug discovery programs. Its pre-installed cyclopropyl group offers a proven strategy for enhancing key drug-like properties. The activated 2-chloro position provides a versatile chemical handle for a wide range of reliable and scalable synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as direct SNAr reactions. The protocols and mechanistic insights provided herein serve as a practical guide for researchers to effectively incorporate this powerful scaffold into their synthetic campaigns, enabling the rapid generation of diverse and novel chemical matter for the development of next-generation therapeutics.

References

Application Note & Protocol: A Guide to the Scale-Up Synthesis of 2-Chloro-5-cyclopropylpyridine for Pilot Studies

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Core Directive - A Strategic Overview

Introduction: The Significance of 2-Chloro-5-cyclopropylpyridine

This compound is a pivotal heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1][2] The incorporation of the cyclopropyl moiety often imparts favorable metabolic stability and binding affinity to bioactive molecules. As drug candidates progress through the development pipeline, the demand for this intermediate escalates, necessitating a transition from laboratory-scale synthesis to a robust and scalable process suitable for pilot plant production. This guide provides a comprehensive framework for the scale-up synthesis of this compound, emphasizing scientific integrity, safety, and practical execution for researchers, scientists, and drug development professionals.

Synthetic Strategy: Rationale for Route Selection

The choice of a synthetic route for pilot-scale manufacturing is dictated by factors such as cost of goods, process safety, scalability, and environmental impact. While numerous methods exist for the synthesis of pyridine derivatives, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability and broad functional group tolerance.[3][4] This palladium-catalyzed reaction enables the efficient formation of carbon-carbon bonds, in this case, between a pyridine core and a cyclopropyl group.

Our selected route commences with the commercially available and relatively inexpensive 2-chloro-5-iodopyridine. The iodine atom at the 5-position is selectively displaced by the cyclopropyl group from cyclopropylboronic acid in the presence of a suitable palladium catalyst and ligand. This approach offers several advantages for scale-up:

  • High Convergence: The key bond is formed late in the synthesis, maximizing the overall efficiency.

  • Favorable Reaction Conditions: The reaction typically proceeds under mild conditions, minimizing the risk of side reactions and decomposition.

  • Commercial Availability of Reagents: The starting materials, catalyst, and ligand are all readily available from commercial suppliers.

Part 2: Scientific Integrity & Logic - The Pilot Plant Protocol

Underlying Chemistry: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 2-chloro-5-iodopyridine to form a Pd(II) intermediate.

  • Transmetalation: The cyclopropyl group is transferred from the boronic acid to the palladium center.

  • Reductive Elimination: The desired product, this compound, is formed, and the Pd(0) catalyst is regenerated.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Pd(II)_Intermediate Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation R-B(OH)2 Base Pd(II)_Cyclopropyl Ar-Pd(II)-R Transmetalation->Pd(II)_Cyclopropyl Reductive_Elimination Reductive Elimination Pd(II)_Cyclopropyl->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-R

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Pilot-Scale Synthesis (Target: 1 kg)

This protocol is designed for the synthesis of approximately 1 kg of this compound. All operations should be conducted in a pilot plant setting with appropriate engineering controls and personal protective equipment.

Materials & Equipment

Reagent CAS No. MW ( g/mol ) Quantity Equivalents
2-Chloro-5-iodopyridine69045-79-0239.451.00 kg1.0
Cyclopropylboronic acid411235-57-985.900.43 kg1.2
Palladium(II) Acetate3375-31-3224.499.4 g0.01
SPhos657408-07-6410.4734.2 g0.02
Potassium Phosphate (K₃PO₄)7778-53-2212.272.66 kg3.0
Toluene108-88-392.1410 L-
Water7732-18-518.025 L-

Equipment: 20 L jacketed glass reactor, overhead stirrer, condenser, thermocouple, nitrogen inlet, addition funnel.

Procedure

  • Reactor Preparation: Ensure the 20 L reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with 2-chloro-5-iodopyridine (1.00 kg), potassium phosphate (2.66 kg), and toluene (8 L). Begin stirring to form a slurry.

  • Catalyst Addition: Under a nitrogen atmosphere, add palladium(II) acetate (9.4 g) and SPhos (34.2 g) to the reactor.

  • Boronic Acid Addition: Dissolve cyclopropylboronic acid (0.43 kg) in toluene (2 L) and add it to the reactor via the addition funnel over 30-60 minutes.

  • Reaction: Heat the mixture to 80-85 °C and maintain for 4-6 hours. Monitor the reaction progress by HPLC.[5][6]

  • Work-up: Cool the reaction to room temperature. Add water (5 L) and stir for 30 minutes. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Product: Purify the crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Process Safety and Hazard Management

Pilot plant operations carry inherent risks that must be carefully managed.[7][8] A thorough hazard and operability (HAZOP) study should be conducted before commencing any scale-up activity.

Key Hazards:

  • Flammable Solvents: Toluene is a flammable liquid.

  • Corrosive Reagents: Potassium phosphate is corrosive.

  • Catalyst Handling: Palladium catalysts can be pyrophoric under certain conditions.

Mitigation Strategies:

  • Engineering Controls: Use of a well-ventilated reactor bay with appropriate fire suppression systems.[9]

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including safety glasses, lab coats, and gloves.[7]

  • Emergency Procedures: Ensure all personnel are trained on emergency shutdown procedures and the location of safety equipment.[7]

Analytical Control Strategy

Rigorous analytical monitoring is crucial for ensuring the quality and consistency of the final product.[10][11]

Analysis Method Purpose
In-Process Control HPLCMonitor reaction completion
Final Product GC-MS, ¹H NMR, ¹³C NMRConfirm identity and purity
Residual Palladium ICP-MSQuantify residual catalyst

Part 3: Visualization & Formatting

Experimental Workflow

G start Start reactor_prep Reactor Preparation (Inerting) start->reactor_prep reagent_charge Charge Reagents: 2-Chloro-5-iodopyridine, K3PO4, Toluene reactor_prep->reagent_charge catalyst_add Add Catalyst: Pd(OAc)2, SPhos reagent_charge->catalyst_add boronic_add Add Cyclopropylboronic Acid Solution catalyst_add->boronic_add reaction Heat to 80-85 °C Monitor by HPLC boronic_add->reaction workup Aqueous Work-up & Phase Separation reaction->workup Reaction Complete purification Vacuum Distillation workup->purification end Final Product: This compound purification->end

Caption: A flowchart illustrating the key steps in the pilot-scale synthesis.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Cyclopropylpyridine Scaffold

The pyridine core is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. The introduction of a cyclopropyl group, as seen in 2-chloro-5-cyclopropylpyridine, offers significant advantages for drug design. The cyclopropyl motif is a "metabolic shield," often blocking sites of oxidative metabolism, which can enhance a drug candidate's half-life and overall pharmacokinetic profile.[1] Furthermore, its unique conformational rigidity and electronic properties can lead to improved binding affinity and potency.

Palladium-catalyzed cross-coupling reactions have transformed the landscape of organic synthesis, providing powerful and versatile methods for constructing carbon-carbon and carbon-heteroatom bonds.[2][3][4] These reactions are indispensable tools in the pharmaceutical industry for the rapid assembly of complex molecular architectures from readily available building blocks.[3][4]

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to the functionalization of this compound. We will delve into the mechanistic underpinnings, explain the rationale behind protocol design, and provide detailed, field-proven experimental procedures.

The Engine of Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations lies a common, elegant catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this cycle is paramount for troubleshooting and optimizing reactions.

The three fundamental steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step, especially for less reactive aryl chlorides.[2][8]

  • Transmetalation : The organic moiety from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.[2][6][8]

  • Reductive Elimination : The two organic partners, now bound to the same palladium center, couple and are expelled from the coordination sphere. This step forms the desired new bond and regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[2][5][6]

Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂(Cl) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂(R) (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-R (Coupled Product) TM_Complex->Product Product Formation ArCl This compound (Ar-Cl) ArCl->OA_Complex R_Metal Coupling Partner (R-M) R_Metal->TM_Complex Suzuki Workflow cluster_prep Vial Preparation cluster_reaction Reaction Setup cluster_purification Isolation A 1. Reagent Prep A_1 Add this compound, arylboronic acid, and base to vial. B 2. Inert Atmosphere B_1 Seal vial with Teflon-lined cap. C 3. Solvent/Catalyst Addition C_1 Add degassed solvent. D 4. Reaction D_1 Heat to specified temp (e.g., 100°C) with vigorous stirring for 12-24h. E 5. Work-up E_1 Cool to RT. Dilute with EtOAc. F 6. Purification F_1 Purify by flash column chromatography. A_2 Add stir bar. A_2->B_1 B_2 Evacuate and backfill with N₂/Ar (3x). C_2 Add Pd catalyst/ligand solution. D_2 Monitor by TLC/LC-MS. D_2->E_1 E_2 Wash with H₂O and brine. E_3 Dry organic layer (Na₂SO₄), filter, and concentrate. Buchwald Workflow A 1. Reagent Prep (Glovebox) A_1 Add Pd precatalyst, ligand, and base (NaOt-Bu) to vial. B 2. Inert Atmosphere B_1 Seal vial, remove from glovebox. C 3. Reagent Addition C_1 Add solvent (e.g., Toluene). D 4. Reaction D_1 Heat to specified temp (e.g., 100°C) with vigorous stirring for 4-24h. E 5. Work-up E_1 Cool to RT. Quench carefully with sat. aq. NH₄Cl. F 6. Purification F_1 Purify by flash column chromatography. C_2 Add this compound. C_3 Add amine coupling partner. E_2 Extract with EtOAc. E_3 Wash with brine, dry (Na₂SO₄), filter, and concentrate. Sonogashira Workflow A 1. Reagent Prep A_1 Add this compound, Pd catalyst (e.g., Pd(PPh₃)₄), and CuI to a flask. B 2. Inert Atmosphere B_1 Evacuate and backfill with N₂/Ar (3x). C 3. Reagent Addition C_1 Add solvent (e.g., THF) and amine base (e.g., Et₃N). D 4. Reaction D_1 Stir at RT to 60°C for 2-16h. E 5. Work-up & Purification E_1 Filter off amine salts. C_2 Add terminal alkyne dropwise. D_2 Monitor by TLC/LC-MS. E_2 Concentrate the filtrate. E_3 Purify by flash column chromatography.

References

Application Note: A Continuous Flow Approach to the Synthesis of 2-Chloro-5-cyclopropylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document details a robust, two-step continuous flow methodology for the synthesis of 2-chloro-5-cyclopropylpyridine, a key structural motif in modern pharmaceuticals and agrochemicals. Traditional batch production of such highly functionalized heterocycles often contends with challenges related to reaction control, safety, and scalability.[1][2] By leveraging the inherent advantages of flow chemistry—such as superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates—this guide provides detailed protocols for the synthesis of a 2-chloro-5-bromopyridine precursor followed by a palladium-catalyzed cross-coupling reaction to introduce the cyclopropyl moiety.[3][4][5] The protocols are designed for researchers, chemists, and process development professionals seeking to enhance efficiency, safety, and reproducibility in the synthesis of high-value pyridine derivatives.

The Strategic Imperative for Flow Chemistry in Heterocyclic Synthesis

The pyridine ring is a ubiquitous scaffold in drug discovery, but its electron-deficient nature makes many standard aromatic functionalization reactions challenging, often requiring harsh conditions.[6][7] Furthermore, reactions like halogenations and metal-catalyzed cross-couplings can be highly exothermic and involve hazardous reagents, posing significant safety and control issues in large-scale batch reactors.[8]

Continuous flow chemistry offers a paradigm shift, transforming these challenging syntheses into safer, more efficient, and scalable processes.[1][9] The key advantages include:

  • Enhanced Safety: By confining reactions to small-volume microreactors or tubes, the risks associated with highly exothermic events or the handling of toxic reagents (like elemental halogens) are significantly mitigated.[4][8] The system contains only a small amount of reactive material at any given moment.

  • Precise Process Control: Flow reactors provide unparalleled control over reaction parameters such as temperature, pressure, and residence time.[2][4] This eliminates hotspots and concentration gradients common in batch reactors, leading to cleaner reaction profiles, higher yields, and improved reproducibility.

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors enables extremely efficient heat exchange, allowing for the safe execution of highly exothermic reactions and rapid temperature adjustments.[2][5]

  • Scalability and Automation: Scaling up a flow process, often referred to as "numbering-up," can be achieved by running the system for longer durations or by operating multiple reactors in parallel.[2] This approach avoids the complex re-optimization often required when scaling up batch processes.

Proposed Two-Step Synthesis of this compound

The synthesis is strategically divided into two distinct, telescoped flow operations. First, a suitable pyridine substrate is halogenated to produce the key intermediate, 2-chloro-5-bromopyridine. This intermediate is then coupled with a cyclopropylboronic acid derivative in a continuous flow, palladium-catalyzed Suzuki-Miyaura reaction.

synthesis_workflow start Precursor Feed (e.g., 2-Chloropyridine) step1 Protocol 1: Continuous Flow Bromination start->step1 Reagents intermediate Intermediate 2-Chloro-5-bromopyridine step1->intermediate In-line Quench step2 Protocol 2: Continuous Flow Suzuki Coupling intermediate->step2 reagent2 Reagent Feed (Cyclopropylboronic Acid, Base, Solvent) reagent2->step2 product Final Product This compound step2->product Purification

Figure 1: High-level workflow for the two-step continuous synthesis.

Protocol 1: Continuous Flow Synthesis of 2-Chloro-5-bromopyridine

This protocol describes the bromination of 2-chloropyridine. The use of flow chemistry is particularly advantageous here, as it allows for the safe handling of elemental bromine and provides precise temperature control over this potentially exothermic reaction.[8]

Rationale and Mechanistic Insight

Direct electrophilic halogenation of the pyridine ring is challenging due to its electron-deficient character. The reaction typically requires elevated temperatures or Lewis acid catalysis.[7] In a flow reactor, the reaction can be conducted safely at superheated temperatures, accelerating the reaction rate significantly while maintaining tight control over the thermal profile to minimize byproduct formation.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
2-ChloropyridineReagent Grade, ≥99%Sigma-AldrichStarting Material
Bromine (Br₂)Reagent Grade, ≥99%Sigma-AldrichHalogenating Agent
Acetic AcidGlacialFisher ScientificSolvent
Sodium ThiosulfateACS ReagentVWRQuenching Agent (for workup)
Dichloromethane (DCM)HPLC GradeVWRExtraction Solvent
Experimental Setup

The system consists of two syringe pumps for reagent delivery, a T-mixer, a heated coil reactor, a back-pressure regulator (BPR) to maintain a single-phase flow, and a collection vessel containing a quench solution.

halogenation_setup pumpA Pump A 2-Chloropyridine in Acetic Acid mixer T-Mixer pumpA->mixer 0.5 mL/min pumpB Pump B Bromine (Br₂) in Acetic Acid pumpB->mixer 0.5 mL/min reactor Heated Coil Reactor (e.g., 10 mL PFA Tubing) mixer->reactor oil_bath Heated Oil Bath bpr Back Pressure Regulator (BPR) (e.g., 100 psi) reactor->bpr Reaction Stream collection Collection Flask (Containing Na₂S₂O₃ soln) bpr->collection Product Stream

Figure 2: Diagram of the continuous flow bromination setup.

Step-by-Step Protocol
  • Reagent Preparation:

    • Solution A: Prepare a 1.0 M solution of 2-chloropyridine in glacial acetic acid.

    • Solution B: Prepare a 1.1 M solution of bromine (Br₂) in glacial acetic acid. Caution: Handle bromine in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • System Setup:

    • Assemble the flow reactor system as shown in Figure 2.

    • Ensure all fittings are secure and compatible with the reagents.

    • Set the back-pressure regulator to 100 psi to ensure the reaction mixture remains in a single liquid phase at elevated temperatures.

    • Immerse the coil reactor in a heating bath set to 140 °C.

  • Reaction Execution:

    • Begin by pumping the solvent (glacial acetic acid) through the system to prime the lines and stabilize the temperature and pressure.

    • Start pumping Solution A and Solution B at their respective flow rates into the T-mixer.

    • The combined stream enters the heated coil reactor.

  • Collection and Work-up:

    • The reactor output flows through the BPR and is collected in a flask containing a stirred aqueous solution of sodium thiosulfate (10% w/v) to quench any unreacted bromine.

    • After the desired amount of product is collected, flush the system with clean solvent.

    • The collected mixture is then transferred to a separatory funnel, neutralized with a saturated sodium bicarbonate solution, and extracted with dichloromethane. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, 2-chloro-5-bromopyridine.[10][11][12][13][14]

Process Parameters
ParameterValueRationale
Flow Rate (Solution A)0.5 mL/minControls stoichiometry and residence time.
Flow Rate (Solution B)0.5 mL/minA slight excess of bromine ensures full conversion of the starting material.
Total Flow Rate1.0 mL/minCombined flow rate.
Reactor Volume10 mLStandard PFA tubing coil.
Residence Time10 minutesCalculated as Reactor Volume / Total Flow Rate. Allows for complete reaction.
Temperature140 °CSuperheating accelerates the reaction, which is slow at lower temperatures.
Pressure (BPR)100 psiPrevents boiling of the solvent and maintains a stable single-phase flow.
Stoichiometry1 : 1.1 (2-Chloropyridine : Br₂)Ensures complete consumption of the limiting reagent.

Protocol 2: Continuous Flow Suzuki-Miyaura Cyclopropanation

This protocol uses the 2-chloro-5-bromopyridine intermediate from Protocol 1 and couples it with cyclopropylboronic acid using a heterogeneous palladium catalyst packed into a column reactor. This setup simplifies product purification by retaining the catalyst within the flow system.

Rationale and Mechanistic Insight

The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction. In this case, the palladium catalyst preferentially activates the more reactive C-Br bond for oxidative addition, leaving the C-Cl bond intact. Using a heterogeneous, solid-supported catalyst (e.g., Pd on carbon) in a packed-bed reactor is ideal for flow chemistry, as it facilitates easy separation of the product from the catalyst, enabling a truly continuous process.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
2-Chloro-5-bromopyridineFrom Protocol 1-Starting Material
Cyclopropylboronic Acid≥98%Combi-BlocksCoupling Partner
Pd/C (10 wt. % on carbon)Heterogeneous CatalystAcros OrganicsCatalyst
Potassium Carbonate (K₂CO₃)AnhydrousSigma-AldrichBase
1,4-Dioxane / Water (3:1)Anhydrous / DeionizedVWRSolvent System
Experimental Setup

The setup involves a single HPLC pump to introduce the pre-mixed solution of substrates and base into a heated, packed-bed reactor containing the catalyst.

suzuki_setup reagent_vessel Reagent Feed Vessel (Substrates + Base in Solvent) pump HPLC Pump reagent_vessel->pump reactor Heated Packed-Bed Reactor (Column with Pd/C) pump->reactor 0.2 mL/min oven Column Oven bpr Back Pressure Regulator (BPR) (e.g., 150 psi) reactor->bpr Reaction Stream collection Collection Flask bpr->collection Product Stream

Figure 3: Diagram of the packed-bed continuous flow Suzuki coupling.

Step-by-Step Protocol
  • Catalyst Packing:

    • Carefully pack a stainless-steel column (e.g., 100 mm length x 4.6 mm ID) with the Pd/C catalyst.

  • Reagent Preparation:

    • Prepare a stock solution in a 3:1 mixture of 1,4-dioxane and water containing:

      • 2-Chloro-5-bromopyridine (1.0 eq, e.g., 0.1 M)

      • Cyclopropylboronic acid (1.5 eq)

      • Potassium carbonate (3.0 eq)

    • Degas the solution by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • System Setup:

    • Install the packed column into a column heater and connect it to the flow system as shown in Figure 3.

    • Set the column heater to 80 °C.

    • Set the back-pressure regulator to 150 psi.

  • Reaction Execution:

    • Prime the system by pumping the degassed solvent mixture through for several column volumes.

    • Switch the pump inlet to the reagent solution and begin pumping at the desired flow rate.

    • Allow the system to reach a steady state before collecting the product.

  • Collection and Purification:

    • The product stream exiting the BPR is collected.

    • The collected solution can be filtered to remove any potential catalyst fines, and the solvent is removed under reduced pressure.

    • The resulting crude product can be purified via standard methods such as column chromatography or crystallization to yield pure this compound.

Process Parameters
ParameterValueRationale
Flow Rate0.2 mL/minA lower flow rate ensures sufficient contact time with the heterogeneous catalyst.
Reactor Dimensions100 mm x 4.6 mm IDStandard HPLC column size suitable for lab-scale synthesis.
Residence Time~8-10 minutes (dependent on void vol)Allows for efficient catalytic turnover and high conversion.
Temperature80 °CProvides thermal energy to drive the catalytic cycle without degrading reagents.
Pressure (BPR)150 psiMaintains a single liquid phase and improves catalyst-reagent interaction.
Stoichiometry1 : 1.5 (Aryl Halide : Boronic Acid)An excess of the boronic acid helps to drive the reaction to completion.

Conclusion

The described two-step continuous flow process provides a safe, efficient, and scalable route for the synthesis of this compound derivatives. By breaking down the synthesis into discrete, well-controlled flow operations, this methodology overcomes many of the limitations associated with traditional batch chemistry. This approach not only enhances laboratory safety and productivity but also provides a clear and scalable pathway toward pilot and manufacturing-scale production of valuable heterocyclic building blocks.

References

Analytical methods for the quantification of 2-Chloro-5-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 2-Chloro-5-cyclopropylpyridine in Process and Quality Control Settings

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. As a Senior Application Scientist, this document moves beyond mere procedural steps to explain the underlying scientific principles and rationale for method selection and parameter optimization. We present two primary analytical frameworks: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method suitable for routine quality control and process monitoring, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and impurity analysis. Each protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity, accuracy, and reliability.

Introduction: The Analytical Imperative for this compound

This compound (C8H8ClN, M.W.: 153.61 g/mol ) is a heterocyclic aromatic compound whose structural motifs are of significant interest in medicinal chemistry and material science.[1] Its purity and concentration are critical process parameters (CPPs) that directly impact the yield, purity, and safety profile of the final active ingredient. Inaccurate quantification can lead to downstream synthesis failures, the generation of unwanted impurities, and potential batch rejection, making a validated analytical method an indispensable tool in the development and manufacturing lifecycle.

This guide provides the necessary protocols for researchers and quality control analysts to implement reliable analytical oversight for this critical intermediate.

Rationale for Method Selection: A Two-Tiered Approach

The choice of an analytical method is fundamentally driven by its intended purpose. For this compound, a dual-method approach provides comprehensive analytical coverage:

  • HPLC-UV: This technique serves as the workhorse for routine analysis. Its robustness, cost-effectiveness, and straightforward operation make it ideal for quantifying the analyte in the percentage range (% w/w), monitoring reaction progress, and determining final product purity. The presence of the pyridine chromophore allows for sensitive detection via UV spectrophotometry.

  • LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as identifying trace-level impurities or quantifying residual starting material, LC-MS/MS is the gold standard. By monitoring specific parent-to-daughter ion transitions (Multiple Reaction Monitoring or MRM), this method offers exceptional specificity, effectively eliminating matrix interference and enabling quantification at parts-per-million (ppm) levels or lower.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is optimized for accuracy and precision in routine quality control environments. The reverse-phase C18 column is selected for its proven efficacy in retaining and separating moderately polar aromatic compounds like our analyte. The mobile phase, a gradient of acetonitrile and water, provides the necessary polarity range to elute the analyte with a sharp, symmetrical peak shape.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Zorbax Eclipse XDB-C18 column (4.6 x 150 mm, 5 µm) or equivalent.

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile, and ultrapure water.

  • This compound reference standard (purity ≥98%).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both phases by sonication or helium sparging before use.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Calibration Standards Preparation:

    • Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards. A suggested range is 5, 20, 50, 100, and 250 µg/mL.

  • Sample Preparation:

    • Accurately weigh an amount of the test sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

    • Record the weight and dissolve and dilute to volume with the diluent.

    • If necessary, filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Analysis:

    • Set up the HPLC system according to the parameters in Table 1.

    • Inject the diluent (as a blank), followed by the calibration standards and sample solutions.

HPLC-UV Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Prep_Mobile Prepare Mobile Phase (Water/ACN) HPLC_Setup Set HPLC Parameters (Table 1) Prep_Mobile->HPLC_Setup Prep_Std Prepare Standard Solutions Injection Inject Blank, Standards & Samples Prep_Std->Injection Prep_Sample Prepare Sample Solutions Prep_Sample->Injection HPLC_Setup->Injection Data_Acq Data Acquisition (Chromatograms) Injection->Data_Acq Cal_Curve Generate Calibration Curve (Area vs. Conc.) Data_Acq->Cal_Curve Quantify Calculate Sample Concentration Cal_Curve->Quantify Report Report Results Quantify->Report LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Prep_Mobile Prepare Mobile Phase (0.1% FA in Water/ACN) LCMS_Setup Set LC-MS/MS Parameters (Table 2) Prep_Mobile->LCMS_Setup Prep_Std Prepare Trace-Level Standard Solutions Injection Inject Blank, Standards & Samples Prep_Std->Injection Prep_Sample Prepare & Dilute Sample Solutions Prep_Sample->Injection LCMS_Setup->Injection MRM_Acq Data Acquisition (MRM Mode) Injection->MRM_Acq Cal_Curve Generate Calibration Curve (Peak Area vs. Conc.) MRM_Acq->Cal_Curve Quantify Calculate Sample Concentration Cal_Curve->Quantify Report Report Results Quantify->Report Validation_Workflow Validation Method Validation Protocol (ICH Q2(R2)) Specificity Linearity & Range Accuracy Precision LOD / LOQ Robustness Specificity Specificity (No Interference) Validation:f0->Specificity Linearity Linearity (R² > 0.999) Validation:f1->Linearity Accuracy Accuracy (98-102% Recovery) Validation:f2->Accuracy Precision Precision (RSD < 2%) Validation:f3->Precision Limits LOD & LOQ (S/N ≥ 3 & 10) Validation:f4->Limits Robustness Robustness (Results Unaffected) Validation:f5->Robustness

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-cyclopropylpyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the synthesis of this valuable chemical intermediate. We will explore the primary synthetic routes, troubleshoot common experimental issues, and provide detailed, field-proven protocols to enhance yield and purity.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound typically proceeds via one of two primary pathways, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

  • Route A: Palladium-Catalyzed Cross-Coupling. This is arguably the most common and versatile approach. It involves a Suzuki-Miyaura coupling reaction between a di-substituted pyridine (e.g., 2,5-dichloropyridine or 2-chloro-5-bromopyridine) and a cyclopropylboronic acid derivative.

  • Route B: Sandmeyer Reaction. This classic transformation is employed when starting from 2-amino-5-cyclopropylpyridine. The amino group is converted into a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) chloride catalyst.[1]

The following diagram illustrates these two divergent pathways.

SynthesisRoutes cluster_A Route A: Suzuki Cross-Coupling cluster_B Route B: Sandmeyer Reaction A_start 2-Chloro-5-bromopyridine OR 2,5-Dichloropyridine A_reagents Cyclopropylboronic Acid Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3, Cs2CO3) A_start->A_reagents Suzuki Coupling A_product This compound A_reagents->A_product B_start 2-Amino-5-cyclopropylpyridine B_diazotization NaNO2, HCl (0-5 °C) B_start->B_diazotization Diazotization B_intermediate Diazonium Salt Intermediate [Unstable] B_diazotization->B_intermediate B_sandmeyer CuCl B_intermediate->B_sandmeyer Sandmeyer Reaction B_product This compound B_sandmeyer->B_product LowYieldTroubleshooting start Low Yield in Suzuki Coupling check_sm Starting materials consumed? (Check by TLC/LCMS) start->check_sm sm_yes Yes check_sm->sm_yes   sm_no No check_sm->sm_no   byproducts Significant byproducts observed? sm_yes->byproducts catalyst Catalyst System Check sm_no->catalyst reagents Reagent Quality Check sm_no->reagents conditions Reaction Conditions Check sm_no->conditions byproducts_yes Yes byproducts->byproducts_yes   byproducts_no No byproducts->byproducts_no No -> Product lost during workup/purification dehalogenation Dehalogenated SM is major byproduct? byproducts_yes->dehalogenation dehal_yes Yes dehalogenation->dehal_yes   dehal_no No dehalogenation->dehal_no   fix_dehal Root Cause: Protodeboronation or hydrolytic cleavage is too fast. Solution: Use a stronger, non-aqueous base (e.g., K3PO4). Ensure anhydrous conditions. dehal_yes->fix_dehal homocoupling Homocoupling of boronic acid observed? dehal_no->homocoupling fix_homo Root Cause: Oxidative homocoupling. Solution: Rigorously degas solvents. Consider a different ligand or lower reaction temperature. homocoupling->fix_homo fix_catalyst Issue: Inactive/Poisoned Catalyst - Use fresh Pd catalyst. - Ensure rigorous degassing. - Screen different phosphine ligands. catalyst->fix_catalyst fix_reagents Issue: Reagent Quality - Use fresh, dry base. - Verify boronic acid purity. - Use anhydrous solvents. reagents->fix_reagents fix_conditions Issue: Suboptimal Conditions - Increase temperature. - Screen different solvents. - Check base solubility. conditions->fix_conditions

References

Technical Support Center: Reactions Involving 2-Chloro-5-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-cyclopropylpyridine is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern offers opportunities for diverse functionalization. However, like many heterocyclic compounds, its reactivity in common cross-coupling reactions can be nuanced, often leading to undesired side-products. This guide provides practical, field-proven insights to address these challenges head-on.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.

I. Suzuki-Miyaura Coupling Reactions

Q1: What are the most common side-products I should expect when performing a Suzuki-Miyaura coupling with this compound?

A1: The three primary side-products to monitor are:

  • Homocoupling of the Boronic Acid: This leads to the formation of a biaryl species derived from your boronic acid coupling partner (Ar-Ar). This is often exacerbated by the presence of oxygen.[1]

  • Dehalogenation of this compound: In this side reaction, the chlorine atom is replaced by a hydrogen atom, yielding 5-cyclopropylpyridine. This can occur via a competing reductive pathway in the catalytic cycle.[1]

  • Homocoupling of this compound: This results in the formation of 5,5'-dicyclopropyl-2,2'-bipyridine. While sometimes a desired product, it is often an unwanted side-product in a cross-coupling reaction.

Q2: My Suzuki-Miyaura reaction is showing low conversion and a significant amount of dehalogenated starting material. How can I fix this?

A2: Low conversion and dehalogenation often point to issues with catalyst activity and the stability of the catalytic intermediates. Here’s a troubleshooting workflow:

  • Inert Atmosphere is Critical: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst, which can favor side reactions.[2]

  • Ligand Selection: For challenging substrates like chloropyridines, standard ligands such as PPh₃ are often insufficient. Utilize bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition step and stabilize the palladium center, disfavoring the pathways that lead to dehalogenation.

    • Recommended Ligands: SPhos, XPhos, or RuPhos are excellent starting points.

  • Base Choice and Purity: The choice of base is critical. While stronger bases can facilitate the reaction, they can also promote side reactions if not chosen carefully.

    • Start with a moderately strong base like K₂CO₃ or K₃PO₄.

    • Ensure your base is anhydrous. The presence of water can lead to hydrolysis of the boronic acid (protodeboronation) and can also contribute to dehalogenation pathways.

  • Solvent System: A mixture of an organic solvent and water (e.g., DMF/water or 1,4-dioxane/water) often improves the solubility of both the organic reagents and the inorganic base, leading to better reaction rates and yields.[2]

Q3: I am observing a significant amount of homocoupling of my boronic acid. What is causing this and how can I minimize it?

A3: Homocoupling of the boronic acid is often promoted by the presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst by oxygen.[3]

  • Thoroughly Degas Your Reaction Mixture: Before heating, ensure your solvent and reaction mixture are thoroughly degassed to remove dissolved oxygen. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

  • Use a Pd(0) Source or an Efficient Precatalyst: While Pd(OAc)₂ is a common precatalyst, its reduction to Pd(0) can sometimes be inefficient, leading to residual Pd(II) that can promote homocoupling. Consider using a Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst (e.g., SPhos Pd G3) that cleanly generates the active catalyst.

  • Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is often used to drive the reaction to completion, a large excess can increase the likelihood of homocoupling.

Suzuki_Troubleshooting Start Low Yield / Side Products in Suzuki Coupling Check_Inert Verify Inert Atmosphere (Ar or N₂) Start->Check_Inert Check_Catalyst Evaluate Catalyst System (Pd Source & Ligand) Start->Check_Catalyst Check_Base Assess Base & Solvent Start->Check_Base Degas Thoroughly Degas Reaction Mixture Check_Inert->Degas Oxygen contamination suspected Optimize_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Optimize_Ligand Inefficient oxidative addition Optimize_Base Use Anhydrous Base (K₂CO₃, K₃PO₄) Check_Base->Optimize_Base Side reactions observed Optimize_Solvent Use Mixed Solvent System (e.g., Dioxane/H₂O) Check_Base->Optimize_Solvent Poor solubility Success Improved Yield & Purity Optimize_Ligand->Success Optimize_Base->Success Optimize_Solvent->Success Degas->Success

II. Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of this compound with a primary amine is giving me a low yield and a lot of the dehalogenated side-product. What should I do?

A1: This is a common challenge with less reactive aryl chlorides. Dehalogenation (also known as hydrodehalogenation) competes with the desired C-N bond formation.[2] Here are the key parameters to optimize:

  • Ligand is Key: The choice of ligand is paramount for successful amination of chloropyridines. You need a bulky, electron-rich ligand that promotes fast reductive elimination of the desired product, outcompeting the dehalogenation pathway.

    • Recommended Ligands: For primary amines, RuPhos and BrettPhos are often excellent choices. For secondary amines, XPhos or DavePhos can be effective.

  • Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions.[2] Ensure it is fresh and has been handled under inert conditions to avoid moisture, which can lead to the formation of hydroxides and increase dehalogenation.

  • Solvent Choice: Anhydrous, non-protic solvents are essential. Toluene and 1,4-dioxane are standard choices. Ensure they are thoroughly degassed.

  • Temperature Control: While higher temperatures can drive the reaction, excessively high temperatures can sometimes favor decomposition and side reactions. A typical range is 80-110 °C. It's worth screening temperatures to find the optimal balance.

Q2: I am trying to couple a secondary amine and I'm observing the formation of 5-cyclopropylpyridin-2(1H)-one. What is happening?

A2: The formation of 5-cyclopropylpyridin-2(1H)-one indicates hydrolysis of the C-Cl bond. This can occur if there is a significant amount of water in your reaction, and the basic conditions facilitate nucleophilic attack of hydroxide at the 2-position of the pyridine ring.

  • Strictly Anhydrous Conditions: This is the most critical factor to control.

    • Dry your solvent over a suitable drying agent (e.g., molecular sieves or a solvent purification system).

    • Ensure your amine and glassware are completely dry.

    • Use a high-purity, anhydrous base.

  • Base Selection: While strong bases are needed, some are more hygroscopic than others. If you continue to have issues with NaOt-Bu, you could consider a slightly weaker but less hygroscopic base like K₃PO₄, although this may require a more active catalyst system or higher temperatures.[2]

Buchwald_Hartwig_Side_Reactions

Experimental Protocols

The following protocols are provided as a starting point. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for your specific substrate and coupling partner.

Protocol 1: Model Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline for the coupling of an arylboronic acid with this compound.

ReagentMolar Eq.Amount (for 1 mmol scale)
This compound1.0153.6 mg
Arylboronic Acid1.21.2 mmol
Pd₂(dba)₃0.02 (4 mol% Pd)18.3 mg
SPhos0.0832.8 mg
K₃PO₄2.0424.6 mg
1,4-Dioxane-4 mL
Water-1 mL

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with argon (repeat this three times).

  • Add the palladium source and ligand to the Schlenk flask under a positive flow of argon.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Model Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the amination of this compound with a primary amine.

ReagentMolar Eq.Amount (for 1 mmol scale)
This compound1.0153.6 mg
Primary Amine1.21.2 mmol
RuPhos Pd G3 Precatalyst0.0216.7 mg
Sodium tert-butoxide (NaOt-Bu)1.4134.6 mg
Toluene (anhydrous)-5 mL

Step-by-Step Procedure:

  • Inside a glovebox, add the RuPhos Pd G3 precatalyst and NaOt-Bu to an oven-dried vial equipped with a stir bar.

  • Add this compound and the primary amine.

  • Add the anhydrous toluene.

  • Seal the vial with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

References

Technical Support Center: Purification of 2-Chloro-5-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Chloro-5-cyclopropylpyridine. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important synthetic intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Common synthetic pathways may introduce specific impurities that require targeted removal strategies.[1] Generally, you should anticipate:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 3-methylpyridine or 2-chloro-5-methylpyridine.[2][3]

  • Reaction Byproducts: Side-reactions can lead to isomers, over-chlorinated or under-chlorinated pyridine derivatives, or products from ring-opening.[1][4] For instance, syntheses involving chlorination can sometimes yield mixtures that are difficult to separate.[5]

  • Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., toluene, DMF, acetonitrile) are common.

  • Reagents: Traces of chlorinating agents (e.g., phosphorus oxychloride, thionyl chloride) or their decomposition products may be present.[5]

  • Water: Pyridine derivatives can be hygroscopic, readily absorbing atmospheric moisture.[6]

Q2: What are the key physical properties of this compound that I need to consider for purification?

A2: Understanding the physical properties is critical for selecting an appropriate purification method.

PropertyValueSignificance for Purification
Molecular Formula C₈H₈ClNAffects molecular weight and polarity.[7]
Molecular Weight 153.61 g/mol Used for stoichiometric calculations and interpreting mass spectrometry data.[7]
Boiling Point Not readily available; estimated to be >200 °CSuggests that vacuum distillation is necessary to prevent thermal decomposition.
Polarity (XLogP3) 2.7Indicates moderate polarity, making it suitable for normal-phase chromatography and soluble in a range of organic solvents.[7]
Stability Generally stable, but can be sensitive to strong acids, strong bases, and strong oxidizing agents.[8][9] Thermal decomposition is possible at high temperatures.[9]Dictates the conditions (pH, temperature) that can be safely used during purification.

Q3: Which purification technique is best for this compound?

A3: There is no single "best" method; the optimal technique depends on the scale of your experiment and the nature of the impurities. The diagram below provides a general decision-making framework.

Purification Strategy Start Crude this compound Impurity_Check What is the primary impurity type? Start->Impurity_Check Distillation Vacuum Distillation Impurity_Check->Distillation Volatile impurities with different B.P. Chromatography Column Chromatography Impurity_Check->Chromatography Non-volatile impurities or similar polarity isomers Recrystallization Recrystallization Impurity_Check->Recrystallization Solid product with minor impurities Final_Product Pure Product (>98%) Distillation->Final_Product Chromatography->Final_Product Recrystallization->Final_Product

Caption: Purification strategy selection workflow.

Troubleshooting Guide: Vacuum Distillation

Vacuum distillation is often the preferred method for purifying liquid intermediates like this compound on a larger scale, especially for removing volatile solvents or impurities with significantly different boiling points.

Q4: My product is turning dark or decomposing in the distillation flask. What is happening and how can I prevent it?

A4: Discoloration and decomposition are classic signs of thermal instability. The pyridine ring, especially when substituted, can be sensitive to high temperatures.

  • Causality: Prolonged exposure to temperatures near the atmospheric boiling point can cause polymerization or degradation, often resulting in a brown or black tar-like residue.

  • Troubleshooting Steps:

    • Increase the Vacuum: The primary goal is to lower the boiling point. Ensure your vacuum pump is in good working order and that all joints in your distillation apparatus are properly sealed with high-vacuum grease. A lower pressure (e.g., <1 mmHg) will significantly reduce the required temperature.

    • Use a Kugelrohr Apparatus: For smaller scales, a Kugelrohr (short-path) distillation apparatus minimizes the residence time of the compound at high temperatures, reducing the risk of decomposition.

    • Ensure Efficient Stirring: Use a magnetic stir bar to prevent bumping and ensure even heat distribution, avoiding localized overheating on the flask surface.

Q5: I have an impurity with a very close boiling point. How can I improve my separation efficiency?

A5: Simple distillation is ineffective for separating components with close boiling points.

  • Causality: The separation efficiency of a distillation is determined by the number of theoretical plates in the system. A simple distillation setup has very few theoretical plates.

  • Troubleshooting Steps:

    • Use a Fractionating Column: Introduce a Vigreux or packed column (e.g., with Raschig rings or metal sponge) between the distillation flask and the condenser. This dramatically increases the surface area for vapor-liquid equilibria, enhancing separation.

    • Optimize the Reflux Ratio: During fractional distillation, control the rate of takeoff (distillate collection) relative to the rate of condensation returning to the column (reflux). A higher reflux ratio (slower collection) improves separation but takes longer.

    • Insulate the Column: Wrap the fractionating column in glass wool or aluminum foil to maintain an adiabatic state, ensuring the temperature gradient within the column is stable and effective.

Protocol: High-Vacuum Fractional Distillation
  • Pre-treatment: If water is suspected, pre-dry the crude material. While pyridine is often dried over KOH or CaH₂, care must be taken with substituted pyridines.[6] A safer first step is to dissolve the crude product in a non-polar solvent, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry. Use a stirring hot plate with a heating mantle and a magnetic stir bar.

  • Distillation:

    • Place the crude oil in the round-bottom flask.

    • Slowly apply vacuum, ensuring the system is stable before heating.

    • Gently heat the flask. Collect any low-boiling fractions (e.g., residual solvents) first.

    • Slowly increase the temperature until the product begins to distill. Collect the main fraction over a narrow temperature range.

    • Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive residues.

  • Post-treatment: Characterize the purified fractions by GC, HPLC, or NMR to confirm purity.

Troubleshooting Guide: Column Chromatography

Flash column chromatography is a powerful technique for separating this compound from non-volatile impurities or isomers based on polarity differences.

Q6: My compound is streaking or tailing on the TLC plate. What does this mean for my column purification?

A6: Tailing on a silica gel TLC plate is a strong indicator of undesirable interactions between your compound and the stationary phase, which will lead to poor separation on the column.

  • Causality: The nitrogen atom in the pyridine ring is basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction causes the compound to "stick" and elute slowly and unevenly, resulting in tailing.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is to add 0.1-1% triethylamine (Et₃N) or pyridine to the hexane/ethyl acetate mobile phase. This will compete with your product for binding to the acidic sites, resulting in sharper, more symmetrical spots.

    • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.

Q7: I can't find a solvent system that gives good separation (Rf value) on TLC. What should I do?

A7: Finding the right eluent is crucial for a successful separation. An ideal Rf value for the target compound is typically between 0.25 and 0.40.

  • Causality: The separation is governed by the polarity competition between the compound, the mobile phase, and the stationary phase. If the eluent is too polar, all components will move too quickly (high Rf). If it's not polar enough, they will barely move (low Rf).

  • Troubleshooting Steps:

    • Systematic Screening: Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or dichloromethane. Test ratios such as 95:5, 90:10, 80:20, etc.

    • Try Different Solvent Systems: If a hexane/ethyl acetate system fails, try another combination with different selectivities, such as dichloromethane/methanol.

    • Visualize Properly: Ensure you are using an appropriate visualization method. This compound should be visible under a UV lamp (254 nm). Staining with permanganate can also be effective.

Workflow: From TLC to Column Purification

Chromatography Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Scale-Up TLC_Start Spot crude material on TLC plate Solvent_Test Develop TLC in test solvent (e.g., 9:1 Hex/EtOAc) TLC_Start->Solvent_Test Rf_Check Calculate Rf. Is it 0.25-0.40? Solvent_Test->Rf_Check Adjust_Solvent Adjust solvent polarity Rf_Check->Adjust_Solvent No Tailing_Check Is there tailing? Rf_Check->Tailing_Check Yes Adjust_Solvent->Solvent_Test Add_Base Add 0.5% Et3N to eluent Tailing_Check->Add_Base Yes Ready Optimal Eluent Found Tailing_Check->Ready No Add_Base->Solvent_Test Pack_Column Pack column with silica gel in optimal eluent Ready->Pack_Column Load_Sample Load sample (dissolved in min. solvent or adsorbed onto silica) Pack_Column->Load_Sample Run_Column Elute with solvent and collect fractions Load_Sample->Run_Column Analyze_Fractions Analyze fractions by TLC Run_Column->Analyze_Fractions Combine_Fractions Combine pure fractions and evaporate solvent Analyze_Fractions->Combine_Fractions

Caption: Standard workflow for developing a column chromatography method.

References

Technical Support Center: Optimization of Suzuki Coupling with 2-Chloro-5-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the challenging yet valuable substrate, 2-Chloro-5-cyclopropylpyridine. Our goal is to move beyond simple protocols and delve into the underlying chemical principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the Suzuki coupling of this compound in a question-and-answer format, providing explanations and actionable solutions.

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the most probable causes?

Low yields in the Suzuki coupling of 2-chloropyridines are a frequent challenge.[1] The primary reasons often revolve around two key aspects of the catalytic cycle: the oxidative addition step and potential catalyst inhibition.

  • Inactive Catalyst System: 2-Chloropyridines are notably less reactive than their bromo or iodo counterparts.[1][2] The carbon-chlorine bond is stronger, making the initial oxidative addition of the palladium(0) catalyst to the this compound the rate-determining step.[3] Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active to promote this step efficiently.[1]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center.[1][4] This coordination can inhibit the catalyst's activity by blocking the sites needed for the catalytic cycle to proceed. This is a well-documented challenge when working with 2-substituted pyridines.[5]

Solution: A more active catalyst system is typically required. This usually involves the use of electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[1][6] These ligands promote the oxidative addition step and can help to mitigate catalyst inhibition.

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling, where two boronic acid molecules react to form a biaryl byproduct, is a common side reaction in Suzuki couplings.[1] This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[7]

Causes and Solutions:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[7]

    • Solution: It is crucial to thoroughly degas your solvents and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (like argon or nitrogen) through the solvent for an extended period.[1] Maintaining a positive pressure of inert gas throughout the reaction is also essential.

  • Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. Incomplete reduction can leave residual Pd(II), leading to homocoupling.[7]

    • Solution: Ensure your reaction conditions are suitable for the complete reduction of the precatalyst. The use of phosphine ligands can often facilitate this reduction.[7] Alternatively, starting with a Pd(0) source like Pd₂(dba)₃ can circumvent this issue.

Q3: What are the optimal catalyst and ligand combinations for coupling with this compound?

The choice of catalyst and ligand is critical for the successful coupling of less reactive aryl chlorides like this compound.[2] While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, more advanced systems often provide superior results.[4][8]

Recommended Catalyst Systems:

Catalyst/PrecatalystLigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂ or Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos)1-2High activity for aryl chlorides, good functional group tolerance.[4][9]
PdCl₂(dppf)dppf2-5A robust and versatile catalyst system, often effective for a range of substrates.
PEPPSI™-IPrIPr (an NHC ligand)1-3Highly active and stable, particularly good for challenging substrates.[4]
Pd(PPh₃)₄PPh₃3-5A classic catalyst, can be effective but may require higher temperatures and longer reaction times for chloropyridines.[4][8]

This table summarizes general recommendations. Optimal catalyst and ligand choice may vary depending on the specific boronic acid partner.

Q4: How do I choose the right base and solvent for my reaction?

The base and solvent play crucial roles in the Suzuki coupling mechanism, influencing both the rate and efficiency of the reaction.

The Role of the Base: The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[10][11][12]

Common Bases and Their Properties:

BaseStrengthSolubilityComments
K₃PO₄StrongModerately soluble in waterOften a good choice for challenging couplings, including those with aryl chlorides.
K₂CO₃ModerateSoluble in waterA commonly used and cost-effective base.[10]
Cs₂CO₃StrongHighCan be very effective but is more expensive.
NaOHStrongHighA strong and inexpensive base.[10]

The Role of the Solvent: The solvent must be able to dissolve the reactants to a sufficient extent and be stable at the required reaction temperature. Biphasic solvent systems are common in Suzuki couplings.[10]

Common Solvents:

Solvent SystemProperties
1,4-Dioxane/WaterA very common and effective solvent system for a wide range of Suzuki couplings.[10]
Toluene/WaterAnother widely used biphasic system.[10]
THF/WaterA good alternative to dioxane, though with a lower boiling point.[10]
DMF or DMAcPolar aprotic solvents that can be useful for poorly soluble substrates.[7]

The addition of water to organic solvents is often beneficial as it helps to dissolve the inorganic base and can facilitate the transmetalation step.[7][13]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting and optimizing your experiments.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X (Organopalladium Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L_n-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ (Boronic Acid/Ester) boronate_complex [R²-B(OR)₂(Base)]⁻ boronic_acid->boronate_complex Activation base Base base->boronate_complex boronate_complex->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

When faced with a challenging reaction, a systematic approach to troubleshooting is key. The following decision tree can guide you through the process of identifying and resolving common issues.

Troubleshooting_Tree start Low or No Product Formation check_catalyst Is the catalyst system active enough for a chloropyridine? start->check_catalyst yes_catalyst Yes check_catalyst->yes_catalyst no_catalyst No check_catalyst->no_catalyst check_side_reactions Are there significant side products (e.g., homocoupling, protodeboronation)? yes_catalyst->check_side_reactions change_catalyst Switch to a more active catalyst/ligand system (e.g., Buchwald ligands, NHCs) no_catalyst->change_catalyst yes_side_reactions Yes check_side_reactions->yes_side_reactions no_side_reactions No check_side_reactions->no_side_reactions troubleshoot_side_reactions Address specific side reactions: - Degas thoroughly to prevent homocoupling. - Use fresh boronic acid to minimize protodeboronation. yes_side_reactions->troubleshoot_side_reactions check_conditions Are the reaction conditions (base, solvent, temperature) optimal? no_side_reactions->check_conditions optimize_conditions Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O). Consider increasing the temperature. check_conditions->optimize_conditions

Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for your optimization experiments.

Protocol 1: General Procedure using a Buchwald Ligand
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a suitable base such as K₃PO₄ (2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).[1]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[1]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[1]

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often accelerate the reaction and improve yields, particularly for challenging substrates.[14]

  • In a microwave reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), a base such as sodium carbonate (2.0 equiv), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[15]

  • Add the degassed solvent system (e.g., DMF/water).[15]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120-150 °C for 15-60 minutes.[15]

  • After cooling, filter the reaction mixture through a pad of celite, washing with an appropriate organic solvent.

  • Perform a standard aqueous work-up as described in Protocol 1.

  • Purify the product by flash column chromatography.

By understanding the key parameters of the Suzuki-Miyaura cross-coupling and employing a systematic approach to optimization, you can successfully synthesize your target 2-aryl-5-cyclopropylpyridines.

References

Technical Support Center: Navigating the Scale-Up of 2-Chloro-5-cyclopropylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-5-cyclopropylpyridine. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered during the synthesis of this important heterocyclic building block. The following question-and-answer format provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, especially for scale-up?

A1: The most prevalent and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 2-chloro-5-halopyridine (commonly 5-bromo-2-chloropyridine) with a cyclopropylboron reagent, such as cyclopropylboronic acid or its esters (e.g., potassium cyclopropyltrifluoroborate), in the presence of a palladium catalyst.[1][2] This approach is favored in the pharmaceutical industry due to its high functional group tolerance and the commercial availability of the starting materials.[3]

Q2: Why is the Suzuki-Miyaura coupling challenging for this specific molecule?

A2: Several factors contribute to the complexity of this transformation. Firstly, 2-chloropyridines are known to be less reactive in the oxidative addition step of the palladium catalytic cycle compared to their bromo or iodo counterparts.[4] Secondly, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[4] Lastly, cyclopropylboronic acid is susceptible to a significant side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to yield loss.[2][5]

Q3: What are the primary safety concerns when handling this compound and its precursors?

A3: The precursors and the final product should be handled with care. Halogenated pyridines can be irritants and harmful if swallowed or in contact with skin.[6][7] Specifically, compounds like 2-chloro-5-(chloromethyl)pyridine, a related intermediate, can cause severe skin irritation.[8] It is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood.[6] Thermal decomposition can release toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[6][7]

Troubleshooting Guide

Issue 1: Low Yield in the Suzuki-Miyaura Coupling Reaction

Low yield is a frequent challenge when scaling up the synthesis of this compound. The root causes can often be traced back to suboptimal reaction conditions or reagent stability.

Caption: Troubleshooting Decision Tree for Low Yield.

  • Cause A: Protodeboronation of Cyclopropylboronic Acid. This is a major side reaction where the cyclopropylboronic acid reacts with a proton source (like water in the solvent) to form cyclopropane, thus reducing the amount of boronic acid available for the cross-coupling.[5] This is often exacerbated by high temperatures and prolonged reaction times.[9]

    • Solution:

      • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide.[10]

      • Employ Anhydrous Conditions (Initially): While some water is often beneficial for the Suzuki reaction, excessive water can promote protodeboronation. Using a biphasic solvent system like toluene/water or dioxane/water can help control the water concentration.[11]

      • Use a Boronic Acid Derivative: Potassium cyclopropyltrifluoroborate is more resistant to protodeboronation and can be a more stable coupling partner, especially for large-scale reactions.[2]

      • Control Temperature: Running the reaction at the lowest effective temperature can minimize this side reaction.[9]

  • Cause B: Inefficient Catalyst System. The C-Cl bond at the 2-position of the pyridine ring is less reactive than a C-Br or C-I bond. The choice of palladium catalyst and ligand is critical for efficient oxidative addition.

    • Solution:

      • Ligand Selection: For less reactive aryl chlorides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can significantly improve catalytic activity.[12]

      • Catalyst Choice: While Pd(PPh₃)₄ is a common choice, catalysts like Pd(dppf)Cl₂ can be more robust and efficient for challenging couplings.[9] Pre-formed palladium catalysts are often more reliable for scale-up.[13]

      • Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[13]

  • Cause C: Suboptimal Solvent and Base Combination. The choice of solvent and base significantly impacts the reaction rate and yield by influencing the solubility of reagents and the activation of the boronic acid.

    • Solution:

      • Solvent Screening: Toluene/water and 1,4-dioxane/water are common solvent systems. The optimal ratio should be determined empirically.[10][11]

      • Base Screening: The base not only facilitates the transmetalation step but also influences the stability of the boronic acid. A screening of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ is recommended.[4][10]

Issue 2: Formation of Impurities and Purification Challenges

On a larger scale, even minor side reactions can lead to significant amounts of impurities, complicating purification.

Impurity NameStructureLikely Origin
2-ChloropyridineC₅H₄ClNProtodeboronation of the starting 2-chloro-5-bromopyridine, followed by reduction, or incomplete reaction.
5-CyclopropylpyridineC₈H₉NReductive dehalogenation of the product.
BicyclopropylC₆H₁₀Homocoupling of cyclopropylboronic acid.
2,2'-dichloro-5,5'-bipyridineC₁₀H₆Cl₂N₂Homocoupling of the 2-chloro-5-bromopyridine starting material.
  • Problem A: Homocoupling of Boronic Acid. This typically occurs when the transmetalation step is slow, allowing the boronic acid to react with itself.

    • Solution:

      • Optimize Catalyst/Ligand: A more active catalyst system can accelerate the desired cross-coupling, outcompeting the homocoupling pathway.

      • Control Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the boronic acid can help drive the reaction to completion without excessive homocoupling.[11]

  • Problem B: Purification on a Large Scale. Standard column chromatography can be inefficient and costly for large quantities.

    • Solution:

      • Crystallization: If the product is a solid, developing a crystallization procedure is the most effective method for large-scale purification. This may involve screening various solvents and solvent mixtures.

      • Distillation: this compound is a liquid with a boiling point of approximately 237.6 °C at 760 mmHg, making vacuum distillation a viable purification method.[14]

      • Liquid-Liquid Extraction: A carefully designed aqueous workup can remove many inorganic salts and water-soluble impurities. Adjusting the pH can help separate basic pyridine products from non-basic impurities.

Experimental Protocols

Protocol 1: Lab-Scale Suzuki-Miyaura Coupling of 2-Chloro-5-bromopyridine with Cyclopropylboronic Acid

This protocol is a starting point for optimization.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-bromopyridine (1.0 equiv.), cyclopropylboronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed toluene and water (e.g., a 10:1 ratio) via syringe.

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%), under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Scale-Up Considerations using Potassium Cyclopropyltrifluoroborate

This protocol is adapted for larger-scale synthesis, prioritizing reagent stability.

  • Reaction Setup: In a suitable reactor, charge potassium cyclopropyltrifluoroborate (1.2 equiv.), cesium carbonate (Cs₂CO₃, 3.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ with a ligand like n-BuPAd₂, 2-3 mol%).[2]

  • Inerting: Purge the reactor with nitrogen.

  • Solvent and Substrate Addition: Add a degassed mixture of toluene and water (10:1), followed by the 2-chloro-5-bromopyridine (1.0 equiv.).[2]

  • Reaction: Heat the mixture to 100 °C and monitor for completion.

  • Workup and Purification: After cooling, perform an aqueous workup. The product can be isolated by vacuum distillation.

Scale_Up_Process Reactor 1. Reactor Charging (Reagents, Catalyst, Solvent) Reaction 2. Suzuki Coupling (Heating under N2) Reactor->Reaction Heat Workup 3. Aqueous Workup (Quenching, Phase Separation) Reaction->Workup Cool & Quench Purification 4. Purification (Vacuum Distillation) Workup->Purification Crude Product Product Final Product: This compound Purification->Product

Caption: Generalized process flow for scale-up.

References

Troubleshooting guide for the synthesis of 2-Chloro-5-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Chloro-5-cyclopropylpyridine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure you can navigate the complexities of this multi-step synthesis with confidence.

Overview of the Synthetic Pathway

The most common and reliable synthetic route to this compound involves a two-stage process. The first stage is a Suzuki-Miyaura cross-coupling reaction to form the precursor, 2-amino-5-cyclopropylpyridine. This is followed by a Sandmeyer reaction to convert the amino group to the desired chloro group. This guide is structured to address potential issues in each of these critical stages.

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Caption: Overall synthetic route to this compound.

Stage 1: Suzuki-Miyaura Coupling for 2-amino-5-cyclopropylpyridine

This initial step is crucial as the purity of your starting material will significantly impact the success of the subsequent Sandmeyer reaction.

Frequently Asked Questions & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction is showing low or no conversion of 2-amino-5-bromopyridine. What are the likely causes?

A1: Low or no conversion in a Suzuki-Miyaura coupling can often be attributed to several factors. Firstly, the palladium catalyst is susceptible to deactivation. Ensure you are using a fresh, high-quality catalyst and that your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The choice of base is also critical; potassium phosphate is often effective for this type of coupling.[1] Insufficient degassing of your solvents can also lead to catalyst poisoning.

Another common issue is the quality of the cyclopropylboronic acid. It can be unstable and should be stored under appropriate conditions. If in doubt, it is advisable to use a fresh batch.

Finally, the reaction temperature is a key parameter. A temperature range of 85-95 °C is typically optimal for this transformation.[1]

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suzuki_troubleshooting start Low/No Conversion catalyst Check Catalyst Activity start->catalyst inert_atm Ensure Inert Atmosphere start->inert_atm base Verify Base start->base boronic_acid Assess Boronic Acid Quality start->boronic_acid temperature Optimize Temperature start->temperature solution High Yield catalyst->solution inert_atm->solution base->solution boronic_acid->solution temperature->solution

Caption: Troubleshooting workflow for the Suzuki-Miyaura coupling.

Q2: I am observing significant amounts of debrominated starting material (2-aminopyridine) in my reaction mixture. How can I minimize this side reaction?

A2: The formation of debrominated byproducts is a known side reaction in Suzuki-Miyaura couplings. This can be promoted by the presence of water and certain bases. While some water is often beneficial for the reaction, an excessive amount can lead to protodeborylation of the boronic acid, followed by reduction of the aryl halide. Ensure your anhydrous solvents are indeed dry and consider using a milder base.

Q3: How do I effectively monitor the progress of the Suzuki-Miyaura coupling?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A typical eluent system for this reaction is a mixture of ethyl acetate and hexanes. The starting material, 2-amino-5-bromopyridine, is more polar than the product, 2-amino-5-cyclopropylpyridine, and will therefore have a lower Rf value. As the reaction progresses, you should see the spot corresponding to the starting material diminish and a new, higher Rf spot for the product appear. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.[1]

CompoundTypical Rf Value (Ethyl Acetate/Hexanes 1:4)
2-amino-5-bromopyridine~0.3
2-amino-5-cyclopropylpyridine~0.5

Stage 2: Sandmeyer Reaction for this compound

This stage involves the formation of a potentially unstable diazonium salt, which is then converted to the final product. Careful control of the reaction conditions is paramount for both safety and yield.

Frequently Asked Questions & Troubleshooting

Q1: My Sandmeyer reaction is giving a low yield of the desired this compound. What are the common pitfalls?

A1: Low yields in a Sandmeyer reaction can arise from several issues. The most critical step is the initial diazotization. This reaction must be carried out at a low temperature (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.[2] Incomplete diazotization will result in unreacted starting material. It is also crucial to use a stoichiometric amount of sodium nitrite; an excess can lead to unwanted side reactions.[3]

The subsequent reaction with copper(I) chloride is also temperature-sensitive. While gentle warming may be required, excessive heat can promote the formation of byproducts. The quality of the copper(I) chloride is also important; it should be free of copper(II) impurities, which can catalyze undesired reactions.

Q2: I have isolated a significant amount of a byproduct that I suspect is 2-hydroxy-5-cyclopropylpyridine. How can I prevent its formation?

A2: The formation of the corresponding hydroxy compound is a very common side reaction in the Sandmeyer reaction.[1] This occurs when the diazonium salt reacts with water. To minimize this, ensure that the reaction is carried out in a concentrated acidic medium, which suppresses the concentration of free water. Also, maintaining a low temperature during the diazotization and the initial stages of the Sandmeyer reaction is crucial, as the rate of hydrolysis of the diazonium salt increases with temperature.

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sandmeyer_byproducts diazonium Diazonium Salt chloro_product This compound (Desired Product) diazonium->chloro_product CuCl hydroxy_byproduct 2-hydroxy-5-cyclopropylpyridine (Byproduct) diazonium->hydroxy_byproduct H2O, Heat

Caption: Competing reactions of the diazonium salt intermediate.

Q3: What are the key safety precautions I should take when performing a diazotization and Sandmeyer reaction?

A3: Diazonium salts are potentially explosive, especially when isolated in a dry state.[2] Therefore, they should always be prepared in solution and used immediately. The diazotization reaction is also exothermic and can produce nitrogen gas, so it must be carried out with efficient cooling and in a well-ventilated fume hood. Always add the sodium nitrite solution slowly to maintain temperature control. It is also good practice to have a quench solution, such as a solution of sulfamic acid, readily available to destroy any excess nitrous acid.[3]

Purification and Analysis

Q1: What is an effective method for purifying the final product, this compound?

A1: After the reaction is complete, a standard workup would involve quenching the reaction mixture, neutralizing the acid, and extracting the product into an organic solvent. The crude product can then be purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.[1] Due to the basic nature of the pyridine ring, tailing on the silica gel column can sometimes be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

Q2: How can I confirm the identity and purity of my final product and identify potential byproducts using NMR spectroscopy?

A2: ¹H and ¹³C NMR spectroscopy are essential tools for characterizing your product and identifying any impurities. Below are the expected chemical shifts for the desired product and the common hydroxy byproduct.

Table of Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound ~8.2 (d, 1H), ~7.4 (dd, 1H), ~7.2 (d, 1H), ~1.8 (m, 1H), ~1.0 (m, 2H), ~0.7 (m, 2H)~158, ~148, ~138, ~123, ~12, ~9
2-hydroxy-5-cyclopropylpyridine ~11.5 (br s, 1H), ~7.8 (d, 1H), ~7.2 (dd, 1H), ~6.2 (d, 1H), ~1.6 (m, 1H), ~0.9 (m, 2H), ~0.5 (m, 2H)~165, ~145, ~140, ~110, ~10, ~8

Note: These are estimated chemical shifts based on related structures and may vary slightly depending on the specific experimental conditions.

The presence of the hydroxy byproduct can be easily identified by the characteristic broad singlet for the -OH proton in the ¹H NMR spectrum and the significant downfield shift of the C2 carbon in the ¹³C NMR spectrum.

Experimental Protocols

Stage 1: Synthesis of 2-amino-5-cyclopropylpyridine (Adapted from a similar procedure)[1]
  • To a Schlenk flask, add 2-amino-5-bromopyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C and monitor by TLC.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by flash column chromatography.

Stage 2: Synthesis of this compound (Representative Protocol)
  • Dissolve 2-amino-5-cyclopropylpyridine (1.0 eq) in concentrated hydrochloric acid at 0 °C.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature between 0 and 5 °C.

  • Stir the mixture for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) chloride (1.1 eq) in concentrated hydrochloric acid and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reaction with ice water and neutralize with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Cross-Coupling Reactions of 2-Chloro-5-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for navigating the complexities of cross-coupling reactions with 2-chloro-5-cyclopropylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific substrate. As an electron-rich heteroaryl chloride, this compound presents unique hurdles, primarily the difficult oxidative addition of its robust C-Cl bond to a metal center.[1] This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions and select effective alternative catalysts.

Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but its application to less reactive chlorides like this compound requires moving beyond traditional catalyst systems.[2][3]

Frequently Asked Questions & Troubleshooting

Q1: My standard Suzuki reaction (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O) with this compound is showing no or very low conversion. What is the primary reason for this failure?

A1: The most common reason for failure is the inability of the catalyst system to perform the oxidative addition step, which is the rate-limiting step for aryl chlorides.[1] The Pd(0) species generated from Pd(PPh₃)₄ is often not electron-rich enough, and the triphenylphosphine ligand (PPh₃) is not sufficiently bulky or electron-donating to facilitate the cleavage of the strong C-Cl bond on the pyridine ring.[1][4] Furthermore, the pyridine nitrogen can coordinate to the palladium center, acting as a catalyst poison, a phenomenon known as the "2-pyridyl problem".[5]

Q2: What alternative catalyst systems are recommended for the Suzuki coupling of this compound?

A2: To overcome the high activation barrier of the C-Cl bond, highly active catalyst systems comprising a palladium source and a specialized, bulky, electron-rich phosphine ligand are required.[4] Modern palladium precatalysts, which cleanly and efficiently generate the active monoligated Pd(0) species, are strongly recommended over older sources like Pd(OAc)₂.[1][6]

Below is a comparison of catalyst systems suitable for this challenging substrate.

Catalyst System (Precatalyst / Ligand)Typical BaseTypical SolventTemperature (°C)Key Advantages & Considerations
Pd₂(dba)₃ / SPhos K₃PO₄1,4-Dioxane/H₂O80-100SPhos is a bulky biarylphosphine ligand effective for activating C-Cl bonds.[7]
Pd(OAc)₂ / P(t-Bu)₃ K₃PO₄, Cs₂CO₃Toluene, Dioxane100-110Tri-tert-butylphosphine is a highly electron-donating and sterically demanding ligand.[4][8]
Buchwald G3 or G4 Palladacycles K₃PO₄, K₂CO₃THF, 2-MeTHF80-100Precatalysts provide a reliable route to the active Pd(0) species, improving reproducibility.[1][6]
Pd-PEPPSI-IPr K₂CO₃t-Amyl alcohol80-100An N-Heterocyclic Carbene (NHC) based catalyst, offering high stability and activity.[9][10]

Q3: I am observing significant side products like homocoupling of my boronic acid and/or protodeboronation. How can I minimize these?

A3: Homocoupling of the boronic acid is often caused by the presence of oxygen or Pd(II) species.[7][11] Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen). Using a direct Pd(0) source or a precatalyst that efficiently reduces to Pd(0) can also help.[7] Protodeboronation, the replacement of the boronic acid group with a hydrogen, can be an issue with heteroaryl boronic acids.[12] Using the more stable pinacol ester or trifluoroborate salt derivatives of your coupling partner can mitigate this.[12][13] Additionally, avoiding excessively high temperatures or overly strong bases can help preserve the boronic acid.

Troubleshooting Decision Tree: Suzuki Coupling

If you are facing issues with your Suzuki coupling, the following decision tree can guide your optimization process.

G start Low / No Conversion in Suzuki Coupling check_catalyst Is your catalyst system active enough for a C-Cl bond? (e.g., using PPh3) start->check_catalyst switch_catalyst Action: Switch to a bulky, electron-rich ligand (e.g., SPhos, RuPhos, P(t-Bu)3) and a reliable Pd precatalyst (e.g., G3/G4). check_catalyst->switch_catalyst No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes success Successful Coupling switch_catalyst->success increase_temp Action: Increase temperature to 80-110 °C. Consider higher boiling point solvent like Toluene or Dioxane. check_conditions->increase_temp Suboptimal Temp check_base Is the base appropriate and soluble? check_conditions->check_base Temp OK increase_temp->success change_base Action: Screen alternative bases like K3PO4 or Cs2CO3. For poorly soluble inorganic bases, ensure vigorous stirring. check_base->change_base No / Unsure check_reagents Are reagents pure and reaction inert? (Degradation of boronic acid? O2 contamination?) check_base->check_reagents Yes change_base->success purify_reagents Action: Use fresh/purified boronic acid (or pinacol ester). Thoroughly degas solvent and maintain inert (Ar/N2) atmosphere. check_reagents->purify_reagents No / Unsure check_reagents->success Yes purify_reagents->success

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the arylboronic acid (1.2 equivalents), potassium phosphate (K₃PO₄, 2.0 equivalents), the palladium precatalyst (e.g., SPhos G3, 2 mol%), and the SPhos ligand (4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equivalent). Then, add the degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture, to achieve a concentration of ~0.2 M) via syringe.[7]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using TLC, GC-MS, or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[7]

Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but like the Suzuki reaction, it requires a highly active catalyst to couple amines with this compound.[14]

Frequently Asked Questions & Troubleshooting

Q1: My Buchwald-Hartwig reaction is failing or giving me a high yield of 5-cyclopropylpyridine (hydrodehalogenation product). What is causing this and how can I prevent it?

A1: This is a very common issue. Low conversion is again due to the difficulty of the oxidative addition of the C-Cl bond.[1] The formation of the hydrodehalogenation byproduct occurs when the catalytic cycle is interrupted.[1] Instead of reductive elimination to form the desired C-N bond, competing pathways like reaction with trace water or β-hydride elimination from the amine or alkoxide base can lead to the replacement of the chlorine with hydrogen.[1][14]

To suppress this side reaction:

  • Use a highly active catalyst system: Employ bulky, electron-rich biarylphosphine ligands like RuPhos or BrettPhos with a reliable palladium precatalyst.[15][16] These ligands accelerate the reductive elimination step, outcompeting the side reactions.

  • Ensure strictly anhydrous conditions: Use dry, degassed solvents and ensure all reagents are scrupulously dried.[1]

  • Base Selection: While sodium tert-butoxide (NaOtBu) is highly effective, it can sometimes promote side reactions.[17] Consider screening other bases like lithium bis(trimethylsilyl)amide (LHMDS) or a weaker inorganic base like K₃PO₄, though the latter may require higher temperatures.[15][17]

Q2: Which palladium precatalysts and ligands are most effective for the amination of this substrate?

A2: For C-N coupling of challenging heteroaryl chlorides, specialized catalyst systems are essential. The choice of ligand often depends on the class of amine being coupled (primary vs. secondary).[16]

Catalyst System (Precatalyst / Ligand)Amine TypeTypical BaseTypical SolventKey Advantages & Considerations
BrettPhos G3 Palladacycle Primary AminesLHMDS, NaOtBuToluene, CPMEBrettPhos is exceptionally effective for coupling primary amines, even hindered ones.[15][16]
RuPhos G3 Palladacycle Secondary AminesNaOtBu, K₃PO₄Toluene, DioxaneRuPhos is a versatile and highly active ligand, particularly for secondary amines.[15][16]
[Pd(cinnamyl)Cl]₂ / Mor-DalPhos Primary & SecondaryK₃PO₄Toluene, WaterThis system has shown effectiveness even under aqueous or solvent-free conditions.[18]
Pd₂(dba)₃ / Xantphos Primary & SecondaryCs₂CO₃1,4-DioxaneA bidentate ligand that can be effective, though often requires higher temperatures for chlorides.[14][19]

Q3: My substrate has a base-sensitive functional group. What are my options?

A3: Strong bases like NaOtBu can be problematic for substrates with sensitive functional groups like esters or amides.[17][20] In these cases, switching to weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a good strategy.[17] However, these bases are often poorly soluble in common solvents like toluene.[1] To overcome this, you can:

  • Switch to a more polar solvent (e.g., DMF, t-AmOH) or use a solvent mixture.[1]

  • Ensure extremely vigorous stirring to maximize the surface area of the suspended base.[20]

  • Use a more active catalyst system to compensate for the lower reactivity of the weaker base.

Workflow for Optimizing Buchwald-Hartwig Amination

The following diagram illustrates a logical workflow for developing a successful amination protocol for a challenging substrate.

G cluster_0 1. Catalyst System Selection cluster_1 2. Initial Reaction Conditions cluster_2 3. Analysis & Troubleshooting cluster_3 4. Optimization Path start Select Pd Precatalyst (e.g., BrettPhos G3 for 1° amine, RuPhos G3 for 2° amine) conditions Base: NaOtBu (1.5 eq) Solvent: Toluene (degassed) Temp: 100 °C Atmosphere: Argon start->conditions analyze Analyze Reaction Outcome (LCMS / GCMS) conditions->analyze low_conv Low Conversion analyze->low_conv Issue side_prod Hydrodehalogenation analyze->side_prod Issue decomp Substrate Decomposition analyze->decomp Issue success Optimized Protocol analyze->success Good Yield opt_temp Increase Temperature (up to 110 °C) low_conv->opt_temp opt_ligand Screen alternative ligand (e.g., XPhos, DavePhos) side_prod->opt_ligand opt_base_sens Switch to weaker base (K3PO4 / Cs2CO3) + polar solvent. decomp->opt_base_sens opt_temp->analyze opt_base_sens->analyze opt_ligand->analyze

Caption: A workflow for optimizing Buchwald-Hartwig amination reactions.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

This protocol is a starting point for the amination of this compound with a primary amine.

  • Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., BrettPhos G3, 1-2 mol%) and the base (e.g., LHMDS, 1.5 equivalents) to a dry reaction vial containing a magnetic stir bar.[15]

  • Inert Atmosphere: If outside a glovebox, seal the vial and purge with argon for 5-10 minutes.

  • Reagent Addition: Under an inert atmosphere, add anhydrous, degassed toluene (~0.2 M). Add this compound (1.0 equivalent) followed by the primary amine (1.2 equivalents).

  • Reaction: Seal the vial tightly and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS. These reactions are often complete within 2-12 hours.

  • Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[19]

References

Green chemistry approaches to the synthesis of 2-Chloro-5-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Green Synthesis of 2-Chloro-5-cyclopropylpyridine

Welcome to the technical support guide for the green synthesis of this compound. This document is designed for researchers, chemists, and process development professionals dedicated to incorporating sustainable practices into their synthetic workflows. We will move beyond traditional protocols, which often rely on hazardous reagents and solvents, to explore modern, greener alternatives that prioritize safety, efficiency, and environmental responsibility.

This guide is structured as an interactive support center. We will address common experimental challenges through a detailed troubleshooting section and answer frequently asked questions to clarify the rationale behind greener methodological choices.

Core Synthetic Strategies: A Greener Perspective

The synthesis of this compound involves two primary transformations: the chlorination of the pyridine ring and the introduction of the cyclopropyl moiety. The sequence of these steps defines the overall synthetic route. Green chemistry principles can be applied to each transformation to minimize environmental impact.[1]

Logical Workflow for Troubleshooting Synthesis

Before diving into specific issues, it's crucial to have a systematic approach to problem-solving. The following workflow illustrates a logical path from identifying an issue to implementing a validated solution.

G cluster_0 Troubleshooting Workflow A Problem Identification (e.g., Low Yield, Impurities) B Hypothesize Potential Causes (Reagent, Catalyst, Conditions) A->B C Consult Troubleshooting Guide (Review Specific Scenarios) B->C D Implement Corrective Action (Modify Protocol) C->D E Analyze Outcome (TLC, NMR, GC-MS) D->E F Problem Resolved? E->F G Document Findings & Standardize Protocol F->G Yes H Re-evaluate Hypothesis F->H No H->B

Caption: A systematic workflow for troubleshooting synthetic challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable, green-oriented solutions.

Issue 1: Inefficient or Non-Selective Chlorination of the Pyridine Ring

  • Question: My chlorination step is resulting in low yields of the desired 2-chloro isomer and a mixture of polychlorinated byproducts. How can I improve this using a greener approach?

  • Answer: This is a common issue, as traditional methods using elemental chlorine can be aggressive and difficult to control.[2]

    • Potential Cause: The chlorinating agent is too reactive, or the reaction conditions are too harsh, leading to a lack of regioselectivity and over-chlorination. Solvents like carbon tetrachloride or chloroform, often used in older protocols, are hazardous and should be avoided.[3]

    • Green Solution & Protocol:

      • Switch to a Milder Chlorinating Agent: Employ N-Chlorosuccinimide (NCS) or Chloramine-T. These reagents are solid, easier to handle than chlorine gas, and offer better selectivity.[4] Chloramine-T, in particular, has been used for the efficient chlorination of imidazoheterocycles under solvent-free conditions at room temperature, which is a highly green protocol.[4]

      • Optimize the Solvent: Replace hazardous chlorinated solvents.[3] Consider greener alternatives based on their physical properties and the reaction requirements.

      • Adopt Catalysis: Investigate catalytic chlorination. While specific catalysts for this substrate may require screening, the principle of using a catalyst instead of a stoichiometric reagent is a core tenet of green chemistry, as it reduces waste.[1]

      • Consider Flow Chemistry: For better control over reaction time, temperature, and mixing, a microchannel reactor can significantly improve selectivity and safety, especially for exothermic chlorination reactions.[2][5] This method can shorten reaction times and improve product quality, with reported selectivity up to 97.88%.[2]

Issue 2: Low Yields or Failure of the Cyclopropanation Step

  • Question: I am struggling to introduce the cyclopropyl group. My Simmons-Smith reaction is sluggish and gives low yields. What are some sustainable alternatives?

  • Answer: The classic Simmons-Smith reaction, while effective, can suffer from issues related to the activation of zinc metal. Greener methods can enhance both reactivity and the environmental profile of this transformation.[6][7]

    • Potential Cause: Inefficient activation of the zinc-copper couple, leading to poor formation of the reactive organozinc carbenoid. The reaction may also require stoichiometric amounts of metal, generating significant waste.

    • Green Solution & Protocol:

      • Mechanochemical Activation: Ball-milling provides a solvent-free method to activate zinc metal for the Simmons-Smith reaction.[8] This technique uses mechanical force to generate reactive zinc surfaces, often leading to higher yields and eliminating the need for bulk solvents.

        • Protocol Outline: In a ball-milling jar, combine the alkene substrate, diiodomethane, and activated zinc powder. Mill at a specified frequency for a set duration. The reaction progress can be monitored by taking small aliquots for analysis.

      • Catalytic Cyclopropanation: For a highly atom-economical approach, consider a metal-catalyzed reaction using a diazo compound precursor.[9] Catalysts based on rhodium or cobalt can efficiently generate a carbene that reacts with the alkene.[10] This method produces only nitrogen gas (N₂) as a byproduct, making it an exceptionally clean alternative.[9]

      • Alternative Energy Sources: The use of ultrasound or microwave irradiation can often accelerate reactions and improve yields by providing efficient energy transfer.[6][7]

Issue 3: Difficulties with Cross-Coupling for C-C Bond Formation

  • Question: I am attempting a Suzuki-Miyaura or Negishi cross-coupling to form the C-C bond between the chlorinated pyridine and a cyclopropyl group, but the reaction is inefficient. What could be the problem?

  • Answer: Cross-coupling reactions are powerful but sensitive to catalyst, ligand, base, and solvent choice. Optimizing these parameters with green chemistry in mind is key.

    • Potential Cause: Catalyst poisoning by the pyridine nitrogen, inappropriate ligand choice, or use of a non-optimal solvent system.

    • Green Solution & Protocol:

      • Ligand Selection: The choice of phosphine ligand is critical. For heteroaromatic couplings, ligands like the ProPhos family have shown excellent reactivity in nickel-catalyzed Suzuki-Miyaura couplings, which are greener due to the use of a more earth-abundant metal than palladium.[11]

      • Solvent Selection: Move away from traditional coupling solvents like dioxane or toluene. Greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, or cyclopentyl methyl ether (CPME) are excellent substitutes that resist peroxide formation and can improve reaction performance.[12]

      • Catalyst System: A scalable synthesis of a related compound, 2-chloro-5-(pyridin-2-yl) pyrimidine, was successfully developed using a Negishi cross-coupling catalyzed by Pd(PPh₃)₄.[13] This demonstrates the industrial viability of such an approach. Careful optimization of the catalyst loading is crucial to minimize residual palladium in the final product.

Greener Solvent Selection Table
Undesirable SolventGreener Alternative(s)Key Advantages & Considerations
Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)Derived from renewables, suitable for biphasic reactions.[12]
Chloroform, CCl₄Heptane, AcetonitrileLower toxicity, suitable for radical reactions.[3] Avoids ozone-depleting substances.
Benzene, TolueneCyclopentyl methyl ether (CPME)High boiling point, stable to peroxide formation, hydrophobic.[12]
Dioxanet-Butanol, Dimethyl Carbonate (DMC)Lower toxicity, better biodegradability.[1]

Frequently Asked Questions (FAQs)

  • Q1: Which overall synthetic route is greener: chlorinating first or performing the cyclopropanation first?

    • A1: There isn't a single definitive answer, as it depends on the specific reagents and conditions used for each step. However, a route involving a late-stage, highly selective catalytic chlorination on a pre-formed cyclopropylpyridine might be preferable. This avoids carrying a halogen through multiple steps and potentially simplifies purification. Conversely, a robust cross-coupling of a readily available 2-chloropyridine derivative with a cyclopropylboronic acid can also be very efficient and green, especially if using nickel catalysis and green solvents.[11] The ideal route should be determined by calculating the Process Mass Intensity (PMI) or E-Factor for both options.

  • Q2: How can I minimize waste during workup and purification?

    • A2: First, aim for reactions that go to completion with high selectivity to reduce the purification burden. Instead of traditional liquid-liquid extractions with volatile organic solvents, consider solid-phase extraction (SPE) or crystallization. For chromatography, explore techniques like supercritical fluid chromatography (SFC) which uses CO₂ as the mobile phase, significantly reducing solvent waste.

  • Q3: Are there any biocatalytic approaches for these transformations?

    • A3: While specific biocatalysts for the synthesis of this compound are not prominently documented in the initial search, biocatalysis is a rapidly advancing field in green chemistry.[6][7] Enzymes can offer unparalleled selectivity under mild aqueous conditions. For cyclopropanation, strategies combining in-situ generation of diazo reagents with biocatalysis are emerging for asymmetric synthesis.[7] Exploring enzymatic halogenation or C-H activation could be a frontier research direction for this synthesis.

  • Q4: What is the role of flow chemistry in making this synthesis greener?

    • A4: Flow chemistry offers significant green advantages.[5] By using microreactors, it provides superior heat and mass transfer, allowing for safer execution of highly exothermic reactions like chlorination.[2] It enables precise control over reaction parameters, which often leads to higher yields and selectivity, thus reducing byproducts. Furthermore, continuous processing can reduce reactor size, minimize solvent volume, and facilitate easier scale-up.[5]

Synthetic Route Visualization

The two primary retrosynthetic pathways are outlined below. The choice of the "greener" path depends on the efficiency and environmental impact of the specific reactions chosen for each step.

G cluster_1 Alternative Synthetic Pathways cluster_A Route A: Late-Stage Chlorination cluster_B Route B: Late-Stage Cyclopropanation Target This compound A1 Cyclopropylpyridine A2 Greener Chlorination (e.g., NCS, Chloramine-T) A1->A2 Step 2 A2->Target B1 2-Chloro-5-halopyridine B2 Greener Cyclopropanation (e.g., Cross-Coupling, Mechanochemistry) B1->B2 Step 2 B2->Target

Caption: Two primary retrosynthetic routes to the target molecule.

References

Technical Support Center: Managing Impurities in 2-Chloro-5-cyclopropylpyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust synthesis and purification of 2-Chloro-5-cyclopropylpyridine. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of impurity management for this critical intermediate. Purity is paramount, as downstream applications in pharmaceutical and agrochemical development demand stringent control over all components.[1][2]

This document provides field-proven insights and actionable protocols in a direct question-and-answer format. We will explore the causality behind impurity formation and provide self-validating methodologies to ensure the integrity of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in the synthesis of this compound?

The origins of impurities are typically categorized into process-related, starting material-related, and degradation products.[1] For this compound, the most common synthetic pathway involves the chlorination of a 3-cyclopropylpyridine precursor, often via an N-oxide intermediate.[3][4][5]

Key impurity sources include:

  • Over-chlorination: Formation of dichloro- or trichloro-cyclopropylpyridine isomers due to harsh reaction conditions or improper stoichiometry of the chlorinating agent.[6]

  • Isomeric Impurities: Misdirection of the chlorine atom to other positions on the pyridine ring (e.g., position 3 or 4), resulting in isomers like 2-Chloro-3-cyclopropylpyridine. This is influenced by the electronic effects of the cyclopropyl group and the reaction mechanism.

  • Unreacted Intermediates: Residual 3-cyclopropylpyridine-N-oxide or the parent 3-cyclopropylpyridine if the reaction does not go to completion.

  • Hydrolysis Products: Reaction of the chlorinated product with residual water during work-up can lead to the formation of 2-Hydroxy-5-cyclopropylpyridine.

  • Reagent-Related Impurities: Impurities originating from the chlorinating agents (e.g., phosphorus oxychloride, thionyl chloride) or solvents.[1]

Q2: Which analytical techniques are most effective for profiling impurities in this compound?

A multi-technique approach is essential for comprehensive impurity profiling.[2][7]

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for quantitative analysis.[1][8] A reversed-phase method (e.g., using a C18 column) with UV detection is standard for separating the main component from its structurally similar impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for the identification of unknown impurities.[1][7] It provides molecular weight information that is critical for postulating structures.

  • Gas Chromatography (GC): Useful for detecting volatile organic impurities, such as residual solvents.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural elucidation of isolated impurities.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive method for detecting and quantifying trace elemental or inorganic impurities, often originating from catalysts or manufacturing equipment.[1]

Q3: How can the formation of pyridine N-oxide related impurities be controlled during chlorination?

Pyridine N-oxides are versatile intermediates that activate the pyridine ring for nucleophilic substitution, making them common precursors in chlorination reactions.[4][9][10] However, their reactivity can also be a source of impurities.

Causality: The N-O bond activates the C2 and C4 positions for substitution.[4] Incomplete deoxygenation-chlorination or side reactions can lead to residual N-oxide or rearranged byproducts.

Control Strategies:

  • Choice of Chlorinating Agent: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used for deoxygenation-chlorination. The choice and purity of the reagent are critical.

  • Temperature Control: These reactions are often exothermic. Maintaining a specific temperature range (e.g., 80-110°C, depending on the specific process) is crucial to prevent side reactions and degradation.

  • Stoichiometric Precision: An excess of the chlorinating agent can lead to over-chlorination, while an insufficient amount will result in incomplete conversion of the N-oxide.

  • Reaction Monitoring: Actively monitor the disappearance of the N-oxide starting material using TLC or in-process HPLC analysis to determine the reaction endpoint accurately.

Section 2: Troubleshooting Guide

Problem 1: High levels of an over-chlorinated impurity (e.g., 2,6-Dichloro-3-cyclopropylpyridine) are detected.
  • Question: My final product analysis shows a significant peak corresponding to a dichlorinated species. What is the cause and how can I fix it?

  • Answer:

    Probable Cause: Over-chlorination is a classic issue in pyridine chemistry, arising from excessive electrophilic attack on the activated pyridine ring. This typically happens when:

    • The molar ratio of the chlorinating agent to the substrate is too high.

    • The reaction temperature is elevated, providing enough energy to overcome the activation barrier for a second chlorination.[11]

    • The reaction is allowed to proceed for too long after the primary chlorination is complete.

    Solution Workflow: The key is precise control over reaction parameters.

    Workflow for Optimizing Chlorination

    G start Start: High Dichloro Impurity stoich Step 1: Verify Stoichiometry (Aim for 1.0-1.1 eq. of chlorinating agent) start->stoich temp Step 2: Reduce Reaction Temperature (e.g., decrease from 110°C to 95°C) stoich->temp time Step 3: Implement In-Process Control (IPC) (Monitor via HPLC every 30 min) temp->time quench Step 4: Quench Reaction Promptly (Once starting material is <1%) time->quench end End: Dichloro Impurity Within Specification quench->end

Problem 2: An isomeric impurity, 2-Chloro-3-cyclopropylpyridine, is consistently present above 0.5%.
  • Question: I am struggling with the regioselectivity of my chlorination step. How can I favor the formation of the desired 5-cyclopropyl isomer over the 3-cyclopropyl isomer?

  • Answer:

    Probable Cause: The directing effect of substituents on a pyridine ring dictates the position of electrophilic attack. While the N-oxide intermediate strongly directs chlorination to the 2- and 4-positions, the electronic properties of the cyclopropyl group itself can influence the relative reactivity of other positions. The formation of the 3-cyclopropyl isomer suggests a competing reaction pathway or a less selective chlorination mechanism.

    Solution: Enhancing Regioselectivity The strategy here is to maximize the inherent directing effect of the N-oxide.

    Reaction Pathway: Desired vs. Isomeric Product

    G sub 3-Cyclopropylpyridine N-Oxide path1 Desired Intermediate sub->path1  Major Pathway (Attack at C2) path2 Isomeric Intermediate sub->path2  Minor Pathway (Attack at C6/C4) prod1 This compound (Product) path1->prod1 Deoxygenation prod2 2-Chloro-3-cyclopropylpyridine (Impurity) path2->prod2 Deoxygenation

    Caption: Competing pathways in the chlorination reaction.

    Protocol: Improving Regioselectivity with Additives In some cases, the addition of a tertiary amine base (e.g., triethylamine, Et₃N) can improve regioselectivity in chlorinations involving reagents like oxalyl chloride. [4]The base can influence the nature of the active chlorinating species.

    • Dissolve 1.0 equivalent of 3-cyclopropylpyridine-N-oxide in a suitable solvent like Dichloromethane (DCM) in the reactor.

    • Cool the mixture to 0°C.

    • Add 2.0 equivalents of triethylamine.

    • Slowly add 2.0 equivalents of a milder chlorinating agent like oxalyl chloride over 1 hour, maintaining the temperature at 0°C.

    • Allow the reaction to stir for 30 minutes post-addition, monitoring by TLC/HPLC.

    • Proceed with an aqueous work-up to remove salts and isolate the product. Self-Validation: Compare the isomer ratio from this method with your standard POCl₃ method. A significant reduction in the undesired isomer validates this approach.

Problem 3: An unknown peak is consistently observed in the final product HPLC.
  • Question: My HPLC chromatogram shows a persistent unknown peak at a relative retention time of 0.85. How do I approach its identification and elimination?

  • Answer:

    Probable Cause: An unknown peak can be an unexpected byproduct, a contaminant from a raw material, or a degradation product formed during work-up or storage. A systematic investigation is required. [1] Solution: Systematic Impurity Identification Workflow The goal is to isolate the impurity and elucidate its structure.

    G start Unknown Peak Detected in HPLC lcms Step 1: LC-MS Analysis (Determine Molecular Weight) start->lcms isolate Step 2: Isolation via Prep-HPLC (Collect fraction corresponding to peak) lcms->isolate structure Step 3: Structural Elucidation (Use NMR, HRMS, FTIR) isolate->structure hypo Step 4: Formulate Hypothesis (Propose structure and formation pathway) structure->hypo confirm Step 5: Confirm by Synthesis or Spiking (Synthesize proposed impurity and compare retention time) hypo->confirm eliminate Step 6: Process Modification (Adjust reaction conditions to prevent formation) confirm->eliminate end End: Impurity Identified and Controlled eliminate->end

    Caption: Workflow for identifying and controlling an unknown impurity.

    Data Presentation: Example HPLC Method for Impurity Profiling

ParameterConditionRationale
Column C18 Reversed-Phase (e.g., Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µmProvides good retention and separation for pyridine derivatives. [8]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the pyridine nitrogen.
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient 10% B to 90% B over 20 minutesA broad gradient is essential for eluting potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 240 nmWavelength at which the pyridine chromophore has significant absorbance. [8]
Injection Vol. 10 µLStandard volume for analytical HPLC.

Appendix A: Standard Purification Protocol

Protocol: Recrystallization for Impurity Removal

Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the desired product. [12]

  • Solvent Screening: Identify a suitable solvent system. The ideal solvent should dissolve the crude this compound at an elevated temperature but have low solubility at room temperature or below. Common solvents to screen include hexanes, heptane, isopropanol, and mixtures thereof.

  • Dissolution: Place the crude product in an appropriately sized flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the material.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature well below the melting point.

  • Purity Check (Self-Validation): Analyze the purified material by HPLC to confirm the reduction or elimination of the targeted impurities. Compare the purity profile to that of the crude material.

References

Stability issues of 2-Chloro-5-cyclopropylpyridine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-cyclopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during your experiments, ensuring the integrity of your results.

Introduction to the Stability of this compound

This compound is a versatile building block in medicinal chemistry and materials science. Understanding its stability profile is critical for developing robust synthetic routes, designing stable formulations, and ensuring accurate interpretation of experimental data. This molecule possesses two key structural features that influence its stability: a 2-chloropyridine ring and a cyclopropyl substituent. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the chlorine atom at the 2-position towards nucleophilic substitution. The cyclopropyl group, while generally stable, is a strained ring system that can undergo rearrangements under certain energetic conditions.

This guide will provide a framework for assessing the stability of this compound under various stress conditions and offer solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The most probable degradation pathway for this compound is the hydrolysis of the 2-chloro substituent to form 5-cyclopropyl-2(1H)-pyridone. This is a common reaction for 2-chloropyridines, particularly under basic or strongly acidic conditions, proceeding via a nucleophilic aromatic substitution (SNAr) mechanism.[1] Under harsh thermal stress, rearrangement of the cyclopropyl ring is a theoretical possibility, though this typically requires high temperatures.[2] Photodegradation may also occur, potentially leading to a variety of products, as is observed with other chloropyridine derivatives.

Q2: Is this compound sensitive to acidic or basic conditions?

A2: Yes, it is expected to be sensitive to both, but particularly to basic conditions. The 2-chloro group on the pyridine ring is susceptible to nucleophilic attack by hydroxide ions, leading to hydrolysis.[3] While the reaction can also occur under acidic conditions, the rate may be slower. It is crucial to control the pH of aqueous solutions containing this compound.

Q3: How stable is the cyclopropyl group in this molecule?

A3: The cyclopropyl group attached to an aromatic ring is generally quite stable under typical synthetic and analytical conditions.[4] However, cyclopropanes are strained rings and can undergo thermal rearrangement, although this usually requires high temperatures (e.g., >250 °C).[2] In the context of this compound, degradation of the 2-chloropyridine moiety is a more likely stability concern under common experimental conditions.

Q4: Should I be concerned about the photostability of this compound?

A4: Yes, photostability is a potential concern. Pyridine and its halogenated derivatives can be susceptible to photodegradation.[5] It is recommended to handle and store this compound in a manner that protects it from direct light exposure, especially when in solution. Conducting formal photostability studies is advised if the compound will be used in light-exposed applications.[6][7]

Q5: What are some common impurities that might be present in a sample of this compound?

A5: Potential impurities could include starting materials from its synthesis, over-chlorinated byproducts, or degradation products. The most common degradation product would be 5-cyclopropyl-2(1H)-pyridone from hydrolysis. Other potential impurities could arise from side reactions during synthesis. It is always recommended to verify the purity of the starting material using an appropriate analytical method, such as HPLC-UV or GC-FID.[8]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues you may encounter during your experiments.

Issue 1: Unexpected Peaks in Chromatographic Analysis

Observation: You observe new or growing impurity peaks in your HPLC or GC analysis of a sample containing this compound over time or after a specific experimental step.

Troubleshooting Workflow:

Troubleshooting Workflow for Unexpected Peaks

Issue 2: Poor Mass Balance in a Reaction or Stability Study

Observation: The total percentage of this compound and its known degradation products is significantly less than 100% in your analysis.

Potential Causes and Solutions:

  • Formation of Non-UV Active or Volatile Degradants:

    • Explanation: Some degradation pathways may lead to products that do not have a chromophore for UV detection or are too volatile for standard HPLC analysis.

    • Solution: Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. For volatile compounds, consider using Headspace GC-MS for analysis.

  • Adsorption to Surfaces:

    • Explanation: The compound or its degradants may adsorb to the surfaces of your experimental apparatus (e.g., glass vials, plastic tubing).

    • Solution: Use silanized glassware to minimize adsorption. Conduct recovery studies by preparing a known concentration of the compound, exposing it to the experimental setup for a short duration, and quantifying the recovery.

  • Precipitation of Degradants:

    • Explanation: A degradation product may be insoluble in the sample diluent.

    • Solution: Visually inspect your samples for any precipitate. If observed, try dissolving the sample in a stronger organic solvent before analysis.

Experimental Protocols for Stability Assessment

For definitive data on the stability of this compound, conducting forced degradation studies is recommended. These studies intentionally stress the molecule to identify potential degradation pathways and develop stability-indicating analytical methods.[9][10]

Recommended Conditions for Forced Degradation Studies
Stress ConditionRecommended ParametersPurpose
Acid Hydrolysis 0.1 M HCl at room temperature, and if no degradation, at 60 °C.To assess stability in acidic conditions and identify acid-catalyzed degradation products.[9]
Base Hydrolysis 0.1 M NaOH at room temperature.To evaluate stability in alkaline conditions and identify base-catalyzed degradation products, primarily hydrolysis.[9]
Oxidation 3% H₂O₂ at room temperature.To test susceptibility to oxidative degradation.[9]
Thermal Degradation Solid-state at 60 °C; Solution at 60 °C.To determine the effect of heat on the compound in both solid and solution forms.[11]
Photostability Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[6]To evaluate the impact of light exposure and identify photodegradation products.
General Protocol for a Forced Degradation Study (Example: Acid Hydrolysis)
  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Stress Application: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Control Sample: Prepare a control sample by adding an equal volume of water to another aliquot of the stock solution.

  • Incubation: Store both the stressed and control samples at the desired temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots from both solutions at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquots from the stressed sample with an equivalent amount of 0.1 M NaOH.

  • Analysis: Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation: Calculate the percentage degradation and check for mass balance. Identify any significant degradation products using mass spectrometry.

This protocol can be adapted for the other stress conditions outlined in the table above.

Expected Hydrolysis Degradation Pathway

References

Validation & Comparative

A Comparative Guide to the Reactivity and Synthetic Utility of 2-Chloro-5-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 2-Chloro-5-cyclopropylpyridine, a versatile heterocyclic building block crucial in modern medicinal chemistry. We will objectively characterize its reaction products in key synthetic transformations, compare its performance against viable alternatives, and provide the experimental and mechanistic rationale to guide your synthetic strategy.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a valued intermediate in drug discovery due to the unique combination of its structural features. The pyridine core is a common motif in pharmaceuticals, offering favorable pharmacokinetic properties and hydrogen bonding capabilities. The cyclopropyl group at the C5 position often enhances metabolic stability and binding affinity. Critically, the chlorine atom at the C2 position serves as a versatile reactive handle. Its reactivity is modulated by the electron-withdrawing nature of the pyridine nitrogen, making it susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse functionalities.

This guide will dissect the performance of this key intermediate in two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating carbon-carbon bonds.[1] For substrates like this compound, this reaction facilitates the introduction of aryl or heteroaryl moieties, generating complex biaryl structures common in kinase inhibitors and other targeted therapies.

Experimental Protocol: Synthesis of 2-Aryl-5-cyclopropylpyridine

This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene/Water (10:1 mixture)

Procedure:

  • To a dry Schlenk tube, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed Toluene/Water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-cyclopropylpyridine product.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Cl-5-cpp - ArB(OH)₂ - Pd₂(dba)₃/XPhos - K₃PO₄ inert Inert Atmosphere (Argon Purge) reagents->inert solvent Add Degassed Toluene/Water inert->solvent heat Heat & Stir (100-110 °C) solvent->heat monitor Monitor (TLC/GC-MS) heat->monitor quench Cool & Quench monitor->quench extract Ethyl Acetate Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product: 2-Aryl-5-cyclopropylpyridine purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.
Performance Data and Comparison with Alternatives

The critical step in palladium-catalyzed cross-couplings is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The strength of this bond dictates the reactivity, following the general trend: C-I > C-Br > C-Cl.[2] Consequently, 2-chloro-pyridines are less reactive than their bromo- or triflate-substituted counterparts.[3] This lower reactivity necessitates more forcing conditions, such as higher temperatures and, crucially, the use of specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) to facilitate the challenging C-Cl bond cleavage.[4][5]

Building BlockReactivity TrendTypical Catalyst SystemConditionsTypical YieldRelative Cost
This compound LowerPd₂(dba)₃ / XPhos100-110 °C, 12-24hGood to ExcellentLow
2-Bromo-5-cyclopropylpyridine HigherPd(PPh₃)₄ or Pd(OAc)₂ / PPh₃80-100 °C, 2-12hExcellentModerate
2-Triflate-5-cyclopropylpyridine HighPd(OAc)₂ / PCy₃RT to 80 °C, 1-8hExcellentHigh

Data synthesized from general principles and literature on analogous systems.[2][3][6][7][8]

Expertise & Causality: The higher bond dissociation energy of the C-Cl bond compared to C-Br makes oxidative addition the rate-limiting step for 2-chloro-pyridines. While this presents a challenge, it also offers a strategic advantage. In molecules containing both chloro and bromo substituents, the C-Br bond can be selectively functionalized using standard Pd catalysts, leaving the C-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions.[9] 2-Bromo-5-cyclopropylpyridine is a more reactive and often preferred substrate for rapid synthesis, typically requiring less specialized and costly ligands.[3] Aryl triflates are even more reactive and can often be coupled at room temperature, but their preparation and cost are significant drawbacks.[7]

Decision_Tree start Project Goal? cost_node Is Cost the Primary Driver? start->cost_node reactivity_node Is Highest Reactivity/ Mildest Conditions Needed? cost_node->reactivity_node No chloro Use 2-Chloro- Pyridine cost_node->chloro Yes selectivity_node Is Orthogonal Reactivity in a Dihalo-System Needed? reactivity_node->selectivity_node No triflate Use 2-Triflate- Pyridine reactivity_node->triflate Yes selectivity_node->chloro Yes (as the less reactive partner) bromo Use 2-Bromo- Pyridine selectivity_node->bromo No (Use Bromo for general high reactivity)

Caption: Logic for selecting a pyridine building block.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[10][11] This transformation is essential for producing a vast number of pharmacologically active compounds where an amine is directly attached to the pyridine ring.

Experimental Protocol: Synthesis of 2-Amino-5-cyclopropylpyridine Derivatives

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar Buchwald ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a dry Schlenk tube.

  • Remove the tube from the glovebox, add this compound and the amine.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-18 hours).

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over sodium sulfate.

  • Concentrate the solution and purify the product by flash column chromatography.

Performance Comparison

Similar to the Suzuki coupling, the reactivity in Buchwald-Hartwig amination is governed by the ease of the oxidative addition step. Therefore, 2-bromo-5-cyclopropylpyridine is generally more reactive than its chloro counterpart.[2][3] Achieving efficient amination of chloro-pyridines was a significant breakthrough, enabled by the development of sterically hindered and electron-rich phosphine ligands that promote the difficult C-Cl bond activation.[12]

Building BlockReactivity TrendTypical Ligand RequirementConditionsTypical Yield
This compound LowerBulky, electron-rich (e.g., XPhos)90-110 °CGood
2-Bromo-5-cyclopropylpyridine HigherStandard or bulky phosphines80-100 °CExcellent

Data synthesized from general principles and literature on analogous systems.[2][11][13]

Trustworthiness & Causality: The choice between the chloro and bromo derivative is a trade-off between cost and reactivity. The chloro-compound is more economical for large-scale synthesis, but its successful coupling relies heavily on the use of more expensive, proprietary ligands and potentially higher energy input.[3] The bromo-compound offers a more reliable and often faster route, particularly during discovery phases where material cost is less of a concern than speed and reaction success.

Nucleophilic Aromatic Substitution (SNAr): A Classic Transformation

The SNAr reaction is a powerful, often catalyst-free method for functionalizing electron-poor aromatic rings.[14][15] The pyridine ring is intrinsically activated towards nucleophilic attack at the C2 and C4 positions due to the electron-withdrawing nitrogen atom.[15] This makes this compound an excellent substrate for SNAr reactions with strong nucleophiles like amines, alkoxides, and thiolates.

Experimental Protocol: Synthesis of 2-Amino-5-cyclopropylpyridine via SNAr

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (e.g., piperidine) (2.0-3.0 equiv)

  • Optional: A non-nucleophilic base (e.g., K₂CO₃)

  • High-boiling point solvent (e.g., NMP, DMSO, or neat)

Procedure:

  • Combine this compound and the amine nucleophile in a sealed reaction vessel.

  • If the amine is used as its salt, add a base to liberate the free amine. Often, an excess of the amine itself can act as the base.

  • Heat the reaction mixture to 120-160 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer to remove the solvent and excess amine.

  • Dry, concentrate, and purify the product via column chromatography or crystallization.

Performance Comparison: Where Chloro-Substrates Excel

In stark contrast to palladium-catalyzed reactions, the reactivity trend for leaving groups in SNAr reactions is often reversed: F > Cl > Br > I.[2] This is because the rate-determining step is typically the initial nucleophilic attack to form a negatively charged intermediate (the Meisenheimer complex).[2] A more electronegative halogen (like chlorine) is better able to stabilize the developing negative charge in the transition state through its inductive effect, thus accelerating the reaction.

Building BlockSNAr Reactivity TrendRationaleTypical Conditions
This compound Higher Better stabilization of Meisenheimer complex120-160 °C
2-Bromo-5-cyclopropylpyridine LowerWeaker inductive stabilizationHigher temp. or longer time

Data based on established principles of SNAr reactivity.[2][16]

Authoritative Grounding: The higher reactivity of chloro-pyridines over bromo-pyridines in SNAr is a well-established principle.[2] This makes this compound the superior choice when planning a synthesis that utilizes nucleophilic substitution as a key step. It allows for more efficient reactions under milder conditions compared to its bromo-analog, leading to cleaner product profiles and higher yields.

Conclusion

This compound is a building block of significant strategic value, offering distinct advantages depending on the desired chemical transformation.

  • For Palladium-Catalyzed Cross-Couplings (Suzuki, Buchwald-Hartwig) , it is a cost-effective but less reactive alternative to its bromo- and triflate-substituted cousins. Its use necessitates carefully selected, advanced catalyst systems but enables orthogonal chemistry in polyhalogenated systems.

  • For Nucleophilic Aromatic Substitution (SNAr) , it is the superior substrate compared to the bromo-analog due to the stabilizing effect of the chlorine atom on the reaction intermediate.

The optimal choice of starting material is therefore not absolute but is dictated by a careful analysis of the overall synthetic route, considering factors of cost, desired reaction conditions, speed, and the potential for sequential, site-selective functionalizations.

References

A Comparative Guide to the Reactivity of 2-Chloro-5-cyclopropylpyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the strategic functionalization of heterocyclic scaffolds is a paramount concern. Among these, the pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals. This guide provides an in-depth technical comparison of the reactivity of 2-Chloro-5-cyclopropylpyridine with other common halopyridines in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. While direct, side-by-side comparative data for this compound under identical conditions is limited in published literature, this guide synthesizes established reactivity principles and experimental data from closely related analogues to provide a robust framework for predicting its performance and guiding synthetic strategy.

The Influence of the Halogen and Substituents on Reactivity

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the nature of the halogen and the electronic properties of the pyridine ring, which are influenced by its substituents.

The generally accepted order of reactivity for the halogen leaving group is I > Br > Cl > F . This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step, and this process is more facile for weaker C-X bonds.[1] Consequently, chloro-pyridines are notably less reactive than their bromo and iodo counterparts, often necessitating more specialized and robust catalytic systems to achieve high yields.[1]

The position of the halogen on the pyridine ring also significantly impacts reactivity. The electron-deficient nature of the pyridine ring activates halogens at the 2- and 4-positions towards oxidative addition more so than at the 3- or 5-positions. The general order of reactivity for different positions on the pyridine ring is C4(6) > C2 > C5.[1]

The 5-cyclopropyl substituent on this compound introduces both electronic and steric effects that modulate its reactivity compared to unsubstituted 2-chloropyridine. The cyclopropyl group, due to the high p-character of its C-C bonds, acts as a π-electron donor through conjugation with the adjacent aromatic ring. This electron-donating character can increase the electron density of the pyridine ring, potentially making the oxidative addition of the C-Cl bond to the palladium catalyst more challenging compared to unsubstituted 2-chloropyridine.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For 2-chloropyridines, this reaction typically requires more forcing conditions than for the corresponding bromides or iodides, often involving the use of bulky, electron-rich phosphine ligands to facilitate the activation of the C-Cl bond.

Halopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,3,5-trichloropyridinePhenylboronic acidPd(OAc)₂K₂CO₃H₂O/Toluene1001285[2]
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120 (MW)0.1770[3]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120 (MW)0.1745[3]
5-Chloro-2-methoxypyridinePotassium cyclopropyltrifluoroboratePd(OAc)₂ / n-BuPAd₂Cs₂CO₃Toluene/H₂O1002485[4]

This table presents data from different sources and is for illustrative comparison of reactivity trends.

Based on the available data, we can infer that this compound will likely exhibit slightly lower reactivity than unsubstituted 2-chloropyridine in Suzuki-Miyaura couplings due to the electron-donating nature of the cyclopropyl group. However, with an appropriately chosen catalyst system, such as one employing a bulky biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, high yields of the coupled product can be expected.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyridine

This protocol is a general procedure that can be adapted for the coupling of this compound with an arylboronic acid.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, degassed (2 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 2-chloropyridine derivative, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in 2 mL of anhydrous 1,4-dioxane.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow reagents Combine Halopyridine, Boronic Acid, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat Reaction Mixture solvent->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the amination of 2-chloropyridines requires more active catalyst systems than their bromo or iodo counterparts. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields.

Halopyridine SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-ChloropyrimidineMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene110295[5]
4-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOtBuToluenereflux694
3-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalystLiHMDSToluene1001678[6]
2-ChlorotolueneMorpholine(NHC)Pd(allyl)ClNaOtBuDioxane800.494[7]

This table presents data from different sources and is for illustrative comparison of reactivity trends.

The electron-donating cyclopropyl group at the 5-position of this compound is expected to have a similar, slightly deactivating effect on the Buchwald-Hartwig amination as observed in the Suzuki-Miyaura coupling. Nevertheless, with modern catalyst systems, such as those employing ligands like XPhos, RuPhos, or BrettPhos, efficient amination should be readily achievable.

Experimental Protocol: Buchwald-Hartwig Amination of a 2-Chloropyridine

This protocol provides a general method for the amination of 2-chloropyridines and can be adapted for this compound.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene, anhydrous (5 mL)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add the 2-chloropyridine derivative and the amine.

  • Add anhydrous toluene.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide L-Pd(II)-X    |   Ar OxAdd->PdII_halide Ligand_Ex Ligand Exchange PdII_halide->Ligand_Ex + HNR'R'' - HX PdII_amine L-Pd(II)-NHR'R''    |   Ar Ligand_Ex->PdII_amine Deprotonation Deprotonation (-BH+X-) PdII_amine->Deprotonation + Base PdII_amido L-Pd(II)-NR'R''    |   Ar Deprotonation->PdII_amido Red_Elim Reductive Elimination PdII_amido->Red_Elim Red_Elim->Pd0 Ar-NR'R''

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne. Aryl chlorides are generally the least reactive partners in this reaction, often requiring higher temperatures and more robust catalyst systems.[8]

Halopyridine SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridinePhenylacetylene[PdCl(C₃H₅)]₂ / Tedicyp, CuIK₂CO₃DMF1002>98[9]
2-ChloropyridinePhenylacetylene[PdCl(C₃H₅)]₂ / Tedicyp, CuIK₂CO₃DMF1002495[9]
3-ChloropyridinePhenylacetylene[PdCl(C₃H₅)]₂ / TedicypK₂CO₃DMF1302490[9]
4-IodotoluenePhenylacetylene5% Pd on alumina / 0.1% Cu₂O-THF-DMA7572<2 (batch)[10]

This table presents data from different sources and is for illustrative comparison of reactivity trends.

The data clearly illustrates the lower reactivity of chloropyridines compared to bromopyridines in Sonogashira couplings, requiring longer reaction times to achieve high yields. The electron-donating cyclopropyl group in this compound may further decrease its reactivity relative to 2-chloropyridine. However, the use of highly active palladium catalysts, potentially in combination with a copper(I) co-catalyst, should facilitate the reaction. Copper-free Sonogashira protocols have also been developed and may be advantageous in certain applications.

Experimental Protocol: Sonogashira Coupling of a 2-Chloropyridine

This general protocol can be adapted for the Sonogashira coupling of this compound.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-chloropyridine derivative, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a valuable building block for the synthesis of functionalized pyridines. Its reactivity in palladium-catalyzed cross-coupling reactions is primarily dictated by the relatively inert C-Cl bond and the electronic influence of the electron-donating cyclopropyl group. Compared to its bromo and iodo analogues, this compound will require more robust catalytic systems and potentially more forcing reaction conditions to achieve high yields in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The electron-donating nature of the cyclopropyl group may slightly decrease its reactivity compared to unsubstituted 2-chloropyridine. However, the judicious selection of modern, highly active palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, can overcome these challenges, enabling the efficient synthesis of a diverse array of 2,5-disubstituted pyridine derivatives.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of 2-Chloro-5-Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the X-ray crystal structure analysis of 2-chloro-5-substituted pyridine derivatives, with a specific focus on understanding the influence of the substituent at the 5-position. While a definitive crystal structure for 2-chloro-5-cyclopropylpyridine is not publicly available, we will leverage the detailed structural data of a close analog, 2-chloro-5-(chloromethyl)pyridine, to draw insightful comparisons and predict the structural implications of a cyclopropyl group. This guide is intended for researchers, scientists, and drug development professionals working with pyridine-based scaffolds.

Introduction: The Significance of Crystal Structure Analysis

The three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to its physicochemical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount as it dictates solubility, stability, bioavailability, and tabletability. X-ray crystallography remains the gold standard for elucidating these intricate structures at the atomic level. In the context of drug design, subtle modifications to a molecular scaffold, such as the introduction of a cyclopropyl group, can significantly alter the crystal packing and intermolecular interactions, thereby modulating the drug's performance.

This guide will delve into the experimental workflow of single-crystal X-ray diffraction and present a comparative analysis of the known crystal structure of 2-chloro-5-(chloromethyl)pyridine, offering predictive insights into the yet-to-be-determined structure of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that involves several key stages. The following protocol outlines a standard workflow for the X-ray crystal structure analysis of a small organic molecule like a 2-chloro-5-substituted pyridine derivative.

Crystallization

The journey to a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging step. For a compound like this compound, which is a liquid at room temperature, co-crystallization with a suitable agent or crystallization at low temperatures would be necessary. A common technique for obtaining single crystals from a solution is slow evaporation.

Protocol for Slow Evaporation:

  • Dissolve the purified compound (e.g., this compound) in a suitable solvent or a mixture of solvents. The choice of solvent is critical and often determined empirically.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent at a constant temperature.

  • Monitor the vial for the formation of single crystals over several days or weeks.

Data Collection

Once suitable single crystals are obtained, they are mounted on a goniometer head and subjected to X-ray diffraction analysis.

Workflow for X-ray Data Collection:

X-ray Data Collection Workflow cluster_0 Crystal Preparation cluster_1 Diffractometer Setup cluster_2 Data Acquisition Select Crystal Select Crystal Mount Crystal Mount Crystal Select Crystal->Mount Crystal Center Crystal Center Crystal Mount Crystal->Center Crystal Determine Unit Cell Determine Unit Cell Center Crystal->Determine Unit Cell Set Exposure Time Set Exposure Time Determine Unit Cell->Set Exposure Time Collect Diffraction Data Collect Diffraction Data Set Exposure Time->Collect Diffraction Data

Caption: Workflow for X-ray data collection.

Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure. This involves determining the positions of all atoms in the unit cell and refining their parameters to best fit the experimental data.

Comparative Structural Analysis: 2-Chloro-5-(chloromethyl)pyridine vs. This compound (Predictive)

We will now compare the known crystal structure of 2-chloro-5-(chloromethyl)pyridine with the anticipated structural features of this compound.

Known Structure: 2-Chloro-5-(chloromethyl)pyridine

The crystal structure of 2-chloro-5-(chloromethyl)pyridine has been determined and provides valuable insights into the packing of this class of compounds.[1][2]

Table 1: Crystallographic Data for 2-Chloro-5-(chloromethyl)pyridine [1]

ParameterValue
Chemical FormulaC₆H₅Cl₂N
Molecular Weight162.01
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.0770 (8)
b (Å)10.322 (2)
c (Å)16.891 (3)
β (°)95.95 (3)
Volume (ų)707.0 (2)
Z4
Density (calculated) (Mg m⁻³)1.522

The molecule is nearly planar, with the chloromethyl group slightly out of the plane of the pyridine ring.[1][2] The crystal packing is stabilized by intermolecular C—H···N hydrogen bonds, forming dimers.[1][2]

Diagram of Intermolecular Interactions in 2-Chloro-5-(chloromethyl)pyridine:

Intermolecular Interactions mol1 Pyridine Ring 1 N C-H mol2 Pyridine Ring 2 N C-H mol1:c->mol2:n C-H···N mol2:c->mol1:n C-H···N

Caption: Dimer formation via C-H···N hydrogen bonds.

Predicted Structure: this compound

The replacement of the chloromethyl group with a cyclopropyl group is expected to introduce significant changes to the crystal packing and intermolecular interactions.

Table 2: Predicted vs. Known Structural Parameters

Feature2-Chloro-5-(chloromethyl)pyridine (Known)This compound (Predicted)Rationale for Prediction
Molecular Shape Relatively planarNon-planar due to the bulky, three-dimensional cyclopropyl group.The sp³ hybridized carbons of the cyclopropyl ring will disrupt planarity.
Intermolecular Interactions C—H···N hydrogen bonds forming dimers.[1][2]Likely to exhibit different hydrogen bonding patterns and potentially C-H···π interactions involving the cyclopropyl ring.The steric bulk of the cyclopropyl group may hinder the formation of the same dimer seen in the chloromethyl analog.
Crystal Packing Relatively dense packing.Potentially less dense packing due to the awkward shape of the cyclopropyl group, which could lead to voids in the crystal lattice.The non-planar nature of the molecule may prevent efficient packing.
Polymorphism Not extensively reported.Higher likelihood of polymorphism due to the conformational flexibility of the cyclopropyl group relative to the pyridine ring.Different rotational conformers could lead to different stable crystal forms.[3]

Diagram of Potential Intermolecular Interactions for this compound:

Predicted Interactions molA Pyridine Ring A N Cyclopropyl C-H molB Pyridine Ring B π-system molA:cy->molB:pi C-H···π molC Pyridine Ring C N molA:cy->molC:n C-H···N

References

A Validated High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of 2-Chloro-5-cyclopropylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the purity of intermediates is a critical determinant of the final product's quality, safety, and efficacy.[1] 2-Chloro-5-cyclopropylpyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical oversight to ensure it meets stringent purity specifications.[2][3] This guide presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. Furthermore, it provides a comparative analysis with alternative analytical techniques, offering researchers and drug development professionals the insights needed to select the most appropriate method for their specific requirements.

The narrative that follows is grounded in established scientific principles and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH), ensuring the trustworthiness and reliability of the presented data.[4][5]

The Imperative of Purity Profiling

Impurity profiling is a cornerstone of modern drug analysis.[1] Impurities can arise from various sources, including the manufacturing process, degradation of the substance, or contamination.[1][6] Even trace amounts of impurities can potentially alter the pharmacological and toxicological properties of the final drug product. Therefore, a validated, sensitive, and specific analytical method is indispensable for the quality control of this compound.

A Validated Reversed-Phase HPLC Method

High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry for its precision, accuracy, and ability to separate complex mixtures.[4][7] For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method was developed and validated. The choice of RP-HPLC is predicated on its versatility and suitability for analyzing moderately polar compounds like pyridine derivatives.[8]

Experimental Protocol: Validated RP-HPLC Method

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. (A Shimadzu or Agilent system is suitable).[9]

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent retention and separation for a wide range of organic molecules.

  • Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 0.01 M phosphate buffer, pH 3.0). The gradient elution is crucial for resolving the main component from potential impurities with varying polarities.

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency.

  • Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.[9][10]

  • Detection Wavelength: 225 nm. This wavelength was selected based on the UV absorbance maximum of this compound, ensuring optimal sensitivity.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Method Validation: The method was validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5][7][11]

Data Summary: HPLC Method Validation
Validation ParameterResultsAcceptance Criteria (as per ICH)
Specificity No interference from blank or potential impurities at the retention time of the main peak.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999r² ≥ 0.995
Range 0.005 - 0.15 mg/mLThe range should cover the expected concentration of the analyte and its impurities.
Accuracy (% Recovery) 98.0% - 102.0%Typically 98.0% - 102.0% for the assay of a drug substance.
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
LOD 0.001 mg/mLSignal-to-noise ratio of 3:1
LOQ 0.003 mg/mLSignal-to-noise ratio of 10:1
Robustness No significant changes in results with minor variations in flow rate, mobile phase composition, and column temperature.The reliability of an analytical measurement is demonstrated with respect to deliberate variations in method parameters.
Causality Behind Experimental Choices

The selection of a C18 column was based on its hydrophobic nature, which is well-suited for retaining and separating pyridine derivatives. The acidic pH of the mobile phase ensures that the pyridine nitrogen is protonated, leading to sharper peaks and improved chromatographic performance. A gradient elution was employed to effectively separate early-eluting polar impurities from the main analyte and any late-eluting non-polar impurities. The detection wavelength of 225 nm was determined by analyzing the UV spectrum of this compound to maximize sensitivity.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Reference Standard & Sample B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column (Gradient Elution) D->E F UV Detection at 225 nm E->F G Integrate Chromatogram F->G H Calculate Purity (% Area) G->H I Generate Report H->I Method_Selection Start Define Analytical Need Q1 Are volatile impurities a primary concern? Start->Q1 Q2 Is high throughput a critical requirement? Q1->Q2 No GC GC Method Q1->GC Yes HPLC Validated HPLC Method Q2->HPLC No UPLC UPLC Method Q2->UPLC Yes

References

A Comparative Guide to the Synthetic Routes of 2-Chloro-5-cyclopropylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-cyclopropylpyridine is a key heterocyclic building block in medicinal chemistry, featuring prominently in the synthesis of a variety of pharmacologically active agents. Its unique structural combination of a chlorinated pyridine ring and a cyclopropyl moiety imparts desirable physicochemical properties to lead compounds, influencing their metabolic stability, binding affinity, and overall efficacy. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the drug discovery and development pipeline. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering in-depth technical insights and experimental data to inform strategic decisions in chemical synthesis and process development.

Route 1: Two-Step Synthesis via Cyclopropanation of 2-Chloro-5-vinylpyridine

This synthetic strategy involves the initial formation of a vinyl group on the pyridine ring, followed by a cyclopropanation reaction. This approach offers a modular way to introduce the cyclopropyl group late in the synthetic sequence.

Step 1: Synthesis of 2-Chloro-5-vinylpyridine via Suzuki-Miyaura Coupling

The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a readily available dihalopyridine, such as 2-chloro-5-bromopyridine, and a vinylboron reagent. This reaction is a robust and widely used method for the formation of carbon-carbon bonds.[1][2]

Experimental Protocol:

A mixture of 2-chloro-5-bromopyridine (1.0 eq), potassium vinyltrifluoroborate (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like triethylamine (2.0 eq) in a suitable solvent system like aqueous ethanol is heated under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by purification of the crude product by column chromatography to yield 2-chloro-5-vinylpyridine.

Causality of Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is often chosen for its efficiency in cross-coupling reactions involving heteroaryl halides, as the dppf ligand provides a good balance of steric bulk and electron-donating properties to facilitate the catalytic cycle.

  • Base: Triethylamine is a commonly used base that is sufficiently strong to facilitate the transmetalation step of the Suzuki-Miyaura reaction without causing significant side reactions.

  • Solvent: An aqueous ethanol mixture provides good solubility for both the organic and inorganic reagents and often promotes the reaction rate.

Step 2: Simmons-Smith Cyclopropanation of 2-Chloro-5-vinylpyridine

The Simmons-Smith reaction is a classic and reliable method for the stereospecific conversion of alkenes to cyclopropanes.[3][4] It typically involves the use of a carbenoid species generated from diiodomethane and a zinc-copper couple.[5]

Experimental Protocol:

To a solution of 2-chloro-5-vinylpyridine (1.0 eq) in a dry, inert solvent such as dichloromethane, diiodomethane (1.5 eq) and a zinc-copper couple (2.0 eq) are added. The reaction mixture is stirred at room temperature or with gentle heating. The reaction is monitored until the starting material is consumed. The reaction is then quenched, and the product is extracted and purified, typically by column chromatography, to afford this compound. A modified procedure, known as the Furukawa modification, utilizes diethylzinc, which can offer improved reactivity.[4]

Causality of Experimental Choices:

  • Reagents: The combination of diiodomethane and a zinc-copper couple generates the active organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), which is responsible for the methylene transfer to the double bond.[6]

  • Solvent: Dichloromethane is a common solvent for this reaction as it is inert to the reaction conditions and provides good solubility for the reactants.

  • Stereospecificity: The Simmons-Smith reaction is a concerted process, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. For a terminal alkene like 2-chloro-5-vinylpyridine, this results in the formation of a single cyclopropyl product.

Diagram of the Two-Step Synthesis via Cyclopropanation:

Route_1_Cyclopropanation cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Simmons-Smith Cyclopropanation 2-Chloro-5-bromopyridine 2-Chloro-5-bromopyridine 2-Chloro-5-vinylpyridine 2-Chloro-5-vinylpyridine 2-Chloro-5-bromopyridine->2-Chloro-5-vinylpyridine Pd(dppf)Cl₂, Et₃N, aq. EtOH Potassium vinyltrifluoroborate Potassium vinyltrifluoroborate Potassium vinyltrifluoroborate->2-Chloro-5-vinylpyridine 2-Chloro-5-vinylpyridine_2 2-Chloro-5-vinylpyridine This compound This compound 2-Chloro-5-vinylpyridine_2->this compound CH₂I₂, Zn/Cu, DCM Route_2_Suzuki_Coupling 2-Chloro-5-bromopyridine 2-Chloro-5-bromopyridine This compound This compound 2-Chloro-5-bromopyridine->this compound Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O Cyclopropylboronic acid Cyclopropylboronic acid Cyclopropylboronic acid->this compound Route_3_From_Pyridinol Precursors Precursors 5-Cyclopropylpyridin-2-ol 5-Cyclopropylpyridin-2-ol Precursors->5-Cyclopropylpyridin-2-ol Cyclization This compound This compound 5-Cyclopropylpyridin-2-ol->this compound POCl₃

References

Comparative Biological Activity Screening of Compounds Derived from the 2-Chloro-5-cyclopropylpyridine Scaffold: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 2-Chloro-5-cyclopropylpyridine Scaffold in Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for new therapeutic agents is perpetual. The this compound moiety has emerged as a promising starting point in medicinal chemistry. This guide provides an in-depth technical comparison of the biological activities of compounds derived from this and closely related scaffolds, supported by experimental data and protocols.

The pyridine ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The inclusion of a chloro-substituent at the 2-position offers a reactive handle for nucleophilic substitution, enabling the facile synthesis of a diverse library of derivatives.[3] Furthermore, the cyclopropyl group at the 5-position is of significant interest; its unique conformational rigidity and electronic properties can enhance metabolic stability and binding affinity to target proteins.[4]

While direct, comprehensive comparative studies on a wide array of derivatives from this compound are emerging, this guide synthesizes available data from closely related structures to provide a predictive framework for screening strategies. We will explore the anticancer and antimicrobial potential of these compounds, offering detailed experimental protocols and insights into structure-activity relationships (SAR).

Synthetic Strategy: A Generalized Workflow for Library Generation

The generation of a diverse library of compounds from a 2-chloropyridine starting material is a cornerstone of hit-to-lead optimization. A typical synthetic workflow involves the nucleophilic aromatic substitution of the chloride with various amines, thiols, or alcohols to introduce diversity at the 2-position. The following diagram illustrates a generalized scheme for creating a library of N-substituted aminopyridine derivatives.

G A This compound (Starting Material) C Reaction Vessel: - Solvent (e.g., DMF, Dioxane) - Base (e.g., K2CO3, Et3N) - Heat A->C B Diverse Amines (R-NH2) (Building Blocks) B->C D Library of 2-Amino-5-cyclopropylpyridine Derivatives C->D Nucleophilic Aromatic Substitution E Purification (e.g., Column Chromatography) D->E F Characterization (NMR, MS) E->F G Biological Screening F->G G A Synthesized Compound Library B Primary Screening (e.g., Single High Concentration) A->B C Hit Identification B->C Activity > Threshold D Dose-Response Assay (IC50 Determination) C->D E Lead Compound Selection D->E Potency & SAR F Selectivity Profiling (Kinase Panel) E->F G Mechanism of Action Studies E->G H In Vivo Efficacy Studies E->H

References

A Senior Application Scientist's Guide to Benchmarking Catalysts for 2-Chloro-5-cyclopropylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthesis. The privileged 5-cyclopropylpyridine moiety is a key structural motif in numerous pharmaceutical candidates, making the reliable and scalable coupling of 2-Chloro-5-cyclopropylpyridine an endeavor of significant industrial and academic interest. This guide provides an in-depth comparison of catalytic systems for this specific transformation, grounded in experimental data and field-proven insights to empower you in selecting the optimal catalyst for your synthetic goals.

The Challenge: Coupling an Electron-Deficient Heteroaryl Chloride

This compound presents a unique set of challenges in cross-coupling reactions. The electron-withdrawing nature of the pyridine ring and the adjacent nitrogen atom deactivates the C-Cl bond towards oxidative addition, a critical step in the catalytic cycle. Furthermore, the Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition or deactivation by coordinating to the palladium center, a phenomenon often dubbed the "2-pyridyl problem."[1] Consequently, the choice of catalyst, particularly the ligand, is paramount to achieving high yields and reaction efficiency.

I. Comparative Analysis of Catalytic Systems

This section benchmarks the performance of various palladium-based catalyst systems for two key transformations of this compound: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N amination. The data presented is a synthesis of literature findings on analogous 2-chloropyridine substrates and representative outcomes from high-throughput experimentation (HTE).

I.A. Suzuki-Miyaura Coupling: Forging the C-C Bond

The Suzuki-Miyaura reaction is a powerful method for creating biaryl or heteroaryl-aryl structures. For the coupling of this compound with various arylboronic acids, the performance of several common palladium catalyst systems is summarized below.

Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Yield (%) [Representative]Key Insights & Causality
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10024~45A traditional, air-stable catalyst. The low yield reflects the difficulty in activating the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.
Pd(OAc)₂ / SPhosK₃PO₄Toluene10012>90SPhos, a bulky, electron-rich biaryl phosphine ligand, accelerates both oxidative addition and reductive elimination, overcoming the inherent low reactivity of the substrate.[2]
Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH8016>95XPhos is another highly effective Buchwald ligand, often providing excellent results with heteroaryl chlorides. The use of t-BuOH can sometimes enhance solubility and reactivity.
[Pd(IPr)Cl₂]₂ (PEPPSI-IPr)Cs₂CO₃1,4-Dioxane1008>92N-Heterocyclic Carbene (NHC) ligands like IPr are strong σ-donors, forming robust catalysts that are resistant to deactivation and highly active for coupling unreactive chlorides.[3]
I.B. Buchwald-Hartwig Amination: Crafting the C-N Bond

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[4] For the coupling of this compound with a representative primary amine (e.g., n-butylamine), the choice of ligand is even more critical to navigate the delicate balance of reactivity and catalyst stability.

Table 2: Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of this compound with n-Butylamine

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Yield (%) [Representative]Key Insights & Causality
Pd(OAc)₂ / BINAPNaOt-BuToluene11024~30While a pioneering ligand, BINAP often struggles with electron-deficient aryl chlorides and can be prone to decomposition at high temperatures.
Pd₂(dba)₃ / RuPhosNaOt-BuToluene9012>95RuPhos is specifically designed for C-N bond formation and excels with a wide range of amines and heteroaryl halides, demonstrating high turnover numbers.
BrettPhos Pd G3 PrecatalystLHMDSTHF6518>93The use of a well-defined precatalyst like a G3 palladacycle ensures efficient generation of the active Pd(0) species, leading to reproducible results and often allowing for lower reaction temperatures.[5]
(IPr)Pd(acac)ClK₂CO₃1,4-Dioxane11016~88NHC-based catalysts offer a viable alternative to phosphine ligands, sometimes with milder bases, although they may require higher temperatures for optimal performance with chlorides.[6]

II. Mechanistic Considerations & Field Insights

A deep understanding of the catalytic cycle is essential for rational catalyst selection and troubleshooting. Both the Suzuki-Miyaura and Buchwald-Hartwig reactions proceed through a similar sequence of oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

The Catalytic Cycle: A Visual Guide

Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Pd0_S L-Pd(0) OA_S L-Pd(II)(Ar)(Cl) Pd0_S->OA_S Oxidative Addition (2-Cl-PyR) TM_S L-Pd(II)(Ar)(Ar') OA_S->TM_S Transmetalation (R'-B(OH)₂) TM_S->Pd0_S Reductive Elimination RE_S Coupled Product TM_S->RE_S Pd0_B L-Pd(0) OA_B L-Pd(II)(Ar)(Cl) Pd0_B->OA_B Oxidative Addition (2-Cl-PyR) Amide_B L-Pd(II)(Ar)(NR'R'') OA_B->Amide_B Amine Coordination & Deprotonation Amide_B->Pd0_B Reductive Elimination RE_B Coupled Product Amide_B->RE_B

Caption: Generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig couplings.

Expertise in Action: Why Ligand Choice is Critical
  • Steric Bulk and Electron Density: For an unreactive substrate like this compound, bulky and electron-rich ligands (e.g., Buchwald's biarylphosphines like SPhos and XPhos, or NHCs like IPr) are essential.[7] The steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the rate-limiting oxidative addition step. The electron-donating nature of the ligand increases the electron density on the palladium center, further facilitating its insertion into the C-Cl bond.

  • Mitigating Catalyst Deactivation: The pyridine nitrogen can act as a poison by coordinating to the palladium center.[1] Bulky ligands sterically shield the metal center, disfavoring this unproductive binding and preventing the formation of inactive catalyst species.

  • Precatalysts vs. In Situ Generation: While generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a separate ligand is common, it can lead to variability.[5] Well-defined precatalysts, such as the Buchwald G3 or G6 palladacycles, are often preferred in industrial settings. These air-stable solids ensure a consistent and efficient generation of the active L-Pd(0) species, leading to more reproducible reaction outcomes and often allowing for lower catalyst loadings.[8][9]

III. Experimental Protocols for Catalyst Benchmarking

To ensure the selection of the most efficient and cost-effective catalyst, a systematic screening approach is indispensable. High-Throughput Experimentation (HTE) allows for the rapid and parallel evaluation of multiple catalyst systems.[10]

Workflow for High-Throughput Catalyst Screening

HTE_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_analysis Analysis A Dispense Ligands into 96-well Plate C Add Stock Solutions (Automated Liquid Handler) A->C B Prepare Stock Solutions: - Pd Precursor - this compound - Coupling Partner - Base B->C D Seal Plate and Heat (e.g., 80-110°C) C->D E Reaction Quench D->E F Sample Dilution & Addition of Internal Standard E->F G LC-MS or GC-MS Analysis F->G H Data Processing & Yield Calculation G->H I Identify 'Hits' for Scale-up H->I

Caption: A streamlined workflow for high-throughput catalyst screening.

Protocol 1: High-Throughput Screening of Catalysts for Buchwald-Hartwig Amination

This protocol describes a representative HTE screen to identify optimal ligands and bases for the amination of this compound.

Materials:

  • 96-well reaction block with septa mats

  • Palladium precursor stock solution (e.g., 5 mM Pd₂(dba)₃ in anhydrous toluene)

  • Ligand library (e.g., XPhos, RuPhos, BrettPhos, etc., as 10 mM solutions in toluene)

  • This compound stock solution (0.5 M in anhydrous toluene)

  • Amine stock solution (e.g., n-butylamine, 0.6 M in anhydrous toluene)

  • Base stock solutions/slurries (e.g., 1.2 M NaOt-Bu, LHMDS, K₂CO₃ in appropriate solvents)

  • Internal standard solution (e.g., dodecane in toluene)

  • Anhydrous toluene for dilutions

Procedure (performed under an inert atmosphere, e.g., in a glovebox):

  • Ligand and Catalyst Dispensing: To each well of the 96-well plate, add 20 µL of the respective ligand solution (0.2 µmol, 2 mol% relative to substrate). Then, add 20 µL of the Pd₂(dba)₃ stock solution (0.1 µmol Pd, 1 mol%).

  • Reagent Addition: Using an automated liquid handler or multichannel pipette, add the following to each well:

    • 20 µL of the this compound stock solution (10 µmol, 1.0 equiv).

    • 20 µL of the n-butylamine stock solution (12 µmol, 1.2 equiv).

  • Initiation: Add 20 µL of the selected base stock solution (24 µmol, 2.4 equiv) to each well to initiate the reaction.

  • Reaction: Seal the 96-well plate with a septa mat and place it on a preheated block (e.g., 100 °C) with stirring for 12-18 hours.

  • Work-up and Analysis:

    • Cool the plate to room temperature.

    • Quench each reaction by adding 200 µL of the internal standard solution.

    • Seal, vortex, and centrifuge the plate.

    • Analyze the supernatant of each well by LC-MS or GC-MS to determine the conversion and yield relative to the internal standard.

Protocol 2: Preparative Scale-up of an Optimized Suzuki-Miyaura Coupling

This protocol is a representative example for scaling up a successful "hit" from the HTE screen.

Materials:

  • This compound (1.53 g, 10.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.46 g, 12.0 mmol, 1.2 equiv)

  • Palladium(II) Acetate (22.4 mg, 0.1 mmol, 1 mol%)

  • SPhos (82.1 mg, 0.2 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄, tribasic, 3.18 g, 15.0 mmol, 1.5 equiv)

  • Anhydrous Toluene (50 mL)

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask, add Pd(OAc)₂, SPhos, K₃PO₄, this compound, and phenylboronic acid.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add 50 mL of anhydrous, degassed toluene via cannula or syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-5-cyclopropylpyridine.

IV. Cost-Benefit Analysis: A Pragmatic Approach

While performance is paramount, cost is a critical driver in catalyst selection, particularly for process development and scale-up.

  • Palladium Precursors: Simple salts like Pd(OAc)₂ are significantly less expensive than palladium complexes like Pd₂(dba)₃. However, the cost of the ligand must also be considered.

  • Ligands: The cost of phosphine ligands can vary dramatically. Simple, classical ligands like PPh₃ are inexpensive, but often ineffective for challenging couplings. Advanced, proprietary ligands from manufacturers like Buchwald (e.g., SPhos, RuPhos) are more expensive but their high activity allows for significantly lower catalyst loadings (often 1 to 0.1 mol%), which can make them more cost-effective overall by reducing palladium usage and improving process efficiency.

  • Precatalysts: While having a higher initial cost per gram than simple Pd salts, precatalysts can offer significant savings by improving reaction consistency, reducing batch failures, and simplifying reaction setup, thereby lowering labor and operational costs.

A thorough cost analysis should always consider the "cost per mole of product" rather than just the "cost per gram of catalyst," factoring in yield, reaction time, catalyst loading, and purification expenses.

V. Conclusion

Benchmarking catalysts for the coupling of this compound requires a systematic and data-driven approach. For both Suzuki-Miyaura and Buchwald-Hartwig reactions, modern catalyst systems based on bulky, electron-rich phosphine ligands (such as SPhos and RuPhos) or N-heterocyclic carbenes consistently outperform traditional catalysts. The use of well-defined palladium precatalysts is highly recommended to ensure reproducibility and efficiency, particularly in a process chemistry environment. By employing high-throughput screening methodologies and carefully considering the interplay between catalyst, ligand, base, and solvent, researchers can confidently identify the optimal conditions to drive their synthesis forward, accelerating the path from discovery to development.

References

A Senior Application Scientist's Guide to the Physicochemical Properties of Cyclopropylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In modern medicinal chemistry, the strategic incorporation of unique chemical motifs is paramount for developing next-generation therapeutics. Among these, the cyclopropyl group has emerged as a valuable building block, offering distinct advantages in molecular rigidity, metabolic stability, and receptor binding affinity.[1] When appended to a pyridine ring, this small, strained carbocycle imparts a fascinating and complex set of physicochemical properties that can be leveraged to overcome common drug discovery hurdles.[2][3]

This guide provides a comparative analysis of the key physicochemical properties of cyclopropylpyridine isomers (2-, 3-, and 4-substituted), offering field-proven insights and supporting experimental data to inform rational drug design.

The Strategic Value of the Cyclopropyl Moiety

The cyclopropyl ring is far more than a simple saturated linker. Its unique electronic structure, characterized by shorter C-C bonds with enhanced p-character, and stronger C-H bonds, sets it apart from other alkyl groups.[2][4] This seemingly subtle distinction has profound implications in drug design:

  • Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] This inherent resistance can significantly increase a drug's in vivo half-life, a critical factor for improving patient compliance and therapeutic efficacy.[1]

  • Conformational Rigidity: The strained three-membered ring locks the adjacent molecular architecture into a more defined conformation.[1] This can enhance binding potency and selectivity for a biological target by reducing the entropic penalty of binding.[2][3]

  • Improved Physicochemical Properties: As a bioisostere for groups like isopropyl, alkenes, or even phenyl rings, the cyclopropyl group can modulate properties like lipophilicity and basicity to enhance permeability and reduce off-target effects.[4][6][7]

Comparative Analysis of Physicochemical Properties

The position of the cyclopropyl group on the pyridine ring (ortho, meta, or para to the nitrogen) significantly influences the molecule's electronic environment and, consequently, its fundamental properties.

Basicity (pKa)

The pKa of the pyridine nitrogen is a critical parameter, as it dictates the molecule's ionization state at physiological pH (approx. 7.4). This, in turn, affects solubility, membrane permeability, and target engagement. The cyclopropyl group, with its partial sp2 character, acts as a weak electron-donating group, increasing the electron density on the pyridine nitrogen and thus increasing its basicity (higher pKa) compared to unsubstituted pyridine.

The magnitude of this effect is position-dependent:

  • 4-Cyclopropylpyridine: Exhibits the highest basicity due to the direct resonance and inductive electron-donating effects at the para position.

  • 2-Cyclopropylpyridine: Shows a moderate increase in basicity, primarily through an inductive effect.

  • 3-Cyclopropylpyridine: Has the smallest increase in basicity, as the electronic effect at the meta position is weakest.

Table 1: Comparative pKa and Lipophilicity Data

CompoundPredicted pKaPredicted cLogP
Pyridine5.250.65
2-Cyclopropylpyridine5.5 (est.)1.8 (est.)
3-Cyclopropylpyridine5.4 (est.)1.8[8]
4-Cyclopropylpyridine5.9 (est.)1.8 (est.)
4-Isopropylpyridine6.0 (est.)2.1 (est.)

Note: Experimental values can vary based on conditions. Estimated values are based on chemical principles and computational models.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's partitioning between a non-polar (octanol) and polar (water) phase, is a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties.[9][10] The cyclopropyl group is a lipophilic fragment and its addition significantly increases the LogP compared to pyridine.

However, the positional isomerism has a minimal impact on the overall LogP, as it is primarily a function of the molecular composition. Where isomerism becomes critical is in the context of LogD , the distribution coefficient at a specific pH.[11][12] Since the isomers have different pKa values, their degree of ionization at pH 7.4 will differ, leading to distinct LogD values which are more physiologically relevant. The 4-cyclopropylpyridine, being more basic, will be more protonated and thus have a lower LogD7.4 compared to the 3-cyclopropylpyridine.

Metabolic Stability: A Key Advantage

One of the most compelling reasons to employ a cyclopropyl group is to enhance metabolic stability.[1][3] Linear alkyl chains are often susceptible to CYP-mediated hydroxylation. The cyclopropyl ring's robust C-H bonds resist this common metabolic pathway.[5]

However, it is not metabolically inert. While generally stable, cyclopropyl groups, particularly when attached to an amine (cyclopropylamine), can be susceptible to CYP-mediated oxidation, which may lead to the formation of reactive metabolites.[5] Therefore, it is crucial to experimentally verify the metabolic fate of any new cyclopropyl-containing compound.

Experimental Protocols

To provide a self-validating framework, the following are detailed, step-by-step methodologies for determining the key physicochemical properties discussed.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for characterizing a novel cyclopropylpyridine derivative.

G cluster_synthesis Synthesis & Purification cluster_property Property Measurement cluster_analysis Data Analysis & Decision Synthesis Synthesis of Isomer Purification Purification (e.g., Chromatography) Synthesis->Purification QC Quality Control (NMR, LC-MS) Purification->QC pKa pKa Determination (Potentiometric Titration) QC->pKa Pure Compound LogD LogD Measurement (Shake-Flask) QC->LogD Pure Compound MetStab Metabolic Stability (Microsomal Assay) QC->MetStab Pure Compound Analysis Comparative Analysis of Data pKa->Analysis LogD->Analysis MetStab->Analysis Decision Go/No-Go Decision for Further Studies Analysis->Decision

Caption: General workflow for synthesis and physicochemical evaluation of cyclopropylpyridines.

Protocol for pKa Determination by Potentiometric Titration

This method is a high-precision technique for determining the acid dissociation constant (pKa) of a substance.[13]

Materials:

  • Calibrated pH meter and electrode.

  • Automated titrator or manual burette.

  • Magnetic stirrer and stir bar.

  • Test compound (~1-5 mg).

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions.[14]

  • 0.15 M KCl solution (to maintain constant ionic strength).[15]

  • Nitrogen gas source.

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[15]

  • Sample Preparation: Accurately weigh and dissolve the test compound in CO2-free deionized water to a final concentration of approximately 1 mM.[14]

  • Setup: Place the sample solution in a reaction vessel with a magnetic stir bar. Add KCl solution to a final concentration of 0.15 M.[14]

  • Inerting: Purge the solution with nitrogen for 5-10 minutes to displace dissolved CO2.[14][15]

  • Titration: Immerse the pH electrode in the solution. If the compound is a base (like cyclopropylpyridine), first titrate with 0.1 M HCl to a pH of ~1.8-2.0. Then, titrate the acidified solution with standardized 0.1 M NaOH, recording the pH after each incremental addition until the pH reaches ~12.[14]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, where pH = pKa at the half-equivalence point.[16]

  • Replication: Perform the titration a minimum of three times for each compound to ensure reproducibility.[14][15]

Protocol for LogD Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining lipophilicity.[11][17] This protocol measures the distribution coefficient (LogD) at a physiological pH of 7.4.

Materials:

  • n-Octanol (pre-saturated with buffer).

  • Phosphate-buffered saline (PBS), 0.1 M, pH 7.4 (pre-saturated with n-octanol).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Vials with screw caps.

  • Mechanical shaker or rotator.

  • Centrifuge.

  • Analytical instrument for quantification (e.g., HPLC-UV or LC-MS/MS).

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours. Allow the layers to separate completely before use.[11]

  • Sample Preparation: In a vial, add the appropriate volumes of the pre-saturated n-octanol and PBS phases (e.g., 500 µL each).

  • Compound Addition: Spike the biphasic system with a small volume of the test compound stock solution (e.g., 10 µL of 10 mM stock) to achieve a final concentration that is detectable in both phases.[12]

  • Equilibration: Cap the vials tightly and shake for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.[12]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 3000 x g) for 10-15 minutes to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous (PBS) and organic (n-octanol) layers. Analyze the concentration of the compound in each phase using a calibrated HPLC or LC-MS/MS method.

  • Calculation: Calculate the LogD using the following formula: LogD7.4 = log10 ( [Compound]octanol / [Compound]aqueous )

Protocol for In Vitro Metabolic Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s, using liver microsomes.[18]

Materials:

  • Pooled liver microsomes (human, rat, or other species).[19]

  • Phosphate buffer (100 mM, pH 7.4).[18]

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[18][19]

  • Test compound stock solution (e.g., 10 mM in DMSO, diluted to 100 µM in acetonitrile).

  • Ice-cold acetonitrile (ACN) with an internal standard (IS) to terminate the reaction.

  • Incubator/shaking water bath set to 37°C.

  • 96-well plates or microcentrifuge tubes.

  • LC-MS/MS for analysis.

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing phosphate buffer and liver microsomes (e.g., to a final protein concentration of 0.5 mg/mL).[20] Pre-warm this mixture at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to the microsomal solution to initiate the enzymatic process.[7]

  • Add Compound: Immediately add the test compound to the reaction mixture to a final concentration of 1 µM.[7][21]

  • Incubation and Sampling: Incubate the reaction at 37°C with gentle shaking.[19] At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a well or tube containing ice-cold ACN with IS to stop the reaction and precipitate proteins.[7][19][22]

  • Sample Processing: Centrifuge the quenched samples at high speed to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[22]

G cluster_sampling Time-Point Sampling A Prepare Microsome/ Buffer Master Mix B Pre-warm at 37°C A->B C Initiate with NADPH Regenerating System B->C D Add Test Compound (1µM) C->D E Incubate at 37°C D->E T0 T=0 min E->T0 T5 T=5 min E->T5 T15 T=15 min E->T15 T30 T=30 min E->T30 T60 T=60 min E->T60 F Quench with Cold ACN + IS T0->F T5->F T15->F T30->F T60->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I

Caption: Experimental workflow for the in vitro microsomal stability assay.

Conclusion

The cyclopropylpyridines represent a versatile scaffold in drug discovery. The positional isomerism provides a powerful tool for fine-tuning key physicochemical properties. 4-cyclopropylpyridine offers higher basicity, which can be exploited for specific salt formation or target interactions, while the 3-substituted isomer provides a more neutral profile. All isomers benefit from the inherent lipophilicity and enhanced metabolic stability conferred by the cyclopropyl group. A thorough experimental evaluation of pKa, LogD, and metabolic stability, as outlined in this guide, is essential for selecting the optimal isomer to advance a drug discovery program and overcome potential ADME liabilities.

References

Safety Operating Guide

Navigating the Disposal of 2-Chloro-5-cyclopropylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Chloro-5-cyclopropylpyridine, a halogenated pyridine derivative. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document synthesizes regulatory standards and field-proven best practices to offer a comprehensive and trustworthy resource for researchers, scientists, and drug development professionals.

Foundational Safety Principles: Understanding the Hazard

All waste containing this compound must be handled in accordance with local, state, and federal regulations.[1] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA), which may include land disposal restrictions.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following minimum PPE must be worn to prevent skin and eye contact, and inhalation:

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[4][5]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.[2]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any dust or vapors.[6]

Segregation and Storage of Waste: Preventing Unwanted Reactions

Proper segregation of chemical waste is paramount to prevent dangerous reactions. Waste this compound should be collected in a dedicated, properly labeled hazardous waste container.

Key Storage Guidelines:

  • Container: Use a chemically compatible container with a secure, tight-fitting lid.[7] Do not use aluminum or galvanized containers.[1]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][7] An accumulation start date should also be clearly visible.

  • Incompatibilities: Avoid mixing with strong oxidizing agents (e.g., nitrates, perchlorates) as this may create an ignition or explosion hazard.[1] Do not mix non-halogenated and halogenated waste streams unless explicitly permitted by your institution's waste management plan.[7]

  • Storage Location: Store the sealed waste container in a cool, dry, well-ventilated area, away from heat sources and incompatible materials.[2][8]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled by a licensed professional waste disposal service.[5] The following steps outline the process from generation to pickup.

Workflow for Disposal of this compound

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal gen Generate Waste (e.g., unused reagent, contaminated materials) ppe Don Appropriate PPE gen->ppe collect Collect in Designated Halogenated Waste Container ppe->collect label_cont Label Container Correctly collect->label_cont store Store in Secure, Ventilated Area label_cont->store check Check for Leaks & Incompatibilities store->check contact Contact EHS or Licensed Waste Disposal Company check->contact schedule Schedule Waste Pickup contact->schedule transport Professional Transport & Incineration schedule->transport

Caption: Workflow for the safe disposal of this compound.

Protocol Steps:
  • Waste Identification: Identify all waste streams containing this compound. This includes unused or expired reagents, reaction residues, and contaminated materials (e.g., silica gel, filter paper, gloves).

  • Containerization:

    • For solid waste, carefully transfer the material into the designated hazardous waste container using a scoop or spatula to avoid generating dust.[1][6]

    • For liquid waste, pour carefully into the designated liquid hazardous waste container, using a funnel if necessary to prevent spills.

    • Ensure the container is not overfilled (typically no more than 80% full).

  • Sealing and Labeling: Securely close the container lid. Ensure the label is complete and accurate.

  • Storage: Move the sealed container to your laboratory's designated hazardous waste accumulation area.

  • Disposal Request: Follow your institution's procedures to request a pickup from your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of generation, as required by your institution and local regulations.

Spill Management: An Emergency Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

For Minor Spills (contained within a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.

  • Cleanup:

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in the hazardous waste container.[1][4]

    • For liquid spills, use absorbent pads to soak up the material.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Disposal: Place all contaminated cleaning materials and PPE into the designated hazardous waste container.

For Major Spills (outside of a fume hood or a large quantity):

  • Evacuate: Immediately evacuate the area.

  • Alert: Alert your supervisor and contact your institution's EHS or emergency response team.[1][6]

  • Isolate: If safe to do so, close the doors to the affected area to prevent the spread of vapors.

  • Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.

The Causality of Disposal Choices: Why Incineration?

As a halogenated organic compound, the recommended disposal method for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers.[5]

  • Destruction of the Molecule: High temperatures are required to break the strong carbon-halogen bonds and destroy the organic nature of the molecule.

  • Scrubber Necessity: The combustion of chlorinated compounds produces acidic gases, primarily hydrogen chloride (HCl).[2] The scrubbers in a hazardous waste incinerator are essential to neutralize these corrosive and toxic gases before they are released into the atmosphere. Landfilling is generally not a suitable option for halogenated organic wastes due to their persistence and potential to leach into soil and groundwater.[3]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the principles of scientific integrity and environmental responsibility.

References

A Researcher's Guide to Personal Protective Equipment for Handling 2-Chloro-5-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is rightly on innovation and discovery. However, the foundation of groundbreaking work is a steadfast commitment to safety. This guide provides essential, practical information on the correct personal protective equipment (PPE) for handling 2-Chloro-5-cyclopropylpyridine, ensuring that your vital research is conducted with the highest standards of safety. This is not just a checklist; it is a procedural guide grounded in the principles of chemical causality and laboratory best practices.

Understanding the Risks: Hazard Profile of this compound

Before we can select the appropriate PPE, we must first understand the hazards associated with this compound. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following risks:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H320: Causes eye irritation.

  • H335: May cause respiratory irritation. [1][2]

The signal word for this chemical is "Warning". These classifications dictate a multi-faceted approach to PPE, ensuring all potential routes of exposure—ingestion, skin contact, eye contact, and inhalation—are adequately addressed.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all solution. It is a dynamic process that depends on the specific procedure being performed. The underlying principle is to create a barrier between you and the hazardous substance. For this compound, this means preventing direct contact with the skin and eyes, and minimizing the potential for inhalation of any dust or aerosols.

Essential Personal Protective Equipment for this compound

The following table summarizes the recommended PPE for handling this compound. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before beginning any work.

Protection Type Specification Rationale
Eye and Face Protection Tightly fitting chemical safety goggles or a face shield.[2][3]Protects against splashes and airborne particles, preventing eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[2] Gloves must be inspected for integrity before each use.Prevents direct skin contact, which can cause irritation.[2]
Body Protection A fully-buttoned laboratory coat. For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron over the lab coat.[4]Minimizes the risk of skin contact on the arms and torso and prevents contamination of personal clothing.
Respiratory Protection For small quantities in a well-ventilated area, respiratory protection may not be required. For larger quantities, or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[2][5][6]Protects the respiratory tract from irritation.[1][2]
Procedural Guidance: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is as much about its correct use as it is about its selection. The following step-by-step procedures are critical for ensuring your safety.

1. Preparation and Engineering Controls:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[2][7]

  • Ensure that an eyewash station and a safety shower are readily accessible.[5][6][8]

  • Before handling the chemical, inspect all PPE for any signs of damage or degradation.

2. Donning PPE:

  • Step 1: Put on your laboratory coat, ensuring it is fully buttoned.

  • Step 2: Put on your chemical safety goggles or face shield.

  • Step 3: If required, put on your respirator. Ensure it has a proper seal.

  • Step 4: Wash and dry your hands thoroughly.

  • Step 5: Put on your chemical-resistant gloves, ensuring they extend over the cuffs of your lab coat.

3. Doffing PPE (to be performed in the reverse order of donning to prevent cross-contamination):

  • Step 1: Remove your gloves using a technique that avoids touching the outer surface with your bare hands.[3]

  • Step 2: Remove your laboratory coat, turning it inside out as you do so.

  • Step 3: Remove your safety goggles or face shield.

  • Step 4: If used, remove your respirator.

  • Step 5: Wash your hands thoroughly with soap and water.[1][3]

4. Disposal Plan:

  • Dispose of used gloves and any other contaminated disposable PPE in a designated hazardous waste container.[1][2][9]

  • Contaminated clothing should be decontaminated before reuse or disposed of as hazardous waste in accordance with institutional and local regulations.[1][2]

Visualizing the PPE Workflow

To further clarify the procedural logic, the following diagram illustrates the key steps in the safe handling of this compound, from preparation to disposal.

PPE_Workflow cluster_prep Preparation cluster_don Donning PPE cluster_handle Handling cluster_doff Doffing PPE cluster_dispose Disposal Prep Assess Task & Location EngControls Confirm Fume Hood & Safety Shower/Eyewash Prep->EngControls Don_Coat Lab Coat EngControls->Don_Coat Don_Goggles Goggles/Face Shield Don_Coat->Don_Goggles Don_Resp Respirator (if needed) Don_Goggles->Don_Resp Don_Gloves Gloves Don_Resp->Don_Gloves Handling Handle this compound Don_Gloves->Handling Doff_Gloves Remove Gloves Handling->Doff_Gloves Doff_Coat Remove Lab Coat Doff_Gloves->Doff_Coat Doff_Goggles Remove Goggles/Face Shield Doff_Coat->Doff_Goggles Doff_Resp Remove Respirator Doff_Goggles->Doff_Resp Wash_Hands Wash Hands Doff_Resp->Wash_Hands Dispose Dispose of Contaminated PPE in Designated Waste Wash_Hands->Dispose

Caption: PPE Workflow for Handling this compound

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][4]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a major spill without specialized training and equipment.

By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your research environment. This commitment allows for the confident pursuit of scientific advancement, secure in the knowledge that the foundational principles of safety are being upheld.

References

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2-Chloro-5-cyclopropylpyridine

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